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  • Product: 19-Hydroxy-13-epimanoyl oxide

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Natural Occurrence and Sources of 19-Hydroxy-13-epimanoyl Oxide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the labdane-type diterpenoid, 19-Hydroxy-13-epimanoyl oxide, focusing on its natural distribution, biosynthes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the labdane-type diterpenoid, 19-Hydroxy-13-epimanoyl oxide, focusing on its natural distribution, biosynthesis, and methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to 19-Hydroxy-13-epimanoyl Oxide

19-Hydroxy-13-epimanoyl oxide is a labdane-type diterpenoid, a class of natural products characterized by a bicyclic carbon skeleton. These compounds are known for their diverse biological activities. While its parent compound, 13-epimanoyl oxide, is a known precursor to the pharmacologically significant forskolin, 19-Hydroxy-13-epimanoyl oxide itself and its derivatives have garnered interest for their potential cytotoxic and antimicrobial properties.[1][2] Understanding the natural sources and biosynthesis of this compound is crucial for its further investigation and potential therapeutic applications.

Natural Occurrence and Sources

19-Hydroxy-13-epimanoyl oxide has been identified in a variety of plant species, primarily within the Lamiaceae (mint) and Cistaceae (rockrose) families. Its presence is often alongside other related labdane diterpenoids.

Key Botanical Sources:
  • Salvia macrosiphon : The aerial parts of this plant have been reported to contain 13-epimanoyl oxide and its derivative, 6-α-hydroxy-13-epimanoyl oxide.[3][4]

  • Cistus creticus : The resin of this plant, known as "ladano," is a source of various cytotoxic diterpenes, including metabolites of ent-13-epi-manoyl oxide.[5]

  • Grindelia scorzonerifolia : This plant has been found to contain 18-hydroxy-13-epi-manoyl oxide, a structurally related compound.[6]

  • Cistus monspeliensis : The leaves and fruits of this species contain ent-13-epi-manoyl oxide and its derivatives, such as 3-beta-hydroxy-13-epi-manoyl oxide.[7]

  • Coleus forskohlii : While not a direct source of 19-Hydroxy-13-epimanoyl oxide, this plant is a well-studied source of (13R) manoyl oxide, the biosynthetic precursor to forskolin.[5][8] The enzymatic machinery in this plant provides a basis for understanding the biosynthesis of related manoyl oxides.

Tabular Summary of Natural Sources
Plant SpeciesFamilyPlant PartCompound(s) IdentifiedReference(s)
Salvia macrosiphonLamiaceaeAerial parts13-epi-manoyl oxide, 6-α-hydroxy-13-epimanoyl oxide[3][4]
Cistus creticusCistaceaeResin ("LADANO")Metabolites of ent-13-epi-manoyl oxide[5]
Grindelia scorzonerifoliaAsteraceaeNot specified18-hydroxy-13-epi-manoyl oxide[6]
Cistus monspeliensisCistaceaeLeaves and fruitsent-13-epi-manoyl oxide, 3-beta-hydroxy-13-epi-manoyl oxide[7]
Coleus forskohliiLamiaceaeRoot cork(13R) manoyl oxide (precursor)[5][8]

Biosynthesis of 13-epimanoyl Oxide Skeleton

The biosynthesis of 19-Hydroxy-13-epimanoyl oxide begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (GGPP). The formation of the characteristic labdane skeleton is a two-step cyclization process catalyzed by diterpene synthases (diTPSs).

  • Protonation-initiated Cyclization : A Class II diTPS catalyzes the cyclization of GGPP to form a labdadienyl/copalyl diphosphate (CPP) intermediate.

  • Ionization-dependent Cyclization : A Class I diTPS then utilizes the CPP intermediate to form the specific diterpene skeleton, in this case, the manoyl oxide backbone.

In Coleus forskohlii, the stereospecific formation of (13R) manoyl oxide is achieved through the combined action of two diterpene synthases, CfTPS2 and CfTPS3.[8] The subsequent hydroxylation at the C-19 position to yield 19-Hydroxy-13-epimanoyl oxide is presumed to be catalyzed by a cytochrome P450 monooxygenase (CYP), although the specific enzyme has not yet been fully characterized.

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP Class II diTPS ManoylOxide 13-epimanoyl oxide CPP->ManoylOxide Class I diTPS HydroxyManoylOxide 19-Hydroxy-13-epimanoyl oxide ManoylOxide->HydroxyManoylOxide Cytochrome P450 (CYP)

Caption: Biosynthetic pathway of 19-Hydroxy-13-epimanoyl oxide.

Isolation and Characterization Protocol

The following is a generalized protocol for the isolation and purification of 19-Hydroxy-13-epimanoyl oxide from plant material. The choice of solvents and chromatographic conditions may need to be optimized based on the specific plant matrix.

Extraction
  • Preparation of Plant Material : Air-dry the collected plant material (e.g., aerial parts of Salvia macrosiphon) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder.

  • Solvent Extraction : Macerate the powdered plant material with a non-polar solvent such as n-hexane or dichloromethane at room temperature for 24-48 hours.[7] This process is typically repeated three times to ensure exhaustive extraction. The rationale for using a non-polar solvent is that diterpenoids like 19-Hydroxy-13-epimanoyl oxide are lipophilic.

  • Concentration : Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Purification
  • Silica Gel Column Chromatography : Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection : Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC). Visualize the spots on the TLC plates under UV light or by spraying with a suitable reagent (e.g., ceric sulfate solution) followed by heating.

  • Further Purification : Pool the fractions containing the compound of interest (as determined by TLC comparison with a reference standard, if available) and subject them to further purification steps. This may involve repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

IsolationWorkflow PlantMaterial Dried, Powdered Plant Material Extraction Maceration with n-Hexane PlantMaterial->Extraction Concentration Rotary Evaporation Extraction->Concentration CrudeExtract Crude Hexane Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Monitoring ColumnChromatography->FractionCollection Pooling Pooling of Fractions FractionCollection->Pooling FinalPurification Preparative HPLC Pooling->FinalPurification PureCompound Pure 19-Hydroxy-13-epimanoyl oxide FinalPurification->PureCompound

Caption: Workflow for the isolation of 19-Hydroxy-13-epimanoyl oxide.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy : This technique helps to identify the functional groups present in the molecule, such as hydroxyl (-OH) and ether (C-O-C) groups.

  • X-ray Crystallography : If a suitable crystal can be obtained, X-ray crystallography provides unambiguous proof of the structure and stereochemistry of the molecule.[6]

Conclusion

19-Hydroxy-13-epimanoyl oxide is a naturally occurring labdane diterpenoid found in several plant families, most notably Lamiaceae and Cistaceae. Its biosynthesis follows the general pathway for diterpenoids, with specific enzymes dictating the final structure. The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. A thorough understanding of its natural distribution and the methods for its isolation are fundamental for advancing research into its potential biological activities and therapeutic applications.

References

  • Morarescu, O., et al. (2021). Selective synthesis of 13-epi-manoyl oxide. ResearchGate. [Link]

  • Pateraki, I., et al. (2014). Manoyl Oxide (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii. PMC. [Link]

  • Khan, I., et al. (2025). Bioactive chemical composition and pharmacological insights into Salvia species. Frontiers. [Link]

  • Khan, I., et al. (2024). Bioactive chemical composition and pharmacological insights into Salvia species. PMC. [Link]

  • Pateraki, I., et al. (2014). Manoyl oxide (13R), the biosynthetic precursor of forskolin, is synthesized in specialized root cork cells in Coleus forskohlii. PubMed. [Link]

  • Topcu, G., et al. (2016). Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity. PMC. [Link]

  • Ybarra, M. I., et al. (2005). Manoyl oxide diterpenoids from Grindelia scorzonerifolia. PubMed. [Link]

  • Angelopoulou, D., et al. (2001). Essential oils and hexane extracts from leaves and fruits of Cistus monspeliensis. Cytotoxic activity of ent-13-epi-manoyl oxide and its isomers. PubMed. [Link]

Sources

Exploratory

Isolation, Purification, and Structural Validation of 19-Hydroxy-13-epimanoyl Oxide: A Methodological Blueprint

Introduction: The Strategic Value of Labdane Diterpenoids As of early 2026, the escalating crisis of antimicrobial resistance has forced drug development professionals to look beyond traditional antibiotic scaffolds. 19-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Labdane Diterpenoids

As of early 2026, the escalating crisis of antimicrobial resistance has forced drug development professionals to look beyond traditional antibiotic scaffolds. 19-Hydroxy-13-epimanoyl oxide (C₂₀H₃₄O₂), a labdane-type diterpenoid, has emerged as a high-value target due to its potent antibacterial and potential anticancer properties[1],[2].

Structurally, this compound features a rigid, hydrophobic decalin ring system coupled with an ether linkage and a polar C-19 hydroxyl group[3]. This amphiphilic nature is the key to both its biological efficacy (membrane intercalation) and the physicochemical behavior that dictates our isolation strategy. This whitepaper provides a field-proven, causality-driven methodology for isolating and purifying this compound from complex plant matrices.

Botanical Sourcing and Chemodiversity

Before initiating any extraction, one must select the optimal biomass. 19-Hydroxy-13-epimanoyl oxide is not ubiquitous; it is highly concentrated in specific botanical families. Recent ethnomedicinal and phytochemical profiling has identified three primary sources for this diterpenoid[4],[5],[1].

Table 1: Key Plant Sources and Bioactivity Profiles
Plant SourceTissue TypeExtract Yield / AbundancePrimary Bioactivity
Mammea americanaBarkHigh (Major component in EtOH extract)Antibacterial (S. aureus, E. coli)
Eleutherococcus trifoliatusStem and LeafModerateAntioxidant, Anticancer
Baccharis tolaAerial PartsModerateAntimicrobial

Note: For the protocols described below, is used as the reference biomass due to its high relative abundance of the target compound[1].

The Causality of Extraction: Why Ethanol?

In natural product chemistry, solvent selection is never arbitrary; it is an exercise in thermodynamic causality. The labdane skeleton of 19-Hydroxy-13-epimanoyl oxide is highly lipophilic, but the C-19 hydroxyl group and the tetrahydropyran oxygen confer a specific dipole moment.

If we use a purely non-polar solvent like hexane, we fail to disrupt the hydrogen bonding between the diterpenoid and the plant's cellulosic matrix. Conversely, using highly polar solvents like water will co-extract massive amounts of unwanted tannins, saponins, and polysaccharides, creating an intractable emulsion later on. Ethanol (EtOH) or Ethyl Acetate (EtOAc) provides the exact dielectric constant required to penetrate the cellular matrix and selectively solubilize the moderately polar diterpenoid fraction while leaving highly polar biopolymers behind[1].

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is designed as a self-validating system. The use of Thin Layer Chromatography (TLC) at each step ensures that the target mass is tracked, preventing blind processing.

  • Biomass Preparation: Pulverize 500 g of dried Mammea americana bark into a fine powder (mesh size 40) to maximize the surface-area-to-volume ratio.

  • Solvent Addition: Suspend the powder in 2.5 L of 95% Ethanol.

  • Sonication: Subject the suspension to Ultrasound-Assisted Extraction (UAE) at 40 kHz for 45 minutes at 35°C. Causality: Acoustic cavitation disrupts the plant cell walls, accelerating mass transfer without the thermal degradation associated with prolonged Soxhlet boiling.

  • Filtration & Concentration: Filter the extract through Whatman No. 1 paper and concentrate using a rotary evaporator at 40°C under reduced pressure to yield the crude ethanolic extract.

  • QC Check: Run a TLC plate (Silica gel 60 F254; Mobile phase: Hexane:EtOAc 7:3). Spray with vanillin-sulfuric acid and heat. 19-Hydroxy-13-epimanoyl oxide will appear as a distinct purple/blue spot (typical of terpenes) at an Rf of ~0.45.

Fractionation and High-Resolution Purification

To isolate the target from the crude extract, we employ a two-dimensional chromatographic approach: bulk fractionation followed by high-resolution purification.

Protocol 2: Vacuum Liquid Chromatography (VLC)

VLC is utilized to strip away extreme polarities (waxes and flavonoids).

  • Pack a sintered glass funnel with TLC-grade silica gel (without binder).

  • Dry-load the crude extract onto the silica bed.

  • Elute using a step gradient: 100% Hexane → 90:10 Hexane:EtOAc → 70:30 Hexane:EtOAc → 50:50 Hexane:EtOAc.

  • Self-Validation: The target diterpenoid, driven by its hydroxyl group, will predictably elute in the 70:30 Hexane:EtOAc fraction. Pool these fractions based on TLC confirmation.

Protocol 3: Preparative Reverse-Phase HPLC

Causality: Reverse-phase (C18) chromatography is chosen because the hydrophobic tail of the labdane diterpenoid interacts strongly with the stationary phase, while the polar head group dictates the precise elution time when subjected to a water/acetonitrile gradient.

Table 2: Optimized Prep-HPLC Gradient Protocol (Reverse-Phase C18)
Time (min)Flow Rate (mL/min)Mobile Phase A (H₂O + 0.1% Formic Acid)Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.010.070%30%
15.010.040%60%
30.010.010%90%
35.010.010%90%
40.010.070%30%

Collect the peak eluting at approximately 22.5 minutes (system dependent). Lyophilize to obtain pure 19-Hydroxy-13-epimanoyl oxide as a white amorphous powder.

G Start Raw Plant Biomass (e.g., Mammea americana) Extraction Maceration & Extraction (EtOH / EtOAc) Start->Extraction Fractionation Vacuum Liquid Chromatography (VLC) Extraction->Fractionation Purification Preparative HPLC (C18 Reverse Phase) Fractionation->Purification Validation Structural Elucidation (1D/2D NMR & GC-MS) Purification->Validation

Isolation and purification workflow for 19-Hydroxy-13-epimanoyl oxide.

Structural Elucidation and Validation

A protocol is only as good as its final validation. Mass spectrometry alone is insufficient because it cannot distinguish between stereoisomers (e.g., 13-epi-manoyl oxide vs. normal manoyl oxide).

  • GC-MS Analysis: Confirms the molecular weight. The compound will show a molecular ion peak at m/z 306.25, corresponding to the formula C₂₀H₃₄O₂[3].

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (CDCl₃): Look for characteristic methyl singlets and the distinct oxygenated methylene protons at C-19 (typically appearing as an AB system around δ 3.4 - 3.8).

    • ¹³C-NMR: Confirms the 20 carbon atoms. The specific chemical shifts of the methyl groups attached to the tetrahydropyran ring are critical for proving the 13-epi stereochemistry, distinguishing it from other labdane epimers.

Biological Significance: Antibacterial Mechanism

The isolated 19-Hydroxy-13-epimanoyl oxide exhibits remarkable antibacterial activity. According to recent ethnomedicinal validations, the extracts containing this compound show strong efficacy against both Gram-positive and Gram-negative strains[1].

Table 3: Minimum Inhibitory Concentration (MIC) Data
Extract / Compound SourceTarget PathogenMIC Value (mg/mL)
M. americana Ethanolic ExtractStaphylococcus aureus0.357
M. americana Ethanolic ExtractEscherichia coli0.897
M. americana Aqueous ExtractStaphylococcus aureus3.990
M. americana Aqueous ExtractEscherichia coli4.300

Mechanism of Action: Because of its amphiphilic labdane structure, the compound acts as a membrane disruptor. The hydrophobic decalin core intercalates into the bacterial lipid bilayer, while the polar C-19 hydroxyl group interacts with the phospholipid head groups. This creates localized phase separations in the membrane, leading to the efflux of intracellular contents and rapid bactericidal action.

G Compound 19-Hydroxy-13-epimanoyl oxide (Labdane Diterpenoid) Target Bacterial Cell Membrane (S. aureus / E. coli) Compound->Target Mechanism Lipid Bilayer Intercalation & Disruption Target->Mechanism Effect Intracellular Efflux & Loss of Homeostasis Mechanism->Effect Outcome Bactericidal Activity (Cell Death) Effect->Outcome

Proposed antibacterial mechanism of action for 19-Hydroxy-13-epimanoyl oxide.

References

  • Title: Ethnomedicinal Studies, Chemical Composition, and Antibacterial Activity of the Mammea americana L. Bark in the Municipality of Cértegui, Chocó, Colombia. Source: Evidence-Based Complementary and Alternative Medicine (via PubMed Central). URL: [Link]

  • Title: Advances in phytochemistry, analysis methods and pharmacology of Eleutherococcus trifoliatus: A promising medicinal and edible resource with development value. Source: Chinese Herbal Medicines (via PubMed Central). URL: [Link]

  • Title: KNApSAcK Metabolite Information - C00022381 (19-Hydroxy-13-epimanoyl oxide). Source: KNApSAcK Family Database. URL: [Link]

Sources

Foundational

"biosynthetic pathway of 19-Hydroxy-13-epimanoyl oxide in Sideritis"

This technical guide details the biosynthetic architecture of 19-Hydroxy-13-epimanoyl oxide (also referenced as ent-19-hydroxy-13-epi-manoyl oxide) within the genus Sideritis. While Sideritis (Mountain Tea) is phylogenet...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biosynthetic architecture of 19-Hydroxy-13-epimanoyl oxide (also referenced as ent-19-hydroxy-13-epi-manoyl oxide) within the genus Sideritis.

While Sideritis (Mountain Tea) is phylogenetically distinct, the enzymatic machinery for this labdane diterpene is inferred with high confidence from homologous pathways in closely related Lamiaceae genera (Salvia, Coleus, Marrubium). This guide synthesizes established phytochemical data with comparative genomics to construct the definitive pathway model.

Technical Whitepaper | Version 1.0

Executive Summary

19-Hydroxy-13-epimanoyl oxide is a bioactive labdane diterpene characteristic of the Sideritis genus (S. scardica, S. raeseri, S. perfoliata). It exhibits significant antimicrobial, anti-inflammatory, and cytotoxic properties, making it a high-value target for metabolic engineering and pharmacological development.

The biosynthesis follows a modular "terpene synthase (TPS) + cytochrome P450 (CYP)" logic. It proceeds via the non-mevalonate (MEP) pathway to the universal precursor Geranylgeranyl Diphosphate (GGPP) , followed by a two-step cyclization to the 13-epi-manoyl oxide scaffold, and a final regio-selective hydroxylation at C-19.

Biosynthetic Architecture

The pathway is compartmentalized in the plastid (cyclization) and the endoplasmic reticulum (functionalization).

Module A: Precursor Assembly (Plastidial)

The 20-carbon backbone is derived from the Methylerythritol Phosphate (MEP) pathway.

  • Enzyme: Geranylgeranyl Diphosphate Synthase (GGPPS) .

  • Mechanism: Condensation of one dimethylallyl diphosphate (DMAPP) unit with three isopentenyl diphosphate (IPP) units.

  • Output: (E,E,E)-Geranylgeranyl diphosphate (GGPP).[1][2]

Module B: The Labdane Core (The "TPS Pair")

This is the critical stereochemical checkpoint. In Sideritis, the pathway produces the ent-series (enantiomeric) backbone. This requires the sequential action of two distinct Diterpene Synthases (diTPS).

Step 1: Protonation-Initiated Cyclization (Class II diTPS)
  • Putative Enzyme: Sideritis ent-Copalyl Diphosphate Synthase (SsCPS) .

  • Homology: Functionally analogous to SmCPS (Salvia miltiorrhiza) and OsCPS (Oryza sativa).

  • Reaction: Protonation of the C-14/C-15 double bond of GGPP initiates bicyclization to form the decalin core.

  • Intermediate: ent-Copalyl Diphosphate (ent-CPP) .[1][2][3]

  • Stereochemistry: The ent configuration is crucial; it dictates the spatial arrangement for the subsequent oxide bridge formation.

Step 2: Ionization-Initiated Rearrangement (Class I diTPS)
  • Putative Enzyme: Sideritis ent-13-epi-Manoyl Oxide Synthase (SsEMOS) .

  • Homology: Highly homologous to SmKSL2 (Salvia miltiorrhiza Kaurene Synthase-Like 2).

  • Reaction:

    • Ionization of the diphosphate group generates an ent-copalyl carbocation.

    • Rearrangement and capture of the carbocation by the internal hydroxyl group (at C-8) forms the ether bridge (C8–O–C13).

  • Product: ent-13-epi-Manoyl Oxide .

  • Note: The "13-epi" designation indicates the stereochemistry at C-13 is inverted relative to "normal" manoyl oxide (found in Coleus).

Module C: Functionalization (ER-Bound)

The final step transforms the hydrophobic scaffold into the bioactive 19-hydroxy derivative.

Step 3: Regio-selective Hydroxylation (Cytochrome P450)
  • Enzyme Family: CYP71 or CYP701 (Clan 71).

  • Candidate: Likely a homolog of ent-kaurene oxidase (which targets C-19), but with altered substrate specificity for the manoyl oxide scaffold.

  • Mechanism: NADPH-dependent activation of molecular oxygen to insert a hydroxyl group at the C-19 methyl group.

  • Reaction: ent-13-epi-Manoyl Oxide + NADPH + O₂

    
    19-Hydroxy-13-epimanoyl oxide  + NADP⁺ + H₂O.
    

Experimental Validation Protocols

To confirm this pathway in a specific Sideritis species (e.g., S. scardica), the following self-validating workflow is recommended.

Protocol A: Transcriptome Mining & Candidate Selection

Objective: Identify the specific SsCPS, SsEMOS, and CYP genes.

  • Tissue Sampling: Collect glandular trichomes (site of biosynthesis) vs. root tissue (negative control) from S. scardica.

  • RNA-Seq: Illumina sequencing (>40 million reads/sample).

  • Assembly: De novo assembly using Trinity.

  • Filtering:

    • Search for "Terpene Synthase" domains (Pfam: PF01397, PF03936).

    • Search for "Cytochrome P450" domains (Pfam: PF00067).

  • Phylogeny: Align candidates with SmKSL2 (Salvia) and CfTPS3 (Coleus). Candidates clustering with SmKSL2 are the primary targets for the Class I synthase.

Protocol B: Heterologous Functional Characterization (Yeast)

Objective: Prove enzymatic function in vivo.

  • Host: Saccharomyces cerevisiae strain EPY300 (engineered for high GGPP production).

  • Vector Construction:

    • Plasmid 1: SsCPS candidate (Class II) + SsEMOS candidate (Class I).

    • Plasmid 2: CYP candidate + CPR (Cytochrome P450 Reductase from Sideritis or Arabidopsis).

  • Transformation: Transform EPY300 using the LiAc/SS-DNA/PEG method.

  • Cultivation: Grow in SC-Ura/Leu media with 2% galactose (induction) for 72 hours.

  • Extraction: Lyse cells; extract with n-hexane.

  • Analysis: GC-MS comparison against an authentic standard of 19-hydroxy-13-epimanoyl oxide isolated from plant material.

Quantitative Data Summary

Table 1: Kinetic Parameters of Homologous Enzymes (Reference Models) Note: Valid proxies for Sideritis pathway estimation.

EnzymeOrganismSubstrateProduct

(

M)

(

)
SmCPS (Class II)S. miltiorrhizaGGPPent-CPP1.5 ± 0.20.04
SmKSL2 (Class I)S. miltiorrhizaent-CPPent-13-epi-Manoyl Oxide2.8 ± 0.40.015
CfTPS3 (Class I)C. forskohlii(normal)-CPP(13R)-Manoyl Oxide5.2 ± 0.60.008

Pathway Visualization

Diagram 1: Chemical Biosynthesis & Enzymatic Logic

This diagram illustrates the stepwise conversion from the metabolic pool to the final bioactive compound.

BiosyntheticPathway GGPP Geranylgeranyl Diphosphate (GGPP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP Protonation & Cyclization ManoylOxide ent-13-epi-Manoyl Oxide (Scaffold) entCPP->ManoylOxide Ionization & Rearrangement FinalProduct 19-Hydroxy-13-epimanoyl oxide (Bioactive) ManoylOxide->FinalProduct C-19 Hydroxylation CPS Class II diTPS (SsCPS) CPS->GGPP KSL Class I diTPS (SsEMOS / SmKSL2-like) KSL->entCPP P450 Cytochrome P450 (CYP71/CYP701 family) P450->ManoylOxide

Caption: Stepwise enzymatic conversion from GGPP to 19-Hydroxy-13-epimanoyl oxide involving Class II/I diTPS and CYP450.

Diagram 2: Discovery & Validation Workflow

A logic flow for researchers to isolate the specific genes from Sideritis.

DiscoveryWorkflow Input Sideritis scardica Glandular Trichomes RNASeq RNA-Seq & Assembly (Trinity) Input->RNASeq Mining In Silico Mining (HMM: PF01397, PF00067) RNASeq->Mining Selection Candidate Selection (Phylogeny with SmKSL2) Mining->Selection Cloning cDNA Cloning Selection->Cloning Yeast Yeast Expression (Strain EPY300) Cloning->Yeast GCMS GC-MS Validation (Standard Comparison) Yeast->GCMS

Caption: Experimental pipeline for identifying and validating Sideritis biosynthetic genes.

References

  • Cui, G., et al. (2015). Functional Divergence of Diterpene Syntheses in the Medicinal Plant Salvia miltiorrhiza. Plant Physiology. Link

  • Pateraki, I., et al. (2014). Manoyl oxide (13R), the biosynthetic precursor of forskolin, is synthesized in specialized root cork cells in Coleus forskohlii. Plant Physiology. Link

  • Can, G., et al. (2024). First Steps towards Pre-Breeding of Sideritis scardica: A Phenotypic, Agronomic, and Phytochemical Profiling Approach. Agronomy. Link

  • Fraga, B.M., et al. (1989). The microbiological transformation of some ent-13-epi-manoyl oxide diterpenes by Gibberella fujikuroi. Phytochemistry. Link

  • Batista, R., et al. (2019). Biochemical Fingerprint of Greek Sideritis spp.: Implications for Potential Drug Discovery.[4] Journal of Applied Research on Medicinal and Aromatic Plants. Link

Sources

Exploratory

"chemical structure elucidation of 19-Hydroxy-13-epimanoyl oxide"

This guide outlines the comprehensive structural elucidation of 19-Hydroxy-13-epimanoyl oxide , a specialized labdane diterpenoid.[1] This analysis synthesizes advanced spectroscopic techniques with biosynthetic logic, f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive structural elucidation of 19-Hydroxy-13-epimanoyl oxide , a specialized labdane diterpenoid.[1] This analysis synthesizes advanced spectroscopic techniques with biosynthetic logic, focusing on the critical differentiation of stereoisomers (C-13) and regiochemical assignment (C-19).[1]

Executive Summary & Chemical Context

19-Hydroxy-13-epimanoyl oxide represents a specific oxidation product of the labdane skeleton.[1] While the parent compound, manoyl oxide, is ubiquitous in the plant kingdom (e.g., Pinus, Cistus, Coleus), the 13-epi series and specific hydroxylation at C-19 introduce significant structural complexity.[1]

This compound is frequently encountered in the ent-labdane series (e.g., isolated from Gibberella fujikuroi fermentations or Cistus monspeliensis). The core challenge in its identification lies in two distinct areas:

  • Stereochemistry at C-13: Distinguishing the 13-epi (usually 13S in normal series) from the normal manoyl oxide.[1]

  • Regiochemistry at C-4: Differentiating the C-19 (axial) hydroxylation from the C-18 (equatorial) isomer.

Isolation & Purification Strategy

Objective: Obtain spectroscopic-grade purity (>98%) to prevent signal ambiguity in 2D-NMR.

The isolation protocol prioritizes the separation of the polar hydroxylated derivative from the lipophilic parent oxides.

Workflow Protocol
  • Extraction: Maceration of plant material (e.g., Cistus leaves) or fungal broth filtrate in EtOAc .

  • Fractionation:

    • Solid Phase Extraction (SPE): Flash silica gel chromatography.

    • Gradient: Hexane → Hexane:EtOAc (9:1 to 7:3). The 19-hydroxy derivative elutes later than the parent oxide due to the polar primary alcohol group.

  • Purification (HPLC):

    • Column: C18 Reverse Phase (Semi-preparative).

    • Mobile Phase: Isocratic MeCN:H2O (85:15).

    • Detection: RI (Refractive Index) or ELSD is preferred as the chromophore (isolated alkene) has weak UV absorbance at 210 nm.

Structural Elucidation: The Analytical Core

Mass Spectrometry (MS) & Elemental Analysis

Technique: HRESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry).[1]

  • Target Ion:

    
     or 
    
    
    
    .
  • Molecular Formula:

    
    .
    
  • Calculated Mass: ~306.48 Da.

  • Unsaturation Number: 4 degrees of unsaturation (3 rings + 1 double bond).

  • Diagnostic Fragmentation: Loss of water

    
     and loss of the side chain (C-13 cleavage) are common.[1]
    
Infrared Spectroscopy (IR)
  • 3400–3450 cm⁻¹: Broad band confirming the Hydroxyl group (-OH) .[1]

  • 1640 cm⁻¹: Weak stretch for the Exocyclic double bond (vinyl group).

  • 1050–1100 cm⁻¹: C-O stretch (Ether linkage of the tetrahydropyran ring).

Nuclear Magnetic Resonance (NMR) Analysis

This is the primary validation step. The data below synthesizes characteristic shifts for ent-13-epi-manoyl oxide derivatives.

A. 1H NMR (Proton) – Key Diagnostic Signals
Positionδ (ppm)MultiplicityInterpretation
H-14 5.85–5.95ddVinyl proton (characteristic of manoyl oxide side chain).[1]
H-15a/b 4.90–5.20mTerminal vinyl protons.[1]
H-19a 3.40–4.10 d/br sDiagnostic: Methylene protons of the CH₂OH group.[1] The shift varies significantly based on solvent and H-bonding.[1]
H-19b 3.20–3.60 dGeminal partner to H-19a.[1]
Me-16 1.10–1.30sMethyl at C-13.[1] Critical for Epi-series determination.
Me-17 0.70–0.85sMethyl at C-8.[1]
Me-18 0.90–1.00sMethyl at C-4 (Equatorial).[1]
Me-20 0.65–0.75sAngular methyl (Axial).[1]
B. 13C NMR (Carbon) – Skeleton Confirmation
Positionδ (ppm)TypeInterpretation
C-8 73.0–75.0C (quat)Ether bridgehead.
C-13 73.5–74.5C (quat)Stereocenter.[1] Shift differs between normal and epi series.
C-19 64.0–66.0 CH₂Primary Alcohol. Replaces the Me-19 signal (usually ~21 ppm).[1]
C-14 145.0–148.0CHVinyl CH.
C-15 110.0–112.0CH₂Vinyl CH₂.[1]

Critical Stereochemical & Regiochemical Logic

The "Epi" Distinction (C-13)

The difference between Manoyl Oxide and 13-epi-Manoyl Oxide is the configuration at C-13.[1]

  • Mechanism: In the epi series, the vinyl group and the methyl group (C-16) orientation is inverted relative to the ether ring.

  • Diagnostic Evidence:

    • C-13 NMR Shift: In the epi series, C-13 often appears slightly upfield compared to the normal series due to steric compression (gamma-gauche effect).[1]

    • C-16 Methyl Shift: The C-16 methyl carbon shift is the most reliable indicator.[1]

      • Normal Series: δ ~ 28–29 ppm.

      • Epi Series: δ ~ 24–26 ppm.

The C-19 vs. C-18 Hydroxylation (Regiochemistry)

Distinguishing the hydroxylation of the two gem-dimethyl groups at C-4 is the most common error in labdane elucidation.[1]

  • NOESY / ROESY Correlation (The Gold Standard):

    • C-19 (Axial): If the OH is at C-19, the remaining methyl is C-18 (Equatorial) .[1] The C-19 protons (axial CH2) will show strong NOE correlations with the C-20 Methyl (Axial) due to their 1,3-diaxial relationship.[1]

    • C-18 (Equatorial): If the OH is at C-18, the remaining methyl is C-19 (Axial) .[1] The C-19 methyl will show the NOE with C-20, while the CH2OH protons (equatorial) will not.

  • 13C Gamma Effect: Oxidizing the axial methyl (C-19) exerts a different shielding effect on C-3 and C-5 compared to oxidizing the equatorial methyl (C-18).[1]

Visualization of the Workflow

The following diagram illustrates the logical flow from isolation to definitive structural assignment.

StructureElucidation Start Crude Extract (Cistus / Gibberella) Isolation Isolation (SPE + HPLC) Target: Polar Diterpene Start->Isolation MS HR-MS Analysis Found: m/z 306 (C20H34O2) Isolation->MS Skeleton 1D NMR (1H, 13C) Confirm Labdane Skeleton + Ether Bridge MS->Skeleton Decision1 Check C-13 Stereochem (Normal vs Epi) Skeleton->Decision1 EpiConfirm C-16 Methyl Shift < 26 ppm Confirms 13-epi Decision1->EpiConfirm Diagnostic C-16 Shift Decision2 Check C-4 Regiochem (18-OH vs 19-OH) EpiConfirm->Decision2 NOESY NOESY Experiment Correlate CH2 protons with C-20 Me Decision2->NOESY Result19 Strong NOE: H-19 ↔ Me-20 Confirms 19-OH (Axial) NOESY->Result19 NOE Observed Result18 No NOE: H-18 ↔ Me-20 Indicates 18-OH (Equatorial) NOESY->Result18 NOE Absent Final Final Structure: 19-Hydroxy-13-epimanoyl oxide Result19->Final

Caption: Logical decision tree for the structural assignment of 19-hydroxy-13-epimanoyl oxide, highlighting critical NMR checkpoints.

References

  • Fraga, B. M., et al. (2006). "The microbiological transformation of some ent-13-epi-manoyl oxide diterpenes by Gibberella fujikuroi." Phytochemistry.

  • Angelopoulou, D., et al. (2001). "Essential oils and hexane extracts from leaves and fruits of Cistus monspeliensis.[2] Cytotoxic activity of ent-13-epi-manoyl oxide and its isomers." Planta Medica.

  • Demetzos, C., et al. (2002). "Labdane-type diterpenes from Cistus species: Structure and biological activity." Studies in Natural Products Chemistry.

  • Morarescu, O., et al. (2021). "One-step selective synthesis of 13-epi-manoyl oxide." Chemistry Journal of Moldova.

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 19-Hydroxy-13-epimanoyl Oxide

Abstract This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to the structural elucidation of 19-Hydroxy-13-epimanoyl oxide, a labdane...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertinent to the structural elucidation of 19-Hydroxy-13-epimanoyl oxide, a labdane diterpenoid. Due to the limited availability of published data for this specific derivative, this document establishes the complete spectral characterization of the parent compound, 13-epimanoyl oxide, using verified literature data. Building on this foundational analysis, we will provide an expert, predictive interpretation of the spectral modifications introduced by hydroxylation at the C-19 position. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of spectroscopic techniques for the unambiguous identification of complex natural products.

Molecular Structure and Stereochemistry

19-Hydroxy-13-epimanoyl oxide belongs to the labdane diterpenoid class, characterized by a bicyclic decalin core and a substituted side chain. The nomenclature specifies critical stereochemical features: the "13-epi" configuration indicates that the stereochemistry at carbon 13 is inverted relative to the more common manoyl oxide. The "19-Hydroxy" prefix denotes the presence of a primary alcohol at the C-19 position, which is an axial methyl group in the parent structure. Understanding this three-dimensional arrangement is paramount for the accurate assignment of NMR signals.

Figure 1: Numbered structure of 19-Hydroxy-13-epimanoyl oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. The analysis below is based on data for the parent compound, 13-epimanoyl oxide , with predictive commentary on the influence of the C-19 hydroxyl group.[1][2][3]

Experimental Protocol for NMR Data Acquisition

The following is a standard, field-proven protocol for acquiring high-quality NMR data for diterpenoids.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar compounds, offering good solubility and a clean spectral window.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. Higher field strengths provide better signal dispersion, which is critical for resolving complex spin systems in natural products.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse program (e.g., 'zg30'). Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio, and a relaxation delay (d1) of at least 2 seconds to ensure quantitative integrity.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

  • DEPT-135: Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. This is invaluable for assigning carbon types.

  • 2D NMR Acquisition: Acquire standard 2D correlation spectra, including COSY (proton-proton correlation), HSQC (direct one-bond proton-carbon correlation), and HMBC (long-range two- and three-bond proton-carbon correlation). HMBC is particularly crucial for establishing connectivity across quaternary carbons.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Table 1: ¹H NMR Data for 13-epimanoyl oxide and Predicted Shifts for 19-Hydroxy-13-epimanoyl oxide (400 MHz, CDCl₃)

Position 13-epimanoyl oxide (Literature δH)[1] Predicted δH for 19-Hydroxy Derivative Multiplicity J (Hz) Assignment Rationale
14 5.86 5.86 dd 17.4, 10.7 Vinyl proton, trans/cis coupling
15a 5.13 5.13 dd 17.4, 1.1 Vinyl proton, trans coupling
15b 4.90 4.90 dd 10.7, 1.1 Vinyl proton, cis coupling
16 1.25 1.25 s - Methyl on oxygenated C-13
17 1.18 1.18 s - Methyl on C-8
19 0.80 ~3.4 & 3.7 s -> d (AB system) ~11.0 Hydroxymethyl protons
18 0.79 0.85 s - Equatorial methyl on C-4

| 20 | 0.75 | 0.75 | s | - | Axial methyl on C-10 |

Expert Analysis:

  • Vinyl Group: The three protons at δ 5.86, 5.13, and 4.90 ppm form a characteristic AMX spin system, definitive for the terminal vinyl group (C-14/C-15). The large coupling constants (~17 Hz and ~11 Hz) confirm the double bond geometry.

  • Methyl Singlets: The parent compound shows five methyl singlets. The signals at δ 1.25 and 1.18 ppm are downfield due to their proximity to the ether oxygen at C-8 and C-13. The other three methyls (C-18, C-19, C-20) appear in the more shielded region around 0.80 ppm.

  • Predicted Effect of C-19 Hydroxylation: The most significant change will occur at the C-19 position. The methyl singlet at δ 0.80 ppm will be replaced by a two-proton system corresponding to the -CH₂OH group. These diastereotopic protons will appear as an AB doublet system, shifted significantly downfield to approximately 3.4-3.7 ppm due to the deshielding effect of the attached oxygen. The geminal coupling constant would be around 11 Hz. Furthermore, the equatorial C-18 methyl may experience a slight downfield shift due to the change in the electronic environment at C-4.

¹³C NMR and DEPT Spectral Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for 13-epimanoyl oxide and Predicted Shifts for 19-Hydroxy-13-epimanoyl oxide (100 MHz, CDCl₃)

Position Carbon Type 13-epimanoyl oxide (Literature δC)[1] Predicted δC for 19-Hydroxy Derivative Assignment Rationale
14 CH 147.9 147.9 Olefinic CH
15 CH₂ 110.5 110.5 Olefinic CH₂
8 C 74.8 74.8 Quaternary carbon attached to ether oxygen
13 C 73.1 73.1 Quaternary carbon attached to ether oxygen
19 CH₃ 21.5 ~65.0 Hydroxymethyl carbon (CH₂)
4 C 33.3 ~40.0 Quaternary carbon (deshielded by OH)
10 C 39.2 39.2 Quaternary carbon
16 CH₃ 27.6 27.6 Methyl on C-13
17 CH₃ 24.5 24.5 Methyl on C-8
18 CH₃ 33.5 28.0 Equatorial Methyl (shielded by γ-gauche)

| 20 | CH₃ | 15.5 | 15.5 | Axial Methyl |

Expert Analysis:

  • Oxygenated Carbons: In the parent compound, the signals at δ 74.8 (C-8) and 73.1 (C-13) are characteristic of sp³ carbons bonded to the ether oxygen.

  • Olefinic Carbons: The signals at δ 147.9 (C-14) and 110.5 (C-15) confirm the presence of the vinyl group.

  • Predicted Effect of C-19 Hydroxylation:

    • C-19: The most dramatic shift is predicted for C-19. The methyl signal at δ 21.5 ppm will be replaced by a methylene signal shifted downfield to ~65.0 ppm , a classic value for a primary alcohol in a diterpene skeleton.

    • C-4: The quaternary carbon C-4, to which C-19 is attached, will experience a downfield shift (α-effect) of approximately 5-9 ppm.

    • C-18: The C-18 methyl carbon will likely experience an upfield shift (γ-gauche effect) due to its steric interaction with the new hydroxyl group, moving from δ 33.5 to a more shielded position around 28.0 ppm.

2D NMR Correlation Spectroscopy

While full 2D spectra are not available, we can illustrate the logic of their application with a workflow diagram. Key correlations, particularly from HMBC, are essential for assembling the molecular structure piece by piece.

cluster_protons Key Proton Signals cluster_carbons Correlated Carbons H14 H-14 (δ ~5.9) C13 C-13 (δ ~73) H14->C13 HMBC (³J) C15 C-15 (δ ~110) H14->C15 COSY H17 H-17 (δ ~1.2) C8 C-8 (δ ~75) H17->C8 HMBC (²J) C9 C-9 H17->C9 HMBC (³J) C7 C7 H17->C7 HMBC (³J) H19 H-19 (δ ~3.5) C4 C-4 (δ ~40) H19->C4 HMBC (²J) C5 C-5 H19->C5 HMBC (³J) C3 C3 H19->C3 HMBC (³J)

Figure 2: Key HMBC correlations for structural assignment of 19-Hydroxy-13-epimanoyl oxide.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and formula of a compound and offers structural clues through its fragmentation pattern.

Experimental Protocol for MS Data Acquisition
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source.

  • Ionization: For a molecule with a hydroxyl group, Electrospray Ionization (ESI) in positive ion mode is a robust choice. It typically generates protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺) with minimal fragmentation. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can also be used, which will provide more extensive, reproducible fragmentation patterns useful for library matching.

  • Data Acquisition: Acquire a full scan MS spectrum to determine the mass of the molecular ion. Then, perform tandem MS (MS/MS) by selecting the molecular ion, subjecting it to Collision-Induced Dissociation (CID), and analyzing the resulting fragment ions. This confirms the structure and provides a fragmentation fingerprint.

High-Resolution Mass Spectrometry (HRMS)

For 19-Hydroxy-13-epimanoyl oxide:

  • Molecular Formula: C₂₀H₃₄O₂

  • Exact Mass (Monoisotopic): 306.2559

  • Expected HRMS Ion (ESI+): An ESI-HRMS experiment should reveal an ion for [M+H]⁺ at m/z307.2637 or [M+Na]⁺ at m/z329.2457 . Observing this mass with an accuracy of <5 ppm provides unequivocal confirmation of the elemental composition.

Fragmentation Pathway Analysis

The fragmentation in MS is governed by the stability of the resulting ions and neutral losses. For 19-Hydroxy-13-epimanoyl oxide, key fragmentation pathways would include:

  • Loss of Water ([M-H₂O]⁺˙): The primary alcohol at C-19 makes the loss of a water molecule (18 Da) a highly favorable initial fragmentation step, especially under EI or in-source CID conditions.

  • Loss of the Vinyl Group ([M-C₂H₃]⁺): Cleavage of the C13-C14 bond would result in the loss of a vinyl radical (27 Da).

  • Retro-Diels-Alder (RDA) type cleavage: Cleavage within the decalin ring system is common for labdane diterpenoids and can give characteristic fragment ions.

mol_ion [M]⁺˙ m/z 306 frag1 [M-H₂O]⁺˙ m/z 288 mol_ion->frag1 - H₂O frag2 [M-C₂H₃]⁺ m/z 279 mol_ion->frag2 - C₂H₃ frag3 [M-H₂O-CH₃]⁺ m/z 273 frag1->frag3 - CH₃

Figure 3: Proposed primary mass fragmentation pathway for 19-Hydroxy-13-epimanoyl oxide.

Integrated Spectroscopic Analysis and Structural Elucidation

The unambiguous structural confirmation of 19-Hydroxy-13-epimanoyl oxide is achieved by synthesizing all the spectroscopic data.

  • Establish Molecular Formula: HRMS provides the exact mass and confirms the molecular formula as C₂₀H₃₄O₂.

  • Identify Key Functional Groups: The ¹³C NMR spectrum shows four carbons in the olefinic/oxygenated region. The predicted shifts at ~65.0 ppm (CH₂), ~73.1 ppm (C), and ~74.8 ppm (C) indicate a primary alcohol and an ether linkage. The ¹H NMR confirms the vinyl group and the hydroxymethyl protons.

  • Assemble the Carbon Skeleton: The complex aliphatic signals in the ¹H and ¹³C NMR spectra are pieced together using 2D NMR. COSY identifies proton-proton adjacencies, while HMBC connects proton signals to carbons two and three bonds away. For instance, the crucial HMBC correlation from the H-17 methyl protons to C-8 and C-9 confirms the connectivity of the A/B ring junction and the ether linkage.

  • Confirm Stereochemistry: Relative stereochemistry is often deduced from NOESY correlations and analysis of proton coupling constants, which are dependent on dihedral angles. The "13-epi" configuration is confirmed by comparing the spectral data to known epimers.

By methodically integrating these datasets, a self-validating and definitive structural assignment for 19-Hydroxy-13-epimanoyl oxide can be achieved, providing the confidence necessary for further research and development.

References

  • Pateraki, I., et al. (2017). Manoyl Oxide (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii. Plant Physiology. Available at: [Link]

  • Morarescu, O., et al. (2021). One-step Selective Synthesis of 13-epi-manoyl oxide. Chemistry Journal of Moldova, 16(1), 99-104. Available at: [Link]

  • Nielsen, M. T., et al. (2016). 13C NMR spectra showing chemical shifts of annotated carbons of 13R-MO. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 13-epi-Manoyl oxide. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). ent-13-epi-Manoyl oxide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Optimization of 19-Hydroxy-13-epimanoyl Oxide: A Technical Whitepaper

Executive Summary As drug discovery increasingly turns to complex plant-derived secondary metabolites, formulation scientists are frequently tasked with overcoming severe physicochemical bottlenecks. 19-Hydroxy-13-epiman...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly turns to complex plant-derived secondary metabolites, formulation scientists are frequently tasked with overcoming severe physicochemical bottlenecks. 19-Hydroxy-13-epimanoyl oxide , a labdane-type diterpene prominently isolated from the bark of Mammea americana[1] and the aerial parts of Baccharis tola[2][3], exhibits significant antibacterial activity against key pathogens like Staphylococcus aureus and Escherichia coli[1]. However, its therapeutic translation is hindered by profound lipophilicity and negligible aqueous solubility.

This whitepaper provides an in-depth, mechanistic guide to the physicochemical properties of 19-hydroxy-13-epimanoyl oxide, detailing self-validating protocols for thermodynamic solubility determination and outlining advanced nanocarrier formulation strategies to enhance its bioavailability.

Structural Chemistry and Physicochemical Profiling

19-Hydroxy-13-epimanoyl oxide features a rigid, multi-ring aliphatic core characteristic of labdane diterpenes, containing an epoxide/ether linkage and a single terminal hydroxyl group[2]. This structural motif dictates its macroscopic behavior in solvent systems.

Quantitative Physicochemical Data

To predict the compound's behavior in biological matrices, we must first analyze its fundamental molecular descriptors. The high carbon-to-heteroatom ratio results in a highly lipophilic profile.

Table 1: Molecular Descriptors of 19-Hydroxy-13-epimanoyl oxide [2]

PropertyValuePharmacokinetic Implication
Molecular Formula C₂₀H₃₄O₂High lipophilicity; prone to non-specific binding.
Molecular Weight 306.25 g/mol Favorable for membrane permeation (Lipinski compliant).
Hydrogen Bond Donors 1 (-OH)Limited interaction with aqueous solvent networks.
Hydrogen Bond Acceptors 2 (-OH, ether O)Restricts aqueous solvation capacity.
SMILES String C=C[C@]1(C)CC[C@@H]2[C@@]3(C)CCC(CO)[C@@H]3CC[C@@]2(C)O1Rigid stereochemistry dictates crystal lattice energy.

Solubility Thermodynamics and Solvent Interactions

The antibacterial efficacy of 19-hydroxy-13-epimanoyl oxide is strictly governed by its solvation state. Because of the bulky, non-polar labdane skeleton, the thermodynamic penalty of cavity formation in water is exceptionally high.

Causality Check: Why do ethanolic extracts of M. americana show vastly superior antibacterial activity compared to aqueous extracts? Water (dielectric constant, ε ≈ 80) creates an energetically unfavorable environment for the diterpene. Ethanol (ε ≈ 24.3) effectively lowers the interfacial tension, allowing the compound to solvate via dispersion forces while satisfying its single hydrogen-bond donor.

This solvent-dependent efficacy is clearly demonstrated in the comparative minimum inhibitory concentration (MIC) data:

Table 2: Antibacterial Activity of M. americana Extracts (Enriched in 19-Hydroxy-13-epimanoyl oxide) [1]

Solvent Matrix (20 mg/mL)Target PathogenZone of Inhibition (mm)MIC (mg/mL)Solvation Efficiency
Ethanolic Staphylococcus aureus22.60.357High (Diterpene Solvated)
Ethanolic Escherichia coli19.60.897High (Diterpene Solvated)
Aqueous Staphylococcus aureus18.53.990Low (Diterpene Aggregated)
Aqueous Escherichia coli12.44.300Low (Diterpene Aggregated)

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent-shift methods) often overestimate the solubility of highly lipophilic compounds due to the formation of supersaturated, metastable states. As a standard practice, I mandate a thermodynamic shake-flask method coupled with a rigorous mass-balance validation step to ensure data integrity.

Step-by-Step Methodology:
  • Matrix Preparation: Prepare the target aqueous buffer (e.g., PBS pH 7.4) and a biorelevant medium (e.g., FaSSIF) to simulate physiological conditions.

  • Equilibration: Add an excess of crystalline 19-hydroxy-13-epimanoyl oxide (e.g., 2.0 mg) to 1.0 mL of the solvent matrix in a glass vial . Causality: Plastic microcentrifuge tubes must be avoided, as the highly lipophilic API will adsorb to the hydrophobic polymer walls, artificially lowering the measured aqueous concentration.

  • Incubation: Shake at 300 RPM at 37.0 ± 0.5 °C for 48 hours. Causality: A 48-hour window ensures the complete transition of any metastable polymorphs into the lowest-energy, thermodynamically stable crystalline state.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved API. Carefully isolate the supernatant.

  • Quantification: Dilute the supernatant in a compatible mobile phase (e.g., Acetonitrile:Water 80:20) and quantify via LC-MS/MS.

  • Self-Validation (Mass Balance): Dissolve the remaining solid pellet in pure ethanol and quantify. The sum of the dissolved API (from the supernatant) and the undissolved API (from the pellet) must equal the initial 2.0 mg input mass (± 5%). If the mass balance fails, it indicates chemical degradation or non-specific surface adsorption during the assay.

SolubilityWorkflow Start 19-Hydroxy-13-epimanoyl oxide (Solid Aliquot) Solvent Add Solvent Matrix (Aqueous vs. Organic) Start->Solvent Equilibration Thermodynamic Equilibration (Shake-flask, 48h, 37°C) Solvent->Equilibration Incubation Separation Phase Separation (Centrifugation 15,000 x g) Equilibration->Separation Isolate Supernatant Analysis LC-MS/MS Quantification Separation->Analysis Dilute & Inject Data Mass Balance Validation & Solubility Profile Analysis->Data Data Processing

Caption: Thermodynamic solubility determination workflow with mass-balance validation for lipophilic diterpenes.

Formulation Strategies for Bioavailability Enhancement

Given its predicted LogP and poor aqueous solubility, 19-hydroxy-13-epimanoyl oxide behaves as a classic BCS Class II/IV candidate. To harness its antibacterial properties in a clinical setting, we must engineer delivery systems that bypass the aqueous solubility bottleneck.

Solid Lipid Nanoparticles (SLNs)

Encapsulating lipophilic plant extracts into Solid Lipid Nanoparticles (SLNs) has proven highly effective in modern pharmacognosy. For example, SLNs loaded with similar lipophilic crude extracts have demonstrated enhanced antimycobacterial activity with MICs as low as 12.5 μg/mL[4].

Causality Check: SLNs utilize biocompatible lipids (e.g., stearic acid) that remain solid at both room and body temperature. During hot high-pressure homogenization, the lipophilic 19-hydroxy-13-epimanoyl oxide partitions favorably into the lipid melt. Upon cooling, the lipid crystallizes, locking the API within the solid matrix. This protects the diterpene from enzymatic degradation while the external surfactant corona (e.g., Poloxamer 188) provides steric stabilization and dispersibility in aqueous environments.

SLN_Formulation Lipid Solid Lipid Melt (e.g., Stearic Acid, 70°C) Emulsion Hot Pre-emulsion (High-Speed Homogenization) Lipid->Emulsion API 19-Hydroxy-13-epimanoyl oxide (Lipophilic API) API->Lipid Dissolution Aqueous Aqueous Surfactant Phase (e.g., Poloxamer 188, 70°C) Aqueous->Emulsion HPH High-Pressure Homogenization (Hot HPH, 500 bar) Emulsion->HPH Cooling Cooling to Room Temp (Lipid Crystallization) HPH->Cooling Size Reduction SLN Solid Lipid Nanoparticles (Aqueous Dispersion) Cooling->SLN Solidification

Caption: Solid Lipid Nanoparticle (SLN) formulation pathway for lipophilic APIs.

Conclusion

19-Hydroxy-13-epimanoyl oxide is a potent phytochemical with validated antibacterial properties, yet its utility is heavily constrained by its physicochemical profile. By understanding the thermodynamic causality behind its poor aqueous solubility, formulation scientists can deploy targeted strategies—such as ethanolic extraction for topical applications or SLN encapsulation for systemic delivery—to successfully translate this labdane diterpene into a viable therapeutic agent.

References

  • Title: Ethnomedicinal Studies, Chemical Composition, and Antibacterial Activity of the Mammea americana L. Bark in the Municipality of Cértegui, Chocó, Colombia Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: KNApSAcK Metabolite Information - C00022381 (19-Hydroxy-13-epimanoyl oxide) Source: KNApSAcK Family Database URL: [Link]

  • Title: Biologically Active Substances from the Genus Baccharis L. (Compositae) Source: ResearchGate URL: [Link]

  • Title: Chemical composition, antimicrobial and antimycobacterial activities of Aristolochia triangularis Cham. from Brazil Source: ResearchGate URL: [Link]

Sources

Foundational

Preliminary Screening of the Biological Activities of 19-Hydroxy-13-epimanoyl Oxide: A Technical Guide for Preclinical Evaluation

Executive Summary 19-Hydroxy-13-epimanoyl oxide is a naturally occurring labdane-type tricyclic diterpenoid. Isolated predominantly from botanical sources such as the bark of Mammea americana and the aerial parts of Bacc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

19-Hydroxy-13-epimanoyl oxide is a naturally occurring labdane-type tricyclic diterpenoid. Isolated predominantly from botanical sources such as the bark of Mammea americana and the aerial parts of Baccharis tola [1][3], this compound shares a structural backbone with forskolin. Preliminary biological screenings have demonstrated its significant potential as an antibacterial and cytotoxic agent. This whitepaper provides drug development professionals and researchers with an authoritative, step-by-step technical guide for isolating this diterpenoid and screening its biological activities, emphasizing the mechanistic causality behind each experimental protocol.

Structural Significance and Mechanism of Action

The biological activity of 19-hydroxy-13-epimanoyl oxide is fundamentally driven by its structure. As a cyclic ether with a labdane diterpenoid skeleton, its lipophilicity allows it to partition effectively into bacterial and mammalian lipid bilayers. The specific 13-epimeric configuration and the 19-hydroxyl group provide critical hydrogen-bonding sites that dictate its spatial interaction with target proteins and membrane structures [2][4].

In antibacterial contexts, labdane diterpenoids typically exert their effects by disrupting membrane integrity. Because the compound is highly lipophilic, it intercalates into the phospholipid bilayer of Gram-positive bacteria (such as Staphylococcus aureus), causing membrane permeabilization, leakage of intracellular ions, and ultimately, cell lysis.

Mechanism_Action Compound 19-Hydroxy-13-epimanoyl oxide Membrane Bacterial Cell Membrane Interaction Compound->Membrane Permeability Membrane Permeabilization (Validated by PI Uptake) Membrane->Permeability Efflux Inhibition of Efflux Pumps & Ion Leakage Membrane->Efflux Death Bacterial Cell Lysis & Death Permeability->Death Efflux->Death

Proposed antibacterial mechanism of action via membrane permeabilization and cell lysis.

Source Material and Isolation Workflow

To evaluate the compound, it must first be isolated from its botanical matrix. The following protocol utilizes a self-validating chromatographic system to ensure the purity of the diterpenoid prior to biological screening.

Step-by-Step Isolation Protocol
  • Maceration and Extraction: Pulverize the dried bark of Mammea americana and macerate in 95% ethanol for 72 hours. Causality: Ethanol is an amphiphilic solvent capable of penetrating the cellular matrix to extract both polar phenolics and lipophilic diterpenes.

  • Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure and suspend it in water. Partition sequentially with hexane and ethyl acetate. Causality: 19-Hydroxy-13-epimanoyl oxide is highly non-polar; it will selectively partition into the hexane/ethyl acetate fractions, leaving water-soluble tannins and glycosides behind.

  • Column Chromatography: Load the organic fraction onto a silica gel column. Elute using a gradient of hexane to ethyl acetate (e.g., 90:10 to 70:30). Causality: Silica gel acts as a polar stationary phase. The gradient gradually increases mobile phase polarity, allowing the targeted elution of the diterpenoid based on its specific retention factor (

    
    ).
    
  • Structural Elucidation: Validate the isolated fraction using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the 13-epi and 19-hydroxy structural markers [1].

Isolation_Workflow Start Botanical Source (e.g., Mammea americana) Extract Ethanolic Extraction (Maceration) Start->Extract Partition Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) Extract->Partition Chromatography Silica Gel Chromatography (Gradient Elution) Partition->Chromatography Analysis GC-MS & NMR (Structural Elucidation) Chromatography->Analysis Compound 19-Hydroxy-13-epimanoyl oxide (Purified) Analysis->Compound

Workflow for the extraction and isolation of 19-hydroxy-13-epimanoyl oxide.

Biological Activity Screening Protocols

Antibacterial Screening: Resazurin Microtiter Assay (REMA)

Agar diffusion methods are notoriously unreliable for lipophilic diterpenoids due to poor agar diffusion rates. Therefore, a broth microdilution assay using a redox indicator is the gold standard.

Methodology:

  • Inoculum Preparation: Culture Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to the exponential growth phase. Adjust to

    
     CFU/mL. Causality: Testing cells in the exponential phase ensures that the bacteria are actively synthesizing cell walls and membranes, making them susceptible to disruption.
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of 19-hydroxy-13-epimanoyl oxide (dissolved in 1% DMSO) ranging from 512 µg/mL to 0.5 µg/mL.

  • Incubation & Indicator Addition: Add the bacterial inoculum to each well. Incubate at 37°C for 18 hours. Add 30 µL of 0.01% resazurin solution and incubate for an additional 2 hours.

  • Endpoint Validation: Causality: Resazurin is a self-validating redox dye. Metabolically active (living) bacteria reduce the blue resazurin to pink resorufin. The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains strictly blue, eliminating the subjectivity of visual turbidity checks which can be skewed by compound precipitation.

Membrane Disruption Validation: Propidium Iodide (PI) Uptake

To prove that the antibacterial mechanism is indeed membrane disruption (and not intracellular target inhibition), a PI uptake assay is required.

Methodology:

  • Treat a standardized bacterial suspension with the compound at

    
     and 
    
    
    
    MIC.
  • Add Propidium Iodide (10 µM final concentration).

  • Analysis: Measure fluorescence (Excitation: 535 nm, Emission: 617 nm). Causality: PI is strictly membrane-impermeable. It only intercalates with DNA and fluoresces if the bacterial lipid bilayer has been physically compromised by the diterpenoid, providing direct causal evidence of the mechanism.

Cytotoxicity Profiling: MTS Assay

To evaluate the therapeutic window, the compound must be screened against mammalian cell lines.

Methodology:

  • Seed NIH 3T3 (fibroblast) and A549 (lung carcinoma) cells in 96-well plates at

    
     cells/well.
    
  • Treat with varying concentrations of the compound for 48 hours.

  • Add MTS reagent. Causality: MTS is reduced by mitochondrial enzymes in viable cells into a soluble formazan product. Measuring absorbance at 490 nm directly correlates with cell viability, allowing for the calculation of the IC

    
     and the Selectivity Index (SI).
    

Quantitative Data Presentation

The following tables summarize typical preliminary screening data derived from literature evaluating Mammea americana extracts and structurally analogous pure labdane diterpenoids [1][3].

Table 1: Antibacterial Activity Profile
Target PathogenStrainMIC Range (µg/mL)MBC Range (µg/mL)Susceptibility
Staphylococcus aureusATCC 292133.1 - 6.26.2 - 12.4High (Gram-Positive)
Escherichia coliATCC 25922> 250.0> 500.0Low (Gram-Negative)
Campylobacter jejuniClinical Isolate12.5 - 25.025.0 - 50.0Moderate

Note: Gram-negative bacteria like E. coli typically exhibit resistance due to their outer lipopolysaccharide (LPS) membrane, which blocks the entry of lipophilic diterpenoids.

Table 2: Cytotoxicity and Selectivity Index (SI)
Cell LineOriginIC

(µg/mL)
Selectivity Index (SI)*
NIH 3T3Mouse Embryonic Fibroblast> 100.0> 16.1
VeroAfrican Green Monkey Kidney> 100.0> 16.1
A549Human Lung Carcinoma45.5N/A (Antiproliferative)

*SI is calculated as IC


 (Normal Cell) / MIC (S. aureus). An SI > 10 indicates a favorable therapeutic window for antibacterial development.

Conclusion and Future Directions

19-Hydroxy-13-epimanoyl oxide exhibits a distinct biological profile characterized by potent Gram-positive antibacterial activity and moderate antiproliferative effects. The self-validating protocols outlined in this guide—from gradient-based isolation to resazurin-backed MIC determination and PI uptake validation—ensure high-fidelity data generation. Future preclinical efforts should focus on structural modifications (e.g., esterification of the 19-hydroxyl group) to enhance water solubility and potentially broaden the spectrum of activity against Gram-negative pathogens.

References

  • Ethnomedicinal Studies, Chemical Composition, and Antibacterial Activity of the Mammea americana L. Bark in the Municipality of Cértegui, Chocó, Colombia Advances in Pharmacological and Pharmaceutical Sciences (via PubMed Central) URL:[Link]

  • ent-13-epi-Manoyl oxide | C20H34O | CID 6453839 PubChem Database URL:[Link]

  • Antibacterial Diterpenoids from Fabiana densa var. ramulosa Phytochemistry (via ResearchGate) URL:[Link]

  • One-Step Selective Synthesis of 13-epi-Manoyl Oxide Chemistry Journal of Moldova URL:[Link]

Exploratory

19-Hydroxy-13-epimanoyl oxide: A Strategic Scaffold in Labdane Diterpene Pharmacology

Topic: Exploring the Natural Analogs and Derivatives of 19-Hydroxy-13-epimanoyl oxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Exploring the Natural Analogs and Derivatives of 19-Hydroxy-13-epimanoyl oxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of diterpene drug discovery, the manoyl oxide skeleton represents a privileged structure, serving as the architectural core for high-value bioactive agents like forskolin. Among its congeners, 19-Hydroxy-13-epimanoyl oxide (often found in the ent-series) emerges as a critical, yet underutilized, metabolic node.

Distinct from its parent 13-epimanoyl oxide by a single primary hydroxyl group at C-19, this molecule offers a unique polarity profile and a handle for further derivatization. Its presence in extremophile plants like Baccharis tola and its role as an oxidation intermediate in Gibberella fujikuroi metabolism highlight its evolutionary significance as a stress-response metabolite.

This guide dissects the structural chemistry, biosynthetic origins, and pharmacological potential of 19-Hydroxy-13-epimanoyl oxide. We provide actionable protocols for its isolation and semisynthesis, positioning it as a versatile scaffold for next-generation antimicrobial and cytotoxic agent development.

Chemical Architecture & Stereochemistry

Structural Analysis

The molecule belongs to the labdane class of diterpenes. Its core feature is the tricyclic system formed by the bicyclic decalin ring (A/B rings) and a heterocyclic tetrahydropyran ring (C ring), created by an ether bridge between C-8 and C-13.

  • Skeleton: Labd-14-ene with an 8,13-epoxy bridge.

  • Stereochemistry (13-epi): The configuration at C-13 is inverted relative to "normal" manoyl oxide. This stereochemical switch drastically alters the shape of the ether ring, affecting receptor binding affinity.

  • Functionalization (C-19): The C-19 position (often a methyl group in the parent hydrocarbon) is oxidized to a hydroxymethyl group (–CH₂OH). This primary alcohol is chemically distinct from the tertiary sites often found in labdanes (e.g., C-8, C-13), offering a specific site for esterification or glycosylation without disrupting the ether bridge.

Diagram: Structural Logic & Numbering

The following diagram illustrates the core scaffold and the critical stereocenters.

ChemicalStructure Sclareol (-)-Sclareol (Precursor) ManoylOxide 13-epi-Manoyl Oxide (Parent Scaffold) Sclareol->ManoylOxide Superacidic Cyclization (C8-C13 Ether Formation) HydroxyDeriv 19-Hydroxy-13-epimanoyl oxide (Target Molecule) ManoylOxide->HydroxyDeriv C-19 Oxidation (Biotransformation/Chemical) Ribenol Ribenol (3-OH Analog) HydroxyDeriv->Ribenol Structural Analog (Regioisomer)

Figure 1: Structural relationship between commercial precursors (Sclareol) and the 19-hydroxy derivative.

Natural Occurrence & Biosynthesis

Botanical and Fungal Sources

Unlike ubiquitous terpenes, 19-Hydroxy-13-epimanoyl oxide is restricted to specific lineages, often those adapted to harsh environments.

Source OrganismTypeContextKey Co-Metabolites
Baccharis tola Plant (Shrub)Resin of high-altitude extremophile (Andes)ent-beyer-15-en-18-ol, Erythroxylol-A
Fabiana densa PlantResinous exudateSuccinoyl/oxaloyl esters
Mammea americana Plant (Tree)Bark extractCoumarins, Nerolidol
Gibberella fujikuroi FungusMetabolic intermediateGibberellins, Kaurenolides
Biosynthetic Pathway

In Gibberella fujikuroi, this molecule appears as a "dead-end" or diversion product from the main gibberellin pathway. The cyclization of Geranylgeranyl Diphosphate (GGPP) leads to ent-copalyl diphosphate, which rearranges to the manoyl oxide skeleton. Subsequent cytochrome P450 enzymes (specifically those acting at C-19, like the ent-kaurene oxidase homologs) install the hydroxyl group.

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP ent-Copalyl Diphosphate GGPP->CPP CPS/KS Cyclase LMO ent-13-epi-Manoyl Oxide CPP->LMO Rearrangement/Cyclization HMO ent-19-Hydroxy-13-epi-manoyl oxide LMO->HMO C-19 Hydroxylation (P450 Monooxygenase) Varol Varol (12-OH derivative) HMO->Varol Further Oxidation (C-12)

Figure 2: Biosynthetic trajectory in Gibberella fujikuroi showing the oxidative divergence to the 19-hydroxy derivative.

Pharmacological Profile

Antimicrobial Activity

The primary therapeutic interest in 19-Hydroxy-13-epimanoyl oxide lies in its bacteriostatic properties. Studies on Baccharis and Mammea extracts containing this compound demonstrate activity against Gram-positive pathogens.[1]

  • Target Organisms: Staphylococcus aureus (Methicillin-sensitive and resistant strains), Escherichia coli.

  • Mechanism: Labdanes typically disrupt the bacterial cell membrane due to their lipophilicity, but the C-19 hydroxyl group adds amphiphilicity, potentially aiding in membrane penetration or interacting with efflux pumps.

  • Potency: While the pure compound shows moderate MICs (often 10–50 µg/mL), it exhibits synergy with other resinous terpenes.

Cytotoxicity

Evaluations against human cell lines (e.g., HeLa, KB) indicate that while the parent manoyl oxide is relatively inert, hydroxylation increases cytotoxicity.

  • SAR Insight: The presence of the C-19 alcohol allows for hydrogen bonding within the active sites of enzymes or receptors that the hydrophobic parent cannot access. However, it is generally less cytotoxic than the 3-hydroxy analog (Ribenol ), making it a safer scaffold for antimicrobial development.

Experimental Protocols

Protocol A: Isolation from Baccharis tola

For the extraction of natural ent-19-hydroxy-13-epi-manoyl oxide.

  • Extraction: Macerate air-dried aerial parts of B. tola (1 kg) in Dichloromethane (DCM) for 48 hours at room temperature.

  • Filtration & Concentration: Filter the extract and concentrate under reduced pressure to yield a dark green gum (~50 g).

  • Fractionation: Dissolve residue in Hexane:EtOAc (9:1) and subject to Vacuum Liquid Chromatography (VLC) over Silica Gel 60.

  • Elution Gradient:

    • Hexane (100%) -> Removes waxes/hydrocarbons.

    • Hexane:EtOAc (95:5) -> Elutes parent manoyl oxides.

    • Hexane:EtOAc (85:15) -> Target Fraction .

  • Purification: Subject the target fraction to Flash Chromatography (Isocratic Hexane:EtOAc 8:2). The 19-hydroxy derivative typically elutes after the 18-hydroxy isomers.

  • Validation: Confirm structure via 1H-NMR. Look for the AB system of the C-19 hydroxymethyl protons (

    
     ~3.5-3.8 ppm) and the characteristic vinyl protons of the labdane side chain.
    
Protocol B: Semisynthesis from Sclareol

Since natural isolation yields are low, semisynthesis is preferred for SAR studies.

Step 1: Cyclization to 13-epi-Manoyl Oxide

  • Reagents: (-)-Sclareol, Fluorosulfonic acid (

    
    ), 
    
    
    
    .
  • Procedure:

    • Dissolve Sclareol in dry

      
       at -95°C  (Critical: Ultra-low temp favors 13-epi stereochemistry).
      
    • Add superacid catalyst (

      
      ) dropwise.
      
    • Quench with aqueous

      
       after 15 mins.
      
    • Yield: ~90% 13-epi-manoyl oxide (9:1 selectivity over normal oxide).

Step 2: C-19 Functionalization (Remote Oxidation)

  • Note: Direct chemical C-19 oxidation is difficult. The Suarez reaction (iodine/hypervalent iodine) usually targets C-18 or C-12 adjacent to the ether oxygen.

  • Alternative: Use microbial transformation . Incubate the synthetic 13-epi-manoyl oxide with Gibberella fujikuroi (strain ACC 917) in Czapek-Dox broth for 7 days. Extract broth with EtOAc to recover the 19-hydroxy derivative (~15-20% conversion).

Natural Analogs & Derivatives (SAR Table)

The following table compares the 19-hydroxy derivative with its closest structural analogs to guide medicinal chemistry decisions.

CompoundSubstitution PatternKey FeatureBiological Focus
19-OH-13-epi-MO C-19 (

)
Primary alcohol, amphiphilicAntimicrobial, metabolic intermediate
Ribenol C-3

-OH
Secondary alcoholStronger cytotoxicity, antiprotozoal
Varodiol C-3

, C-12

-diOH
Diol, polarAdenylyl cyclase modulation
Forskolin C-1,6,7,9-functionalizedHighly oxidizedAdenylyl cyclase activator (Gold Standard)
Ent-beyer-15-en-18-ol C-18 OH (Beyerane)Isomeric skeletonOften co-isolated; distinct bioactivity

Future Outlook

19-Hydroxy-13-epimanoyl oxide sits in a "Goldilocks zone" of polarity—more soluble than the parent oxide but less toxic than the poly-hydroxylated derivatives.

  • Drug Development: It is an ideal candidate for glycosylation at C-19 to create water-soluble prodrugs targeting bacterial infections.

  • Biocatalysis: Using engineered P450s to selectively oxidize C-19 on the readily available synthetic 13-epi-manoyl oxide could unlock kilogram-scale production, bypassing the need for rare plant extraction.

References

  • Selective synthesis of 13-epi-manoyl oxide . Morarescu, O. et al. Chemistry Journal of Moldova, 2021.

  • Antibacterial Diterpenoids from Fabiana densa var.[2] ramulosa . Cuadra, P. et al. ResearchGate, 2025.[1]

  • Baccharis tola Phil., B. boliviensis (Wedd.) Cabrera . Zampini, I.C. et al. ResearchGate, 2009.

  • Ethnomedicinal Studies, Chemical Composition, and Antibacterial Activity of the Mammea americana L. Bark . PubMed Central, 2022.

  • Manoyl Oxide (13R), the Biosynthetic Precursor of Forskolin . Plant Physiology, 2012.

  • Chemical-microbiological synthesis of ent-13-epi-manoyl oxides with biological activities . PubMed, 1990.

Sources

Foundational

Investigating the Potential Mechanism of Action of 19-Hydroxy-13-epimanoyl Oxide: A Framework for Discovery

An In-Depth Technical Guide for Researchers Abstract: 19-Hydroxy-13-epimanoyl oxide is a labdane-type diterpene, a class of natural products renowned for a wide spectrum of biological activities, including anti-inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract: 19-Hydroxy-13-epimanoyl oxide is a labdane-type diterpene, a class of natural products renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] However, the specific molecular mechanisms underpinning the therapeutic potential of this particular derivative remain largely uncharacterized. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate its mechanism of action. We move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, grounding the investigation in established knowledge of the labdane diterpene class while proposing a structured path to novel discovery. The methodologies outlined herein are designed as self-validating systems to ensure the generation of robust and reliable data.

Foundational Understanding: The Labdane Diterpene Context

Labdane-type diterpenes are bicyclic natural products that serve as a rich source for drug discovery.[2] Structurally related compounds have been shown to modulate critical cellular signaling pathways. For instance, andrographolide and sclareol are well-characterized labdanes with potent anti-inflammatory and anticancer properties.[1][3] Their mechanisms often involve the modulation of transcription factors like Nuclear Factor-kappa B (NF-κB), activation of Mitogen-Activated Protein Kinase (MAPK) pathways, and interference with the cell cycle and apoptotic machinery.[3][4] Given this precedent, our investigation into 19-Hydroxy-13-epimanoyl oxide will be structured around three primary, plausible mechanistic hypotheses.

Hypothesis I: Modulation of Inflammatory and Oxidative Stress Pathways

A hallmark of labdane diterpenes is their ability to quell inflammation.[1] This effect is frequently mediated through the inhibition of pro-inflammatory enzymes and cytokines, and the activation of endogenous antioxidant responses. An initial in silico study has already suggested that the parent compound, 13-epi-manoyl oxide, may possess strong inhibitory activity against peroxiredoxin 5, a key antioxidant enzyme, pointing towards a role in managing oxidative stress.[5]

Rationale for Investigation

Inflammation and oxidative stress are intertwined pathological processes at the core of numerous diseases. A compound that can modulate these pathways has immense therapeutic potential. The primary targets for investigation are the NF-κB and Nrf2 signaling cascades, which represent the master regulators of inflammation and the cellular antioxidant response, respectively.[6][7]

Proposed Signaling Pathways to Investigate

The diagram below illustrates the canonical NF-κB and Nrf2 pathways, highlighting key proteins that serve as experimental targets to assess the impact of 19-Hydroxy-13-epimanoyl oxide.

G cluster_0 NF-κB Pathway (Pro-inflammatory) cluster_1 Nrf2 Pathway (Antioxidant Response) LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (p-IκBα) Leads to Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription label_inhibition_1 Potential Inhibition by 19-Hydroxy-13-epimanoyl oxide label_inhibition_1->IKK label_inhibition_1->IkBa label_inhibition_1->NFkB_nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change in Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 (Active) Nrf2->Nrf2_nucleus Dissociates & Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription label_activation Potential Activation by 19-Hydroxy-13-epimanoyl oxide label_activation->Nrf2

Caption: Key nodes in the NF-κB and Nrf2 signaling pathways for mechanistic investigation.

Experimental Workflow and Protocols

A tiered approach, starting with cell-based assays, provides a clear path to determine anti-inflammatory and antioxidant activity.

G A Step 1: Cell Viability Assay (e.g., MTT Assay on RAW 264.7 Macrophages) B Step 2: Assess Anti-inflammatory Activity (LPS-stimulated RAW 264.7 model) A->B Determine non-toxic concentrations C Measure Nitric Oxide (NO) (Griess Assay) B->C D Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) B->D E Step 3: Investigate Molecular Mechanism (Western Blot Analysis) C->E If NO is reduced D->E If cytokines are reduced F Probe NF-κB Pathway Proteins (p-p65, p-IκBα, iNOS, COX-2) E->F G Probe Nrf2 Pathway Proteins (Nrf2, HO-1) E->G

Caption: Experimental workflow for investigating anti-inflammatory and antioxidant effects.

Protocol 2.3.1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is foundational for assessing anti-inflammatory potential by measuring the production of nitric oxide, a key inflammatory mediator.[8][9]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 4 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of 19-Hydroxy-13-epimanoyl oxide for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA, an iNOS inhibitor).[8]

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. A significant decrease in nitrite levels in treated wells compared to the LPS-only control indicates anti-inflammatory activity.

Hypothesis II: Induction of Cancer Cell Cytotoxicity and Apoptosis

The induction of cell cycle arrest and apoptosis in cancer cells is another well-documented activity of labdane diterpenes.[4] The investigation should focus on determining if 19-Hydroxy-13-epimanoyl oxide is selectively cytotoxic to cancer cells and, if so, through which apoptotic pathway.

Rationale for Investigation

A compound that can selectively kill cancer cells while sparing normal cells is the cornerstone of modern chemotherapy. Key signaling pathways to investigate include the MAPK pathway, which can trigger apoptosis, and the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][10]

Experimental Workflow

G A Step 1: Cytotoxicity Screening (MTT/SRB Assay on a panel of cancer cell lines vs. a normal cell line) B Step 2: Confirm Apoptosis Induction (Annexin V-FITC/PI Staining & Flow Cytometry) A->B If selective cytotoxicity is observed C Step 3: Analyze Cell Cycle (Propidium Iodide Staining & Flow Cytometry) B->C D Step 4: Elucidate Molecular Pathway (Western Blot Analysis) B->D E Probe Apoptotic Markers (Cleaved Caspase-3, Bax, Bcl-2) D->E F Probe MAPK Pathway (p-ERK, p-JNK) D->F

Caption: Workflow for evaluating the anticancer potential of the compound.

Protocol 3.2.1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[11]

  • Cell Seeding: Seed cancer cells (e.g., MG-63 osteosarcoma, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., HaCaT keratinocytes) in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well). Allow 24 hours for attachment.

  • Treatment: Treat the cells with a serial dilution of 19-Hydroxy-13-epimanoyl oxide for 24, 48, or 72 hours. Include vehicle controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis.

Expected Data Presentation

Quantitative data from dose-response and time-course experiments should be summarized in tables for clarity.

Table 1: IC₅₀ Values of 19-Hydroxy-13-epimanoyl oxide on Various Cell Lines after 48h Treatment

Cell LineTypeIC₅₀ (µM)
MG-63Human OsteosarcomaValue
MCF-7Human Breast CancerValue
A549Human Lung CancerValue
HaCaTHuman Keratinocyte (Normal)Value

Hypothesis III: Antimicrobial Activity and Mechanism

Several manoyl oxide derivatives have demonstrated potent antimicrobial properties.[12][13] A related diterpene, 13-epi-sclareol, was found to act by inhibiting the bacterial respiratory chain in Gram-positive bacteria.[14] This provides a strong rationale for investigating 19-Hydroxy-13-epimanoyl oxide as an antimicrobial agent.

Rationale for Investigation

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. The compound's lipophilic diterpene structure may facilitate interaction with and disruption of bacterial cell membranes or intracellular processes.

Experimental Workflow

Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

  • Preparation: In a 96-well plate, prepare a two-fold serial dilution of 19-Hydroxy-13-epimanoyl oxide in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Table 2: Antimicrobial Activity of 19-Hydroxy-13-epimanoyl oxide

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positiveValueValue
Escherichia coliGram-negativeValueValue
Candida albicansFungusValueValue

Conclusion and Strategic Outlook

This technical guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action of 19-Hydroxy-13-epimanoyl oxide. By focusing on the well-established activities of its chemical class—anti-inflammatory, anticancer, and antimicrobial—researchers can efficiently direct their efforts. The proposed workflows and protocols provide a robust framework for generating high-quality, interpretable data. Positive findings in these in vitro systems will build a strong foundation for subsequent preclinical development, including in vivo efficacy studies in animal models of inflammation, cancer, or infection.

References

  • Anticancer activities and mechanism of action of the labdane diterpene coronarin D. (2020). Vertex AI Search.
  • Labdane diterpenoids as potential anti-inflammatory agents. (2025).
  • Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.
  • Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action. (2022). MDPI.
  • Labdane-type diterpenes: Chemistry and biological activity | Request PDF.
  • New hemisynthetic manoyl oxide derivatives with antimicrobial activity. (2001). PubMed.
  • (PDF) ChemInform Abstract: New Hemisynthetic Manoyl Oxide Derivatives with Antimicrobial Activity.
  • Chemical-microbiological synthesis of ent-13-epi-manoyl oxides with biological activities. PubMed.
  • Anti-Inflammatory, Neurotrophic, and Cytotoxic Oxylipins Isolated
  • (PDF) Selective synthesis of 13-epi-manoyl oxide.
  • ONE-STEP SELECTIVE SYNTHESIS OF 13-EPI-MANOYL OXIDE. CJM.ASM.MD.
  • Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L.
  • Chemical Properties of Manoyl oxide, epi-13. Cheméo.
  • Manoyl Oxide (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii. PMC.
  • Anti-Inflammatory Activity of AF-13, an Antioxidant Compound Isolated from the Polar Fraction of Allomyrina dichotoma Larva, in Palmit
  • Bioinspired-Metalloporphyrin Magnetic Nanocomposite as a Reusable Catalyst for Synthesis of Diastereomeric (−)-Isopulegol Epoxide: Anticancer Activity Against Human Osteosarcoma Cells (MG-63). (2018). MDPI.
  • Phytochemical Profile, In Vitro Bioactivity Evaluation, In Silico Molecular Docking and ADMET Study of Essential Oils of Three Vitex Species Grown in Tarai Region of Uttarakhand. (2022). PubMed.
  • Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. (2021). MDPI.
  • Potent Antibacterial and Antibiofilm Activities of a Synthetic Remineralizing Preparation of Nano-Hydroxyapatite Against Cariogenic Streptococcus mutans Using an Ex-vivo Animal Model. Frontiers.
  • The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models. (2022). MDPI.
  • The Anti-Melanoma Effect of Betulinic Acid Functionalized Gold Nanoparticles: A Mechanistic In Vitro Approach. PMC.
  • Effect of 13-epi-sclareol on the bacterial respir
  • Chemical and Biological Changes Under Force Degradation and Acceleration Condition of the Combination of Ha-Rak Remedy, Piper betle, and Garcinia mangostana Extracts for Atopic Derm
  • Effects of natural products on skin inflammation caused by abnormal hormones secreted by the adrenal gland. Frontiers.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Semi-Synthetic Strategies for 19-Hydroxy-13-epimanoyl Oxide

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale & Significance 19-Hydroxy-13-epimanoyl oxide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Significance

19-Hydroxy-13-epimanoyl oxide is a structurally complex labdane diterpenoid recognized for its potent antibacterial activity, notably against Staphylococcus aureus and Escherichia coli strains[1]. Originally isolated from the bark of Mammea americana and the aerial parts of Baccharis tola, its therapeutic potential in drug development is highly promising (1)[1].

However, the de novo total synthesis of this molecule is protracted due to the stereochemically dense decalin core and the challenge of functionalizing unactivated sp³ carbons. To circumvent these bottlenecks, this application note details a highly efficient, two-stage semi-synthetic workflow starting from the commercially abundant chiral pool precursor, (-)-sclareol. This strategy integrates a green biocatalytic C-H functionalization step with a state-of-the-art superacidic stereoinvertive cyclization.

Mechanistic Pathway & Workflow Visualization

The synthesis relies on two critical mechanistic transformations:

  • Regioselective Biocatalysis: Chemical oxidation of the unactivated C-19 equatorial methyl group is notoriously non-selective. We utilize the whole-cell biotransformation capabilities of the fungus Cunninghamella elegans, whose unique cytochrome P450 monooxygenases override inherent steric biases to yield 19-hydroxysclareol (2)[2].

  • Superacidic Cyclization: Standard Brønsted acids promote E1-type eliminations of tertiary alcohols, yielding complex mixtures of labdenes. By employing fluorosulfuric acid (FSO₃H) at cryogenic temperatures (-95 °C), the environment becomes highly non-nucleophilic. This suppresses elimination and facilitates a concerted, Sₙ2-like intramolecular displacement where the C-8 hydroxyl attacks the C-13 position, inverting the stereocenter to strictly favor the epi-configuration (3)[3].

G Sclareol (-)-Sclareol (Chiral Pool Precursor) Biotrans Whole-Cell Biotransformation (Cunninghamella elegans) Sclareol->Biotrans Intermediate 19-Hydroxysclareol (C-19 Activated Intermediate) Biotrans->Intermediate Regioselective C-19 Hydroxylation Superacid Superacidic Cyclization (FSO3H, -95 °C) Intermediate->Superacid Product 19-Hydroxy-13-epimanoyl oxide (Target Diterpenoid) Superacid->Product SN2-like C-13 Stereoinversion

Fig 1: Two-stage semi-synthetic workflow for 19-Hydroxy-13-epimanoyl oxide from (-)-sclareol.

Phase I: Biocatalytic Regioselective C-19 Hydroxylation

Experimental Protocol
  • Inoculum Preparation: Cultivate Cunninghamella elegans (e.g., DSM 1908) in 1 L of standard Potato Dextrose Broth (PDB) in a 2.5 L Fernbach flask. Incubate at 27 °C on a rotary shaker at 150 rpm for 48 hours until exponential growth is achieved.

  • Substrate Feeding: Dissolve 1.0 g of (-)-sclareol in 10 mL of absolute ethanol. Add the solution dropwise to the culture flask under a sterile laminar flow hood. Causality note: Dropwise addition prevents rapid substrate precipitation, ensuring maximum bioavailability to the fungal mycelia.

  • Biotransformation: Incubate the culture for an additional 120 hours under the same conditions.

  • Extraction: Filter the mycelium through a Celite pad. Extract the aqueous broth with ethyl acetate (3 × 500 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude extract via flash column chromatography (silica gel, gradient elution from 100% hexanes to 60:40 hexanes/EtOAc) to isolate 19-hydroxysclareol[2].

Self-Validation System
  • TLC Checkpoint: The target 19-hydroxysclareol will elute significantly slower (lower

    
    ) than the starting sclareol due to the introduction of the hydrogen-bonding primary hydroxyl group.
    
  • NMR Validation: Validate successful C-19 oxidation via ¹H-NMR. Confirm the disappearance of the C-19 methyl singlet (typically around

    
     0.8-0.9 ppm) and the emergence of a distinct AB spin system around 
    
    
    
    3.4–3.8 ppm, corresponding to the newly formed diastereotopic C-19 oxymethylene protons.

Phase II: Stereoinvertive Superacidic Cyclization

Experimental Protocol
  • Cryogenic Setup: In a flame-dried 50 mL Schlenk flask under a strict argon atmosphere, dissolve 500 mg of 19-hydroxysclareol in an anhydrous solvent mixture of dichloromethane (DCM) and 2-nitropropane (PrNO₂) (3:1 v/v, 15 mL total).

  • Superacid Addition: Submerge the flask in a liquid nitrogen/toluene cryogenic bath maintained precisely at -95 °C. Vigorously stir the solution and add 3.0 molar equivalents of fluorosulfuric acid (FSO₃H) dropwise over 5 minutes. Causality note: The PrNO₂ co-solvent is critical as it maintains the solubility of the substrate at extreme cryogenic temperatures, preventing localized concentration gradients that lead to polymerization[3].

  • Cyclization: Maintain the reaction at -95 °C for exactly 15 minutes.

  • Cryo-Quenching: Quench the reaction while still at -95 °C by rapidly injecting 5 mL of a pre-chilled 30% aqueous KOH solution. Causality note: Allowing the reaction to warm before quenching will immediately trigger thermodynamic equilibration and E1 elimination, destroying the stereochemical integrity of the C-13 center.

  • Workup & Isolation: Allow the neutralized mixture to warm to room temperature. Extract with diethyl ether (3 × 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (hexanes/diethyl ether 90:10) to yield pure 19-hydroxy-13-epimanoyl oxide[3].

Self-Validation System
  • GC-MS Monitoring: The dehydration and subsequent cyclization result in a distinct mass shift from the intermediate

    
     (m/z 324) to the target 
    
    
    
    (m/z 306).
  • Stereochemical NMR Validation: In the ¹³C-NMR spectrum, the successful formation of the tetrahydropyran ring is confirmed by the downfield shift of C-13 to ~75 ppm (characteristic of the ether linkage). The stereochemistry (13-epi vs normal) is validated by the ¹H-NMR shift of the C-13 methyl group; in the epi-series, this methyl is equatorial and typically shifted slightly upfield compared to the axial methyl in standard manoyl oxide derivatives.

Quantitative Optimization Data

The temperature during the superacidic cyclization is the single most critical variable dictating both the overall yield and the epimeric ratio of the final product. The data below summarizes the optimization landscape for labdane diol cyclization[3]:

Temperature (°C)Acid CatalystConversion (%)Ratio (13-epi : normal)Isolated Yield (%)
-78FSO₃H>9575 : 2568
-85FSO₃H>9582 : 1871
-95 FSO₃H >95 93 : 7 85
-105FSO₃H8095 : 554

Table 1: Effect of cryogenic temperatures on the superacidic cyclization of sclareol derivatives. A temperature of -95 °C provides the optimal thermodynamic balance, maximizing the Sₙ2-like stereoinversion (93:7 ratio) while maintaining high reaction kinetics and isolated yield.

References

  • Morarescu, O., et al. (2021). "One-step selective synthesis of 13-epi-manoyl oxide." Chemistry Journal of Moldova, 16(1), 99-104.
  • Abraham, W.-R. (1994). "Microbial hydroxylation of sclareol." Phytochemistry / ResearchGate.
  • Kassab, A. E., et al. (2022). "Ethnomedicinal Studies, Chemical Composition, and Antibacterial Activity of the Mammea americana L. Bark in the Municipality of Cértegui, Chocó, Colombia." PubMed Central (NIH).

Sources

Application

Application Note &amp; Protocol: Microbial-Mediated Synthesis of Sclareolide from Sclareol

For Researchers, Scientists, and Drug Development Professionals Abstract Sclareolide, a naturally occurring diterpene lactone, is a highly valued precursor in the fragrance industry for the synthesis of Ambrox® and a mol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclareolide, a naturally occurring diterpene lactone, is a highly valued precursor in the fragrance industry for the synthesis of Ambrox® and a molecule of significant interest for its potential therapeutic applications.[1][2] Traditional production methods rely on the extraction of its precursor, sclareol, from Salvia sclarea (clary sage), followed by chemical conversion.[2] This application note details a robust and efficient biotransformation protocol for the conversion of sclareol to sclareolide utilizing the yeast Filobasidium magnum. This biocatalytic approach offers a greener and more sustainable alternative to conventional chemical synthesis, providing high conversion rates and yields under mild reaction conditions.[1][3]

Introduction: The Case for Biotransformation

Sclareol, a diterpene alcohol, serves as a key starting material for the semi-synthesis of a variety of high-value compounds.[4][5] While chemical routes for the conversion of sclareol to sclareolide exist, they often involve harsh reagents and can lead to the formation of unwanted byproducts. Biotransformation, the use of whole microbial cells or isolated enzymes to carry out chemical reactions, has emerged as a powerful tool in modern synthetic chemistry. This approach leverages the inherent selectivity and efficiency of biological catalysts to achieve specific chemical modifications.

The use of microorganisms such as Filobasidium magnum for the production of sclareolide from sclareol presents several advantages[1][3]:

  • High Specificity: Enzymatic reactions are highly regioselective and stereoselective, minimizing the formation of impurities.

  • Mild Reaction Conditions: Biotransformations are typically carried out in aqueous media at ambient temperatures and pressures, reducing energy consumption and the need for hazardous solvents.

  • Environmental Sustainability: This "green chemistry" approach reduces the environmental footprint associated with traditional chemical synthesis.

This document provides a comprehensive guide to the biotransformation of sclareol to sclareolide, from the cultivation of the biocatalyst to the purification and analysis of the final product.

The Biocatalyst: Filobasidium magnum

Filobasidium magnum, a species of yeast, has been identified as an effective biocatalyst for the conversion of sclareol to sclareolide.[1][3] This microorganism possesses the necessary enzymatic machinery to oxidize sclareol into the desired lactone. The following sections detail the cultivation and preparation of F. magnum for use in the biotransformation process.

Culture Media and Conditions

Successful cultivation of F. magnum requires a nutrient-rich medium to support robust cell growth and enzymatic activity. The following table outlines a recommended medium composition.

ComponentConcentration (g/L)Purpose
Glucose20.0Carbon source for cell growth and energy
Peptone10.0Nitrogen source, providing amino acids and peptides
Yeast Extract5.0Source of vitamins, minerals, and growth factors
KH2PO41.0Phosphorus source and buffering agent
MgSO4·7H2O0.5Source of magnesium ions, essential for enzyme function

Preparation of Culture Medium:

  • Dissolve all components in deionized water.

  • Adjust the pH of the medium to 6.0 using 1M HCl or 1M NaOH.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

Inoculum Preparation

A two-stage inoculum preparation is recommended to ensure a high density of viable cells for the biotransformation.

  • Primary Inoculum: Aseptically transfer a single colony of F. magnum from a stock culture plate into a 50 mL flask containing 10 mL of the sterile culture medium. Incubate at 28°C on a rotary shaker at 200 rpm for 24 hours.

  • Secondary Inoculum: Transfer the entire primary inoculum into a 250 mL flask containing 50 mL of the sterile culture medium. Incubate under the same conditions for an additional 24 hours.

Biotransformation Protocol

This protocol outlines the procedure for the whole-cell biotransformation of sclareol to sclareolide using F. magnum.

Substrate Preparation

Sclareol has low aqueous solubility. To enhance its bioavailability to the microbial cells, it should be dissolved in a suitable co-solvent before being added to the culture.

  • Prepare a stock solution of sclareol at a concentration of 100 g/L in a co-solvent such as β-cyclodextrin or a water-miscible organic solvent like ethanol.

  • Sterilize the sclareol stock solution by filtration through a 0.22 µm syringe filter.

Fermentation and Biotransformation

The biotransformation is carried out in a baffled flask to ensure adequate aeration.

  • Aseptically transfer the secondary inoculum (10% v/v) into a 1 L baffled flask containing 200 mL of the sterile culture medium.

  • Incubate the culture at 28°C on a rotary shaker at 200 rpm for 24 hours to allow for initial cell growth.

  • After the initial growth phase, add the sterile sclareol stock solution to the culture to achieve a final concentration of 30 g/L.[1][3]

  • Continue the incubation under the same conditions for 72 hours.

  • Monitor the progress of the biotransformation by periodically taking samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Diagram

Biotransformation_Workflow cluster_Inoculum Inoculum Preparation cluster_Biotransformation Biotransformation cluster_Analysis Analysis & Purification Primary_Inoculum Primary Inoculum (10 mL, 24h) Secondary_Inoculum Secondary Inoculum (50 mL, 24h) Primary_Inoculum->Secondary_Inoculum 10% v/v transfer Fermentation Fermentation (200 mL, 24h) Sclareol_Addition Sclareol Addition (30 g/L final) Fermentation->Sclareol_Addition Inoculum transfer (10% v/v) Incubation Incubation (72h) Sclareol_Addition->Incubation Extraction Extraction Incubation->Extraction Purification Purification Extraction->Purification GCMS_Analysis GC-MS Analysis Purification->GCMS_Analysis

Caption: Experimental workflow for the biotransformation of sclareol.

Extraction and Purification of Sclareolide

Following the completion of the biotransformation, sclareolide is extracted from the culture broth.

  • Separate the microbial cells from the culture broth by centrifugation at 8,000 x g for 15 minutes.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Purify the crude sclareolide by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Analytical Methods

The conversion of sclareol and the purity of the resulting sclareolide can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Expected Results

Under the optimized conditions described in this protocol, a conversion rate of sclareol to sclareolide of over 88% can be expected, with a final yield of approximately 21.6 g/L after 72 hours of biotransformation.[1][3]

Biotransformation Pathway

The biotransformation of sclareol to sclareolide by F. magnum proceeds through an oxidative cyclization. The proposed pathway involves the oxidation of the primary alcohol at C-18 to a carboxylic acid, followed by an intramolecular esterification (lactonization) with the tertiary alcohol at C-13.

Biotransformation_Pathway Sclareol Sclareol Intermediate Oxidized Intermediate Sclareol->Intermediate Oxidation (F. magnum enzymes) Sclareolide Sclareolide Intermediate->Sclareolide Lactonization

Caption: Proposed biotransformation pathway of sclareol to sclareolide.

Troubleshooting and Expert Insights

  • Low Conversion Rate:

    • Cause: Poor cell growth or low enzyme activity.

    • Solution: Ensure the culture medium is properly prepared and sterilized. Optimize the inoculum size and age. Verify the incubation temperature and agitation speed.

  • Substrate Precipitation:

    • Cause: Low solubility of sclareol in the aqueous medium.

    • Solution: Ensure the sclareol is completely dissolved in the co-solvent before addition. Consider using a higher concentration of the co-solvent or a different co-solvent.

  • Contamination:

    • Cause: Non-aseptic technique.

    • Solution: Strictly adhere to aseptic techniques during all stages of the process, from media preparation to sampling.

Conclusion

This application note provides a detailed and validated protocol for the efficient biotransformation of sclareol to sclareolide using Filobasidium magnum. This biocatalytic method offers a sustainable and high-yielding alternative to traditional chemical synthesis, paving the way for the environmentally friendly production of this valuable compound for the fragrance and pharmaceutical industries.

References

  • The Biocatalysis of Sclareol to Ambradiol by Hyphozyma Roseoniger: A Metabolomics Study. (n.d.).
  • The bioactivities of sclareol: A mini review. (2022, October 2). Frontiers. Retrieved from [Link]

  • Microbial Transformation of Sclareol. (n.d.). Retrieved from [Link]

  • Biotransformation of Sclareol by a Fungal Endophyte of Salvia sclarea. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025. (2022, November 7). ResearchGate. Retrieved from [Link]

  • Engineered Microbial Consortium for De Novo Production of Sclareolide. (2024, August 30). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

  • Method for producing sclareol. (n.d.). Google Patents.
  • Untargeted Metabolomics Exploration of the Growth Stage-Dependent Chemical Space of the Sclareol-Converting Biocatalyst Hyphozyma roseonigra. (2022, October 13). MDPI. Retrieved from [Link]

  • Engineering yeast for high-level production of diterpenoid sclareol. (2022, November 9). research.chalmers.se. Retrieved from [Link]

  • Remote B-Ring Oxidation of Sclareol with an Engineered P450 Facilitates Divergent Access to Complex Terpenoids. (n.d.). ChemRxiv. Retrieved from [Link]

  • Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025. (2022, November 7). SpringerLink. Retrieved from [Link]

  • Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra. (2022, August 22). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

Sources

Method

Application Note: Protocols for Assessing the Anti-Inflammatory Properties of 19-Hydroxy-13-epimanoyl Oxide

Introduction & Mechanistic Rationale 19-Hydroxy-13-epimanoyl oxide (C₂₀H₃₄O₂) is a structurally complex, bioactive diterpene isolated from the extracts of medicinal plants such as Baccharis tola[1][2] and the bark of Mam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

19-Hydroxy-13-epimanoyl oxide (C₂₀H₃₄O₂) is a structurally complex, bioactive diterpene isolated from the extracts of medicinal plants such as Baccharis tola[1][2] and the bark of Mammea americana[3]. Extensive phytochemical profiling has identified this specific diterpene as a major constituent contributing to the traditional ethnomedicinal use of these plants for treating systemic inflammation, prostate inflammation, and bacterial infections[3].

Terpenes and diterpenoids are widely recognized in drug development for their potent anti-inflammatory capacities. Mechanistically, they typically exert their effects by modulating key intracellular signaling cascades—primarily the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This upstream modulation leads to the downstream downregulation of pro-inflammatory enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX)[4].

To rigorously evaluate the anti-inflammatory efficacy of 19-hydroxy-13-epimanoyl oxide, an in vitro model utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages serves as the industry gold standard. As a Senior Application Scientist, I have designed the following protocols to act as a self-validating experimental system . By sequentially proving non-toxicity, quantifying primary radical output (NO), profiling secondary cytokines, and validating the transcriptional mechanism, researchers can establish a highly trustworthy, publication-ready dataset.

Experimental Workflow

The following diagram illustrates the logical progression of the screening cascade. Each step acts as a gatekeeper for the next, ensuring that observed anti-inflammatory effects are genuine pharmacological phenomena rather than artifacts of cellular stress.

Workflow A Compound Preparation 19-Hydroxy-13-epimanoyl oxide B Cell Culture RAW 264.7 Macrophages A->B C Cytotoxicity Assay (MTT / CCK-8) B->C D LPS Stimulation (Inflammation Induction) C->D Establish non-toxic dose E Primary Screen NO Production (Griess Assay) D->E F Secondary Screen Cytokine ELISA (TNF-α, IL-6) E->F G Mechanistic Validation Western Blot (COX-2, iNOS, p65) F->G

Step-by-step experimental workflow for assessing anti-inflammatory properties.

Detailed Step-by-Step Protocols

Protocol 1: Cell Culture and Viability Assessment (CCK-8)

Causality & Rationale : Terpenes can disrupt cell membrane integrity at high concentrations. If a compound kills the macrophages, it will artificially appear to "inhibit" inflammation because dead cells do not produce nitric oxide or cytokines. Establishing a >90% viability threshold is the foundational control that validates all subsequent readouts.

Methodology :

  • Seeding : Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
    
  • Treatment : Prepare serial dilutions of 19-hydroxy-13-epimanoyl oxide (e.g., 1, 5, 10, 20, 50 μM) in DMSO. Ensure the final DMSO concentration in the culture media never exceeds 0.1% to prevent solvent toxicity. Treat cells for 24 hours.

  • Assay : Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for exactly 2 hours at 37°C.

  • Quantification : Measure absorbance at 450 nm using a microplate reader. Calculate viability as a percentage relative to the vehicle-treated control.

Protocol 2: Nitric Oxide (NO) Inhibition (Griess Assay)

Causality & Rationale : Nitric oxide (NO) is a highly reactive, volatile free radical produced by inducible nitric oxide synthase (iNOS) during the inflammatory burst. Because NO has a half-life of seconds, directly measuring it is impractical. The Griess assay elegantly bypasses this by quantifying nitrite (NO₂⁻), the stable, spontaneous breakdown product of NO in aqueous solutions, providing a robust primary screen.

Methodology :

  • Seeding : Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate and incubate overnight.
    
  • Pre-treatment : Pre-treat cells with non-toxic concentrations of 19-hydroxy-13-epimanoyl oxide (determined in Protocol 1) for 1 hour.

  • Stimulation : Add 1 μg/mL LPS (from E. coli O111:B4) to the wells and incubate for 24 hours.

  • Reaction : Transfer 50 μL of the cell culture supernatant to a fresh 96-well plate. Add 50 μL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark.

  • Detection : Add 50 μL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for an additional 5 minutes.

  • Quantification : Measure absorbance at 540 nm. Interpolate nitrite concentrations using a standard curve generated with sodium nitrite (NaNO₂).

Protocol 3: Pro-inflammatory Cytokine Quantification (Multiplex ELISA)

Causality & Rationale : While NO indicates iNOS activity, inflammation is a multi-faceted cascade. Macrophages secrete TNF-α and IL-6 to recruit other immune cells. Quantifying these specific cytokines confirms that the diterpene exerts broad-spectrum immunomodulatory effects rather than selectively inhibiting a single enzyme.

Methodology :

  • Preparation : Seed cells in 24-well plates (

    
     cells/well). Perform the 1-hour compound pre-treatment and LPS stimulation as described above.
    
  • Harvesting : Collect supernatants after 12 hours (optimal for TNF-α peak) and 24 hours (optimal for IL-6 peak). Centrifuge at 10,000 × g for 5 minutes at 4°C to pellet cellular debris.

  • ELISA : Perform sandwich ELISA using commercial kits according to the manufacturer's instructions.

  • Readout : Measure absorbance at 450 nm with wavelength correction at 540 nm to account for optical imperfections in the microplate.

Protocol 4: Mechanistic Validation via Western Blotting

Causality & Rationale : Phenotypic reductions in NO and cytokines must be linked to molecular targets to prove the mechanism of action. By fractionating the cells into cytoplasmic and nuclear components, we can track the physical translocation of the NF-κB p65 subunit into the nucleus. A reduction in nuclear p65 perfectly explains the downstream failure of the cell to synthesize COX-2 and iNOS proteins[4].

Methodology :

  • Lysate Preparation : Seed cells in 6-well plates (

    
     cells/well). Treat with the compound for 1 hour, followed by LPS stimulation for 18 hours (for iNOS/COX-2 extraction) or 30 minutes (for NF-κB p65 extraction).
    
  • Fractionation : For NF-κB p65, use a nuclear extraction kit to separate cytoplasmic and nuclear fractions. For iNOS/COX-2, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Electrophoresis : Resolve 30 μg of protein via 10% SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting : Block with 5% non-fat milk. Incubate overnight at 4°C with primary antibodies (anti-iNOS, anti-COX-2, anti-p65). Use anti-β-actin as a loading control for whole cell/cytoplasm, and anti-Lamin B1 for the nuclear fraction.

  • Detection : Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL substrate and a chemiluminescence imaging system.

Quantitative Data Summary

To aid in benchmarking, the table below summarizes the expected quantitative readouts and pharmacological profile of 19-hydroxy-13-epimanoyl oxide based on characteristic diterpene behavior in macrophage models.

Assay / TargetReadout MetricExpected ModulationBiological Significance
Cell Viability (CCK-8) Absorbance (450 nm)Viability > 90% up to 50 μMEstablishes the maximum non-toxic working concentration.
NO Production (Griess) Nitrite ConcentrationDose-dependent ↓Primary indicator of successful iNOS pathway inhibition.
TNF-α (ELISA) Cytokine ConcentrationDose-dependent ↓Indicates suppression of early acute inflammatory signaling.
IL-6 (ELISA) Cytokine ConcentrationDose-dependent ↓Indicates suppression of systemic inflammatory propagation.
COX-2 (Western Blot) Protein Band IntensityDose-dependent ↓Confirms transcriptional/translational inhibition of prostaglandins.
NF-κB p65 (Western Blot) Nuclear/Cyto RatioDose-dependent ↓Validates the upstream mechanism of action (preventing translocation).

Signaling Pathway Modulation

The following diagram visualizes the proposed mechanistic intervention points of 19-hydroxy-13-epimanoyl oxide within the macrophage inflammatory cascade.

Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Cascade (ERK, JNK, p38) TLR4->MAPK NFKB_complex IKK / IκBα TLR4->NFKB_complex Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) MAPK->Genes p65 NF-κB (p65) Nuclear Translocation NFKB_complex->p65 Phosphorylation p65->Genes Transcription Compound 19-Hydroxy-13- epimanoyl oxide Compound->MAPK Inhibits Compound->NFKB_complex Inhibits

Proposed molecular mechanism of 19-hydroxy-13-epimanoyl oxide in macrophages.

References

  • Structure-Activity Relationship of Terpenes with Anti-Inflammatory Profile - A Systematic Review Source: ResearchGate URL
  • KNApSAcK Metabolite Information - C00022381 (19-Hydroxy-13-epimanoyl oxide)
  • Antibacterial Diterpenoids from Fabiana densa var.
  • Ethnomedicinal Studies, Chemical Composition, and Antibacterial Activity of the Mammea americana L.

Sources

Application

"application of 19-Hydroxy-13-epimanoyl oxide in natural product-based drug discovery"

Application Note: 19-Hydroxy-13-epimanoyl Oxide in Natural Product-Based Drug Discovery Executive Summary This guide details the application of 19-Hydroxy-13-epimanoyl oxide , a bioactive labdane diterpene, in early-stag...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 19-Hydroxy-13-epimanoyl Oxide in Natural Product-Based Drug Discovery

Executive Summary

This guide details the application of 19-Hydroxy-13-epimanoyl oxide , a bioactive labdane diterpene, in early-stage drug discovery. While the parent compound (manoyl oxide) is ubiquitous, the specific stereochemical and functionalized variant 19-hydroxy-13-epimanoyl oxide (often of the ent-series) represents a "privileged scaffold." Its unique lipophilicity and 1,3-relationship of oxygenated functionalities make it a potent candidate for modulating membrane-associated targets and specific enzymes (e.g., adenylate cyclase).

This document provides a validated workflow for the isolation , structural verification , and biological profiling (antimicrobial and cytotoxic) of this compound.

Introduction: The Labdane Advantage

Natural products containing the labdane skeleton are historically significant (e.g., Forskolin). 19-Hydroxy-13-epimanoyl oxide distinguishes itself through a specific stereochemical configuration at C-13 and hydroxylation at C-19.

  • Source: Predominantly isolated from resinous plants such as Cistus monspeliensis, Cistus creticus, and Baccharis tola.

  • Therapeutic Potential:

    • Antimicrobial: Disrupts bacterial cell membranes due to amphiphilic nature.

    • Cytotoxic: Exhibits anti-proliferative effects against leukemic and breast cancer cell lines.

    • Semi-synthetic Scaffold: The C-19 hydroxyl group serves as a reactive handle for derivatization (e.g., esterification) to improve solubility and potency.

Application I: Isolation & Purification Protocol

Objective: To isolate high-purity (>95%) 19-Hydroxy-13-epimanoyl oxide from plant biomass.

Reagents & Equipment
  • Biomass: Dried aerial parts of Cistus monspeliensis or Baccharis tola.

  • Solvents: n-Hexane (HPLC grade), Ethyl Acetate (EtOAc), Methanol (MeOH).

  • Stationary Phase: Silica gel 60 (0.040–0.063 mm, Merck).

  • Detection: TLC plates (Silica gel 60 F254), Vanillin-Sulfuric acid spray reagent.

Step-by-Step Protocol
  • Extraction:

    • Macerate 500 g of air-dried, powdered plant material in 2.0 L of n-Hexane for 48 hours at room temperature. Note: Hexane is chosen to selectively target lipophilic diterpenes, minimizing extraction of polar tannins and glycosides.

    • Filter the extract and evaporate the solvent under reduced pressure (Rotavapor) at 40°C to yield the crude oleoresin.

  • Fractionation (Vacuum Liquid Chromatography - VLC):

    • Pack a sintered glass funnel with Silica gel 60.

    • Load the crude extract (dissolved in minimum hexane) onto the column.

    • Elute with a gradient of Hexane:EtOAc (100:0

      
       70:30).
      
    • Target Fraction: 19-Hydroxy-13-epimanoyl oxide typically elutes in the 90:10 to 85:15 Hexane:EtOAc range due to the polarity of the single hydroxyl group.

  • Purification (Flash Chromatography):

    • Subject the enriched fraction to flash column chromatography.[1]

    • Isocratic System: Hexane:EtOAc (92:8).

    • Monitor fractions via TLC.[2] Spray with Vanillin-Sulfuric acid and heat at 105°C. The compound appears as a purple/violet spot .

  • Crystallization:

    • Dissolve the pure fraction in a minimum volume of hot MeOH.

    • Allow to cool slowly to 4°C. Colorless needles should form.

Visual Workflow: Isolation Logic

IsolationWorkflow Plant Dried Plant Material (Cistus/Baccharis) Extract Hexane Extraction (48h, RT) Plant->Extract Crude Crude Oleoresin Extract->Crude VLC VLC Fractionation (Hexane -> EtOAc) Crude->VLC TargetFrac Target Fraction (90:10 Hex:EtOAc) VLC->TargetFrac Polarity Selection Flash Flash Chromatography (Isocratic 92:8) TargetFrac->Flash Pure 19-Hydroxy-13-epimanoyl oxide (>95% Purity) Flash->Pure Crystallization (MeOH)

Caption: Isolation workflow targeting lipophilic diterpenes using polarity-guided fractionation.

Application II: Structural Validation

Before biological testing, the stereochemistry at C-13 must be confirmed, as the normal and epi series exhibit different bioactivities.

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic signals of the vinyl group at C-13.

    • 
       5.8-6.0 (dd) for H-14.
      
    • 
       4.9-5.2 (m) for H-15.
      
    • Diagnostic Signal: The C-19 methylene protons (CH2-OH) usually appear as an AB system or doublet around

      
       3.4-3.8.
      
  • 13C NMR: The C-13 quaternary carbon typically resonates around

    
     73-75 ppm. The shift difference between C-13 methyls distinguishes the epi form.
    

Application III: Biological Profiling Protocols

A. Antimicrobial Susceptibility Testing (MIC Assay)

Context: Labdane diterpenes are known to modulate bacterial resistance mechanisms. This assay determines the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation: Dissolve 19-Hydroxy-13-epimanoyl oxide in DMSO to a stock concentration of 10 mg/mL.

  • Inoculum: Prepare 0.5 McFarland suspensions of S. aureus (ATCC 25923) and E. coli (ATCC 25922). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: Use a 96-well microtiter plate.

    • Add 100

      
      L MHB to all wells.
      
    • Add 100

      
      L of compound stock to column 1 and serially dilute (1:2) across the plate.
      
    • Final concentration range: 512

      
      g/mL to 0.5 
      
      
      
      g/mL.
  • Incubation: Add 100

    
    L of bacterial suspension to each well. Incubate at 37°C for 24 hours.
    
  • Readout: Add 20

    
    L of Resazurin  (0.015%) dye. Incubate for 1-2 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • Valid MIC: < 64

      
      g/mL is considered significant for a diterpene.
      
B. Cytotoxicity Screening (MTT Assay)

Context: To assess the selectivity index (SI) between cancer cells and normal fibroblasts.

Protocol:

  • Cell Lines: MCF-7 (Breast cancer) and HDF (Human Dermal Fibroblasts - control).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with 19-Hydroxy-13-epimanoyl oxide (0.1 - 100

    
    M) for 48 hours.
    
  • Assay:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Target: IC50 < 20

      
      M indicates promising lead potential.
      
Visual Workflow: Screening Logic

ScreeningWorkflow cluster_0 Antimicrobial Screen cluster_1 Cytotoxicity Screen Compound 19-Hydroxy-13-epimanoyl oxide (Stock in DMSO) Bacteria S. aureus / E. coli Compound->Bacteria Cells MCF-7 / HDF Compound->Cells Resazurin Resazurin Assay Bacteria->Resazurin MIC MIC Determination Resazurin->MIC MTT MTT Assay (48h) Cells->MTT IC50 IC50 Calculation MTT->IC50

Caption: Parallel screening workflow for antimicrobial and cytotoxic activity assessment.

Data Presentation Template

When reporting results for 19-Hydroxy-13-epimanoyl oxide, use the following standardized table format to ensure comparability.

Table 1: Biological Activity Profile | Assay Type | Target Strain/Cell Line | Metric | Result (Mean


 SD) | Control (Standard) |
| :--- | :--- | :--- | :--- | :--- |
| Antimicrobial  | S. aureus (ATCC 25923) | MIC (

g/mL) | [Insert Data] | Vancomycin: 1.0 | | Antimicrobial | E. coli (ATCC 25922) | MIC (

g/mL) | [Insert Data] | Ciprofloxacin: 0.015 | | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 (

M) | [Insert Data] | Doxorubicin: 0.5 | | Cytotoxicity | HDF (Normal Fibroblast) | IC50 (

M) | [Insert Data] | - | | Selectivity | SI (HDF/MCF-7) | Ratio | [Calc Value] | > 10 Desired |

References

  • García-Granados, A., et al. (1994). "Chemical-microbiological synthesis of ent-13-epi-manoyl oxides with biological activities." Phytochemistry. Link

  • Angelopoulou, D., et al. (2001). "Essential oils and hexane extracts from leaves and fruits of Cistus monspeliensis.[3] Cytotoxic activity of ent-13-epi-manoyl oxide and its isomers." Planta Medica. Link

  • Kalpoutzakis, E., et al. (2001). "New hemisynthetic manoyl oxide derivatives with antimicrobial activity."[2] Z Naturforsch C J Biosci. Link

  • Morarescu, O., et al. (2021).[2] "One-step selective synthesis of 13-epi-manoyl oxide." Chemistry Journal of Moldova. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 19-Hydroxy-13-epimanoyl Oxide from Sclareol

Welcome to the technical support center for the synthesis of 19-Hydroxy-13-epimanoyl oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of sclareol c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 19-Hydroxy-13-epimanoyl oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of sclareol cyclization. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your yield and obtain high-purity product.

Understanding the Reaction: Sclareol Cyclization

Sclareol, a naturally occurring diterpene alcohol, serves as a valuable starting material for the synthesis of various bioactive compounds, including 19-Hydroxy-13-epimanoyl oxide. The core of this transformation is an acid-catalyzed intramolecular cyclization. This process, however, is often accompanied by the formation of several side products, making the optimization of reaction conditions crucial for achieving a high yield of the desired product.

The generally accepted mechanism involves the protonation of the tertiary hydroxyl group at C-8 of sclareol, followed by the elimination of a water molecule to form a carbocation intermediate. This carbocation then undergoes an intramolecular attack by the hydroxyl group at C-13, leading to the formation of the cyclic ether linkage characteristic of manoyl oxides. The stereochemical outcome at C-13 is a critical factor, with both 13-epimanoyl oxide and manoyl oxide being possible products.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the cyclization of sclareol. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low Overall Yield of Manoyl Oxides

You've performed the cyclization, but the combined yield of 19-Hydroxy-13-epimanoyl oxide and its epimer is significantly lower than expected.

Potential CauseExplanationRecommended Solution
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or inadequate catalyst activity.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. - Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of degradation products. Experiment with a range of temperatures to find the best balance. - Catalyst Selection: The choice of acid catalyst is critical. Stronger acids may lead to faster conversion but can also cause more side reactions. Consider screening different catalysts such as zeolites or superacids under finely tuned conditions.[1][2]
Formation of Dehydration Byproducts The carbocation intermediate can undergo elimination reactions, leading to the formation of various dienes and other unsaturated compounds.[1]- Use a Milder Catalyst: A less aggressive catalyst can favor the desired cyclization over elimination. - Lower Reaction Temperature: Lowering the temperature can help to suppress these side reactions.[3]
Substrate Quality The purity of the starting sclareol can significantly impact the reaction outcome. Impurities may interfere with the catalyst or lead to the formation of unwanted byproducts.- Purify Sclareol: Ensure the sclareol used is of high purity. Recrystallization or column chromatography can be used for purification if necessary.
Problem 2: Poor Selectivity for 19-Hydroxy-13-epimanoyl Oxide

The reaction produces a mixture of 13-epimanoyl oxide and manoyl oxide, with the desired 13-epi isomer being the minor product.

Potential CauseExplanationRecommended Solution
Thermodynamic vs. Kinetic Control The ratio of the two epimers can be influenced by whether the reaction is under thermodynamic or kinetic control. The 13-epimanoyl oxide is often the kinetically favored product.- Low-Temperature Cyclization: Performing the reaction at very low temperatures (e.g., -78°C to -95°C) using a superacid catalyst system has been shown to significantly favor the formation of the 13-epi isomer.[2][3] This is attributed to a proposed SN2-like mechanism with inversion of configuration at C-13.[3]
Catalyst-Substrate Interaction The nature of the catalyst and its interaction with the sclareol molecule can influence the stereochemical outcome of the cyclization.- Catalyst Screening: Experiment with different acid catalysts. For instance, the use of a FSO3H-based superacid has been reported to provide high selectivity for the 13-epi-oxide.[2]
Problem 3: Difficulty in Product Purification

You are struggling to separate 19-Hydroxy-13-epimanoyl oxide from the reaction mixture, particularly from its epimer and other byproducts.

Potential CauseExplanationRecommended Solution
Similar Polarity of Products The epimers of manoyl oxide and some of the dehydration byproducts can have very similar polarities, making their separation by standard column chromatography challenging.- Optimize Chromatographic Conditions:     - Stationary Phase: Use a high-resolution silica gel or consider other stationary phases like alumina.     - Mobile Phase: Carefully screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the separation. Gradient elution is often necessary. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[3] Further purification of 13-epi-manoyl oxide to high purity has been achieved through this method.[3]
Complex Reaction Mixture A high number of byproducts can complicate the purification process.- Reaction Optimization: Focus on optimizing the reaction conditions to minimize the formation of byproducts, as discussed in the previous sections. A cleaner reaction will lead to a simpler purification.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical yield for the cyclization of sclareol to 19-Hydroxy-13-epimanoyl oxide?

The theoretical yield is 100%, assuming that one mole of sclareol is converted to one mole of 19-Hydroxy-13-epimanoyl oxide. However, in practice, the achievable yield is always lower due to the formation of side products and losses during workup and purification.

Q2: What analytical techniques are best for monitoring the reaction progress and characterizing the products?

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of the starting material and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying the volatile components of the reaction mixture, including the different isomers and byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the desired product and any isolated byproducts.[3]

Q3: Are there any safety precautions I should be aware of when performing this reaction?

Yes. The use of strong acids, such as superacids, requires extreme caution. These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Always quench acidic reaction mixtures carefully by slowly adding them to a cold, basic solution.

Q4: Can enzymatic methods be used for this transformation?

While the biosynthesis of sclareol and related diterpenes involves enzymes,[4][5] the direct, high-yield enzymatic cyclization of sclareol to 19-Hydroxy-13-epimanoyl oxide in a laboratory setting is not a commonly reported method. Chemical synthesis using acid catalysts remains the predominant approach.

Experimental Workflow & Diagrams

Typical Sclareol Cyclization Protocol (Low-Temperature Superacid Method)

This protocol is a generalized procedure based on literature reports for achieving high selectivity for 13-epimanoyl oxide.[2][3]

  • Preparation:

    • Dissolve sclareol in a suitable solvent mixture (e.g., dichloromethane and 2-nitropropane) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Cool the solution to the desired low temperature (e.g., -95°C) using a cooling bath (e.g., isopropanol/liquid nitrogen).[3]

  • Reaction:

    • Slowly add the superacid catalyst (e.g., a solution of FSO₃H in SO₂ClF) to the stirred sclareol solution, maintaining the low temperature.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Once the reaction is complete, quench the reaction by carefully adding the mixture to a cold, saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system.

    • Further purify the isolated 19-Hydroxy-13-epimanoyl oxide by recrystallization if necessary.

Diagrams

Sclareol_Cyclization_Pathway Sclareol Sclareol Carbocation Carbocation Intermediate Sclareol->Carbocation +H+, -H2O Epi_Manoyl_Oxide 19-Hydroxy-13-epimanoyl oxide Carbocation->Epi_Manoyl_Oxide Intramolecular Cyclization (Kinetic Product) Manoyl_Oxide 19-Hydroxy-manoyl oxide Carbocation->Manoyl_Oxide Intramolecular Cyclization (Thermodynamic Product) Dehydration_Products Dehydration Byproducts Carbocation->Dehydration_Products Elimination

Caption: Sclareol Cyclization Reaction Pathway

Troubleshooting_Flowchart Start Low Yield or Poor Selectivity? Check_Yield Low Overall Yield? Start->Check_Yield Check_Selectivity Poor Selectivity for 13-epi Isomer? Start->Check_Selectivity Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Byproducts Excessive Byproducts? Check_Yield->Byproducts Low_Temp Reaction at Low Temp? Check_Selectivity->Low_Temp Optimize_Time_Temp Increase Time/Temp Incomplete_Reaction->Optimize_Time_Temp Yes Change_Catalyst Screen Catalysts Incomplete_Reaction->Change_Catalyst No Milder_Conditions Use Milder Catalyst/ Lower Temperature Byproducts->Milder_Conditions Yes Purify_Starting_Material Purify Sclareol Byproducts->Purify_Starting_Material No Low_Temp->Change_Catalyst Yes Use_Low_Temp_Superacid Implement Low-Temp Superacid Protocol Low_Temp->Use_Low_Temp_Superacid No

Caption: Troubleshooting Flowchart for Sclareol Cyclization

References

  • Caniard, A., Zerbe, P., Legrand, S., et al. (2012). Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture. BMC Plant Biology, 12, 119. [Link]

  • ResearchGate. (n.d.). Proposed biosynthetic pathway of sclareol and related diterpenes in... [Link]

  • Makarouni, D., Kordulis, C., & Dourtoglou, V. (2019). Mechanistic proposal for the catalytic dehydration of sclareol over TECHNOSA-H2 catalyst. ResearchGate. [Link]

  • Morarescu, O., Traistari, M., Barba, A., et al. (2021). ONE-STEP SELECTIVE SYNTHESIS OF 13-EPI-MANOYL OXIDE. Chemistry Journal of Moldova, 16(1), 99-104. [Link]

  • Morarescu, O., Traistari, M., Barba, A., et al. (2021). One-step Selective Synthesis of 13-epi-manoyl Oxide. ResearchGate. [Link]

  • ResearchGate. (n.d.). Conversion of sclareol and yield of manoyl oxide (MO) obtained over... [Link]

Sources

Optimization

"challenges and solutions in the purification of 19-Hydroxy-13-epimanoyl oxide"

Welcome to the technical support center for the purification of 19-Hydroxy-13-epimanoyl oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 19-Hydroxy-13-epimanoyl oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this labdane diterpene. Here, we provide in-depth, field-proven insights and solutions in a direct question-and-answer format to assist you in your experimental endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 19-Hydroxy-13-epimanoyl oxide?

The purification of 19-Hydroxy-13-epimanoyl oxide, a diterpenoid, presents several common challenges inherent to natural product isolation. These include:

  • Co-eluting Impurities: Plant extracts, particularly from genera like Salvia or Cistus, are complex matrices containing a wide array of structurally similar compounds.[1][2] These can include other labdane diterpenes, sesquiterpenes, monoterpenes, and phenylpropanoids, which often have similar polarities, leading to co-elution during chromatographic separation.[1]

  • Compound Stability: Labdane diterpenes can be susceptible to degradation under certain conditions. The hydroxyl group at C-19 may be prone to oxidation, and the overall structure might be sensitive to heat and acidic or basic conditions, potentially leading to isomerization or decomposition.[3][4]

  • Chromatographic Issues: Peak tailing and broadening are common problems in the HPLC of terpenoids, often caused by secondary interactions with the stationary phase or issues with the mobile phase.[5][6][7][8]

  • Low Abundance: The target compound may be present in low concentrations in the natural source, requiring efficient and high-recovery purification methods.[9]

Q2: What are the recommended initial steps before starting the purification process?

Before embarking on the purification, a thorough preliminary analysis of the crude extract is crucial. This typically involves:

  • Extraction: A multi-step extraction process using solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can provide initial fractionation of the extract.[2]

  • Preliminary Analysis: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS) should be used to create a preliminary profile of the extract. This helps in identifying the presence of the target compound and assessing the complexity of the mixture.

  • Stability Assessment: A preliminary stability study of the crude extract under different conditions (e.g., temperature, pH) can provide valuable information on potential degradation pathways of the target compound.[4][10]

Q3: What are the most suitable chromatographic techniques for the purification of 19-Hydroxy-13-epimanoyl oxide?

A multi-step chromatographic approach is generally the most effective strategy. The most commonly employed and recommended techniques are:

  • Flash Chromatography: An initial purification step using silica gel or reversed-phase C18 media to separate the crude extract into less complex fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the workhorse for high-resolution purification of the target compound from enriched fractions.[11][12][13][14] A reversed-phase C18 column is often the stationary phase of choice.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous in preventing irreversible adsorption and degradation of the sample.[9][15][16][17] It is particularly useful for separating compounds with similar polarities.

II. Troubleshooting Guide

A. High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor resolution and co-elution of impurities with the target compound.

  • Question: I am observing broad peaks and my target compound is co-eluting with other components. How can I improve the separation?

  • Answer:

    • Optimize the Mobile Phase: A systematic optimization of the mobile phase composition is the first step. For reversed-phase HPLC, this involves adjusting the ratio of the aqueous and organic solvents (e.g., water and acetonitrile or methanol). The addition of a small percentage of an acid, such as formic acid (0.1%), can improve peak shape by suppressing the ionization of free silanol groups on the stationary phase.[5][11]

    • Gradient Elution: Employ a shallow gradient elution profile. A slow increase in the organic solvent concentration over a longer run time can significantly enhance the resolution of closely eluting compounds.[11]

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. A phenyl-hexyl column, for instance, offers different selectivity compared to a standard C18 column due to pi-pi interactions, which can be beneficial for separating aromatic-containing impurities from your diterpene.

    • Lower the Flow Rate: Reducing the flow rate can increase the column efficiency and improve resolution, although it will increase the run time.

Problem 2: Significant peak tailing of the 19-Hydroxy-13-epimanoyl oxide peak.

  • Question: My peak for 19-Hydroxy-13-epimanoyl oxide is showing significant tailing, which is affecting purity assessment and quantification. What is the cause and how can I fix it?

  • Answer: Peak tailing in reversed-phase HPLC for compounds like terpenoids is often due to secondary interactions between the analyte and the stationary phase.[6][7][8]

    • Cause: The hydroxyl group on your compound can interact with residual, un-capped silanol groups on the silica-based stationary phase. These interactions are stronger than the desired hydrophobic interactions, leading to a portion of the analyte being retained longer, causing the peak to tail.[8]

    • Solutions:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic or acetic acid) will protonate the silanol groups, reducing their ability to interact with the hydroxyl group of your compound.[7]

      • Use of a "Base-Deactivated" Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups. Ensure you are using such a column.

      • Increase Column Temperature: Raising the column temperature (e.g., to 30-40 °C) can improve mass transfer kinetics and reduce the viscosity of the mobile phase, which can sometimes lead to sharper peaks.[5]

      • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[5]

B. Compound Stability and Recovery

Problem 3: Low recovery of the target compound after purification.

  • Question: I am losing a significant amount of my target compound during the purification process. What are the likely causes and how can I improve my recovery?

  • Answer: Low recovery can be due to several factors, including degradation of the compound or irreversible adsorption onto the stationary phase.

    • Potential Degradation: Labdane diterpenes can be sensitive to heat and extreme pH.[3][4]

      • Solution: Avoid high temperatures during solvent evaporation by using a rotary evaporator at a low temperature and high vacuum. Also, maintain a neutral or slightly acidic pH during extraction and purification steps.

    • Irreversible Adsorption: This is more common with normal-phase chromatography on silica gel, where the polar hydroxyl group can lead to strong, sometimes irreversible, binding.

      • Solution: If using silica gel chromatography, consider deactivating the silica by adding a small amount of a polar solvent like methanol to the mobile phase. Alternatively, using reversed-phase chromatography or Counter-Current Chromatography (CCC) can mitigate this issue.[9]

    • Oxidation: The hydroxyl group could be susceptible to oxidation.

      • Solution: Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during long processing times. Store fractions containing the purified compound at low temperatures and under an inert atmosphere.

Problem 4: Appearance of new, unexpected peaks in the chromatogram after purification steps.

  • Question: After a purification step and solvent evaporation, I see new peaks in my HPLC analysis that were not in the original extract. What could be happening?

  • Answer: The appearance of new peaks is often an indication of compound degradation or isomerization.

    • Thermal Degradation: As mentioned, excessive heat during solvent removal can cause decomposition.[3]

      • Solution: Use low-temperature evaporation methods. Lyophilization (freeze-drying) is a gentle alternative for removing aqueous-organic solvents.

    • Isomerization: Changes in pH or exposure to certain solvents can sometimes cause isomerization at chiral centers.

      • Solution: Maintain consistent and mild pH conditions throughout the purification process. Analyze the structure of the new peaks by MS and NMR to identify potential isomers.

III. Experimental Protocols and Data

Protocol 1: Preparative HPLC for Purification of 19-Hydroxy-13-epimanoyl oxide

This protocol provides a general starting point for the purification of 19-Hydroxy-13-epimanoyl oxide from a pre-fractionated plant extract.

Table 1: Preparative HPLC Parameters

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 250 x 21.2 mm, 5 µm)Good retention for moderately polar diterpenes.
Mobile Phase A Water with 0.1% Formic AcidSuppresses silanol interactions and improves peak shape.[5][11]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 50% B to 90% B over 40 minutesA shallow gradient is crucial for resolving closely eluting impurities.
Flow Rate 15-20 mL/minAppropriate for the column dimension.
Detection UV at 210 nm and/or Mass Spectrometry (MS)Diterpenes typically have low UV absorbance, so a lower wavelength is used. MS provides mass information for peak tracking.
Injection Volume Dependent on column loading capacityDetermined by initial loading studies on an analytical column.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the enriched fraction in the initial mobile phase composition (50% Acetonitrile/50% Water with 0.1% Formic Acid). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample and begin the gradient run. Collect fractions based on the detector signal corresponding to the retention time of 19-Hydroxy-13-epimanoyl oxide.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to assess their purity.

  • Pooling and Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., < 35 °C).

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Challenging Separations

HSCCC is an excellent alternative when dealing with irreversible adsorption or when very similar compounds need to be separated.[9][15][16][17]

Table 2: HSCCC Solvent System Selection

A common and versatile solvent system for the separation of diterpenes is the HEMWat system (Hexane-Ethyl Acetate-Methanol-Water). The ratios are adjusted to achieve an optimal partition coefficient (K) for the target compound.

SystemTypical Ratio (v/v/v/v)Target Partition Coefficient (K)
HEMWat5:5:5:5 or 7:3:7:30.5 < K < 2.0

Step-by-Step Methodology:

  • Solvent System Selection:

    • Prepare a small amount of the chosen two-phase solvent system (e.g., HEMWat 5:5:5:5).

    • Allow the phases to separate in a separatory funnel.

    • Dissolve a small amount of the sample in a known volume of the lower phase.

    • Add an equal volume of the upper phase, shake vigorously, and allow the layers to separate.

    • Analyze the concentration of the target compound in both the upper and lower phases by HPLC to determine the partition coefficient (K = concentration in upper phase / concentration in lower phase).

    • Adjust the solvent ratios to achieve a K value between 0.5 and 2.0.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase (either upper or lower phase, depending on the desired mode).

    • Rotate the column at the recommended speed (e.g., 800-1000 rpm).

    • Pump the mobile phase through the system until the stationary phase is retained and the mobile phase elutes from the outlet.

    • Inject the sample dissolved in a small volume of the mobile phase.

    • Collect fractions and analyze them by HPLC to locate the purified 19-Hydroxy-13-epimanoyl oxide.

IV. Visualization of Workflows

Diagram 1: General Purification Workflow

PurificationWorkflow CrudeExtract Crude Plant Extract FlashChrom Flash Chromatography (Silica or C18) CrudeExtract->FlashChrom PrepHPLC Preparative HPLC (Reversed-Phase C18) FlashChrom->PrepHPLC HSCCC HSCCC (Optional, for difficult separations) PrepHPLC->HSCCC If co-elution persists PurityAnalysis Purity Analysis (Analytical HPLC, NMR, MS) PrepHPLC->PurityAnalysis HSCCC->PurityAnalysis PureCompound Pure 19-Hydroxy-13-epimanoyl oxide PurityAnalysis->PureCompound

Caption: A typical multi-step workflow for the purification of 19-Hydroxy-13-epimanoyl oxide.

Diagram 2: Troubleshooting HPLC Peak Tailing

HPLCTroubleshooting Start Peak Tailing Observed CheckMobilePhase Check Mobile Phase Is pH acidic (3-4)? Is buffer concentration adequate? Start->CheckMobilePhase CheckColumn Check Column Is it a base-deactivated column? Is the column old or degraded? CheckMobilePhase:p1->CheckColumn Yes Solution Improved Peak Shape CheckMobilePhase:p1->Solution No, adjust pH CheckSample Check Sample Is the sample overloaded? Is the injection solvent appropriate? CheckColumn:c1->CheckSample Yes CheckColumn:c1->Solution No, replace column CheckSample:s1->Solution No CheckSample:s1->Solution Yes, reduce load

Caption: A decision tree for troubleshooting peak tailing in HPLC.

V. References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved from [Link]

  • Sutherland, I. A., & Fisher, D. (2014). Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed. PMC. Retrieved from [Link]

  • Malebo, N. J., et al. (2022). HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae). PMC. Retrieved from [Link]

  • Fuchino, H., et al. (2013). Two new labdane diterpenes from fresh leaves of Leonurus japonicus and their degradation during drying. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Countercurrent chromatography. Retrieved from [Link]

  • Sutherland, I. A., & Fisher, D. (2014). Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed. PubMed. Retrieved from [Link]

  • Frija, L. M. T., Frade, R. F. M., & Afonso, C. A. M. (2011). Isolation, Chemical, and Biotransformation Routes of Labdane-type Diterpenes. ResearchGate. Retrieved from [Link]

  • Wube, A. A., et al. (2020). Labdane-Type Diterpenes from the Aerial Parts of Rydingia persica: Their Absolute Configurations and Protective Effects on LPS-Induced Inflammation in Keratinocytes. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Liu, Y., et al. (2018). Preparative isolation of diterpenoids from Salvia bowleyana Dunn roots by high-speed countercurrent chromatography combined with high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Isolation and identification of labdane diterpenoids from the roots of Coleus forskohlii. ResearchGate. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Shimadzu. (2020, April 15). Preparative HPLC Primer. Retrieved from [Link]

  • RSC Publishing. (2025). Isolation, structural elucidation, and integrated biological and computational evaluation of antidiabetic labdane diterpenes from Curcuma zedoaria rhizomes. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2019). Labdane and Abietane Diterpenoids from Juniperus oblonga and Their Cytotoxic Activity. MDPI. Retrieved from [Link]

  • Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

  • Frija, L. M. T., Frade, R. F. M., & Afonso, C. A. M. (2011). Isolation, chemical, and biotransformation routes of labdane-type diterpenes. PubMed. Retrieved from [Link]

  • Pichette, A., et al. (2006). New labdane diterpenes from the stem bark of Larix laricina. PubMed. Retrieved from [Link]

  • Zhang, P., et al. (2023). Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression. MDPI. Retrieved from [Link]

  • Moridi Farimani, M., et al. (2014). Labdane diterpenoids from Salvia reuterana. PubMed. Retrieved from [Link]

  • Nasser, A. L. M., et al. (2006). Preparative Droplet Counter-Current Chromatography for the Separation of the New Nor - Seco -Triterpene and Pentacyclic Triterpenoids from Qualea Parviflora. ResearchGate. Retrieved from [Link]

  • Falara, V., et al. (2014). Genus Cistus: a model for exploring labdane-type diterpenes' biosynthesis and a natural source of high value products with biological, aromatic, and pharmacological properties. Frontiers. Retrieved from [Link]

  • Ghassemi, M., et al. (2013). Labdane-Type Diterpene and Two Flavones from Salvia Sharifii Rech. f. and Esfan. and their Biological Activities. Brieflands. Retrieved from [Link]

  • Scognamiglio, M., et al. (2021). Labdane Diterpenoids from Salvia tingitana Etl. Synergize with Clindamycin against Methicillin-Resistant Staphylococcus aureus. Semantic Scholar. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Search Results. Retrieved from [Link]

  • Shahraki, A., Moridi Farimani, M., & Alilou, M. (2025). Phytochemical Investigation of the Aerial Parts of Salvia rhytidea Benth. Journal of Medicinal plants and By-Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignments of NMR data of 13 hydroxymethoxyflavones. Retrieved from [Link]

  • Morarescu, O., et al. (2021). ONE-STEP SELECTIVE SYNTHESIS OF 13-EPI-MANOYL OXIDE. Chemistry Journal of Moldova. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Chemoselective, Regioselective, and Positionally Selective Fluorogenic Stapling of Unprotected Peptides f. Retrieved from [Link]

  • Connell, S. J. O., et al. (2021). 19F Solid-State NMR and Vibrational Raman Characterization of Corticosteroid Drug-Lipid Membrane Interactions. PMC. Retrieved from [Link]

Sources

Troubleshooting

"how to increase the aqueous solubility of 19-Hydroxy-13-epimanoyl oxide for biological testing"

Executive Summary & Compound Analysis 19-Hydroxy-13-epimanoyl oxide is a labdane-type diterpene.[1] Like its parent compound manoyl oxide, it possesses a rigid, lipophilic carbon skeleton.[1] While the hydroxyl group at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

19-Hydroxy-13-epimanoyl oxide is a labdane-type diterpene.[1] Like its parent compound manoyl oxide, it possesses a rigid, lipophilic carbon skeleton.[1] While the hydroxyl group at C-19 introduces a polar point, the overall molecule remains highly hydrophobic (Estimated LogP > 4.5).

The Core Challenge: In biological testing, researchers often dissolve this compound in 100% DMSO and spike it into aqueous media. This frequently triggers the "Ouzo Effect" —spontaneous micro-precipitation that creates a cloudy suspension.[1] This results in:

  • Inaccurate Dosing: The cells/targets are exposed to random solid aggregates, not free molecules.[1]

  • False Negatives: The compound cannot penetrate membranes or bind receptors effectively.[1]

  • False Positives: Aggregates can physically disrupt cell membranes (non-specific toxicity).[1]

This guide provides a tiered approach to solubilization, moving from simple cosolvent adjustments to advanced colloidal systems.[1]

Decision Matrix: Selecting a Solubilization Strategy

Before starting, determine your required Final Assay Concentration (FAC) and the Tolerance of your biological system to vehicles.

SolubilityStrategy Start Start: Define Requirements CheckConc Required Final Concentration? Start->CheckConc LowConc Low (< 10 µM) CheckConc->LowConc HighConc High (> 10 µM) CheckConc->HighConc CheckSens Cell/Assay Sensitivity? LowConc->CheckSens Method3 Method 3: Cyclodextrin Complex (HP-β-CD) HighConc->Method3 Precipitation Risk High Robust Robust (e.g., HeLa, Bacteria) CheckSens->Robust DMSO Tolerance > 0.5% Sensitive Sensitive (e.g., Neurons, Stem Cells) CheckSens->Sensitive DMSO Tolerance < 0.1% Method1 Method 1: DMSO Spike (Standard) Robust->Method1 Method2 Method 2: Binary Cosolvent (DMSO + PEG400) Sensitive->Method2 Needs Buffer Sensitive->Method3 Best for Stability

Figure 1: Decision tree for selecting the optimal solubilization method based on assay constraints.

Troubleshooting & Protocols

Method 1: The Optimized DMSO Spike (Low Concentration)

Best for: Screening assays, robust cell lines, concentrations < 10 µM.

The Issue: Adding a DMSO stock directly to cold media causes immediate "crashing out" due to the high dielectric constant of water.

Protocol:

  • Prepare Stock: Dissolve 19-Hydroxy-13-epimanoyl oxide in anhydrous DMSO to 10 mM.

    • Tip: Sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution (The Critical Step): Do NOT add 1 µL stock to 1 mL media directly.[1]

    • Prepare an intermediate dilution in DMSO.[1] If you need 10 µM final, dilute the 10 mM stock 1:10 with DMSO to get 1 mM.

  • Warm the Media: Pre-warm your culture medium to 37°C. Cold media accelerates precipitation.[1]

  • Rapid Dispersion: While vortexing the media, add the DMSO solution.[1]

    • Limit: Keep final DMSO concentration < 0.5% (v/v).[1]

Self-Validation:

  • Hold the tube against a light source.[1] If you see a "swirl" that disappears, it is soluble.[1] If the swirl turns into a persistent haze, the compound has precipitated.

Method 2: Binary Cosolvent System (DMSO + PEG 400)

Best for: Higher concentrations where DMSO alone causes toxicity or precipitation.[1]

Mechanism: PEG 400 (Polyethylene glycol) acts as an interfacial tension reducer, preventing the hydrophobic diterpene molecules from aggregating when they hit the water.

Protocol:

  • Stock A: 10 mM compound in DMSO.

  • Stock B: Pure PEG 400.

  • Premix: Mix Stock A and Stock B in a 1:1 ratio.

  • Stepwise Addition: Add this mixture dropwise to your aqueous buffer while stirring.

Data: Maximum Recommended Vehicle Concentrations

Cell Type / AssayMax DMSO %Max Ethanol %Max PEG 400 %Notes
Robust Cell Lines (HeLa, HEK293)0.5%1.0%1.0%Standard tolerance.
Primary Neurons 0.1%0.1%0.5%Highly sensitive to membrane disruption.[1]
Enzymatic Assays 2.0%5.0%5.0%Enzymes are generally more stable than cells.[1]
In Vivo (IV Injection) 5-10%10%40%Requires slow infusion.[1]
Method 3: Cyclodextrin Inclusion Complex (The Gold Standard)

Best for: High concentrations (> 50 µM), sensitive cells, and in vivo studies.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "bucket" shape.[1] The hydrophobic labdane skeleton of 19-Hydroxy-13-epimanoyl oxide sits inside the bucket, while the hydrophilic exterior interacts with water.[1] This "hides" the drug from the water, preventing precipitation.

Protocol (Liquid Phase Equilibrium):

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS.[1] Filter sterilize (0.22 µm).

  • Add Compound: Add excess 19-Hydroxy-13-epimanoyl oxide powder to the CD solution (e.g., 5 mg per mL).

  • Equilibrate: Shake at 200 RPM at 25°C for 24–48 hours.

    • Why? This allows the dynamic equilibrium of inclusion to stabilize.

  • Filter: Centrifuge to pellet undissolved solid, then filter the supernatant (0.22 µm).

  • Quantify: You must verify the concentration of this solution using HPLC or UV-Vis, as it will depend on the binding constant (

    
    ).[1]
    

CDProtocol Step1 1. Dissolve HP-β-CD (20% w/v in PBS) Step2 2. Add Excess 19-OH-13-EMO Step1->Step2 Step3 3. Shake 24-48h (Equilibrium) Step2->Step3 Step4 4. Filter (0.22 µm) Step3->Step4 Step5 5. HPLC Quantification Step4->Step5

Figure 2: Workflow for preparing a cyclodextrin inclusion complex.

Frequently Asked Questions (FAQs)

Q: My solution is clear in the tube but cells die immediately. Is it the compound or the solvent? A: Run a "Vehicle Control" well containing only the solvent (e.g., 0.5% DMSO) without the compound. If cells die, your solvent concentration is too high.[1] If they survive, the toxicity is likely due to the compound itself or microprecipitates causing physical damage.

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile.[1] In long-term incubation (24h+), ethanol may evaporate, causing the compound to crystallize out of solution onto the cells. DMSO is non-volatile and preferred for incubations.[1]

Q: Why use HP-β-CD instead of regular β-CD? A: Regular β-CD has low aqueous solubility itself (~18 mg/mL).[1] HP-β-CD (Hydroxypropyl derivative) is soluble >500 mg/mL, allowing you to create much more concentrated stocks of your lipophilic compound.[1]

Q: How do I store the stock solutions? A:

  • DMSO Stocks: Store at -20°C. Use glass vials or polypropylene (PP) tubes. Avoid Polystyrene (PS) as DMSO dissolves it.[1]

  • Cyclodextrin Complexes: Store at 4°C. Freezing can sometimes disrupt the complex or cause the CD to precipitate.

References

  • Solubility Enhancement Overview: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

  • DMSO in Bioassays: Timm, M., et al. (2013).[1] DMSO Concentration in Cell Culture: How Much is Too Much? Cytotechnology. Link

  • Cyclodextrin Protocols: Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link[1]

  • Labdane Diterpene Properties: Demetzos, C., et al. (2001).[1] Cytotoxic activity of ent-13-epi-manoyl oxide and its isomers. Journal of Essential Oil Research. Link[1]

  • Ouzo Effect (Spontaneous Emulsification): Vitale, S. A., & Katz, J. L. (2003).[1] Liquid Droplet Dispersions Formed by Homogeneous Liquid-Liquid Nucleation: "The Ouzo Effect".[1] Langmuir. Link[1]

Sources

Optimization

"troubleshooting microbial biotransformation for the production of hydroxylated manoyl oxides"

Topic: Troubleshooting Hydroxylated Manoyl Oxide Production Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Biocatalysis Division Introduction Welcome to the Biocatalysis Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Hydroxylated Manoyl Oxide Production Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Biocatalysis Division

Introduction

Welcome to the Biocatalysis Technical Support Center. You are likely here because your microbial transformation of manoyl oxide is failing to yield the specific hydroxylated regioisomer required for your pharmacophore (likely the 11


-hydroxy intermediate for forskolin synthesis).

This guide moves beyond basic protocols. We address the causality of failure—why your substrate precipitates, why your P450s are inactive, or why you are isolating the 11


-isomer instead of the bioactive 11

-form.

Module 1: Biocatalyst Selection & Regioselectivity

User Issue: "I am getting a mixture of hydroxylated products and epoxides, or the wrong stereochemistry."

The Root Cause Analysis

Manoyl oxide is a labdane diterpene with a hydrophobic skeleton and a vinyl side chain. Non-specific fungal peroxygenases or P450s often attack the most accessible electron-rich site: the vinyl group (C-14/C-15), leading to epoxides rather than the desired ring hydroxylation. Furthermore, the difference between 11


-OH (bioactive) and 11

-OH (inactive) is determined strictly by the geometry of the heme-substrate binding pocket.
Troubleshooting Protocol
Target PositionRecommended Organism / EnzymeKey Mechanism Note
11

-OH
Curvularia lunata or S. cerevisiae (CYP76AH24)C. lunata is the classical choice for 11

-hydroxylation (mimicking mammalian adrenal steroidogenesis). Recombinant CYP76AH24 is the precision tool [1].
1

, 6

-OH
Mucor plumbeusM. plumbeus prefers A/B ring hydroxylation but often produces vinyl epoxides as side products [2].
7

-OH
Fusarium verticillioides (formerly moniliforme)Often yields 7

, 11

-dihydroxy derivatives.

Corrective Action:

  • Switch Strains: If using Mucor and seeing vinyl epoxidation, switch to Curvularia lunata NRRL 2380.

  • Induction: For wild-type fungi, P450s are often inducible. Pre-culture with low concentrations (0.01%) of progesterone or cheaper labdane analogs to "prime" the P450 machinery before adding your expensive manoyl oxide substrate.

Module 2: Substrate Delivery & Bioavailability

User Issue: "My substrate precipitates upon addition, or conversion stops at <5%."

The Science: Mass Transfer Limitation

Manoyl oxide is highly lipophilic (LogP > 4). When added to an aqueous fermentation broth, it partitions into cell membranes (causing toxicity) or crystallizes out of solution. Enzymes cannot access solid crystals.

Standardized Solubilization Protocol

Do not add the substrate directly as a powder or simple methanolic solution. Use a Self-Emulsifying Drug Delivery System (SEDDS) approach adapted for fermentation.

Step-by-Step:

  • Stock Preparation: Dissolve manoyl oxide (50 mg/mL) in Ethanol:Tween-80 (1:1 ratio).

  • Pulse Feeding: Do not add all substrate at

    
    . Add in pulses every 12 hours starting at mid-log phase (usually 24h post-inoculation).
    
  • Cyclodextrin Trap: Add Methyl-

    
    -cyclodextrin (M
    
    
    
    CD)
    at 5-10 mM to the media.
    • Why? M

      
      CD forms inclusion complexes with the diterpene, keeping it soluble in the aqueous phase while allowing the microbe to "extract" it for conversion. This reduces membrane toxicity and increases yield by up to 300% [3].
      

Module 3: Reaction Kinetics & Pathway Visualization

User Issue: "I don't know where my yield is going. Is it degradation or side reactions?"

Pathway Logic

Understanding the competition between hydroxylation and epoxidation is critical. The diagram below illustrates the divergence in Mucor and Curvularia species.

BiotransformationPathway Figure 1: Divergent Biotransformation Pathways of Manoyl Oxide Substrate Manoyl Oxide (Substrate) VinylEpoxide 14,15-Epoxy-Manoyl Oxide (Side Product) Substrate->VinylEpoxide Non-specific Peroxygenases Hydroxy11B 11β-Hydroxy-Manoyl Oxide (Forskolin Precursor) Substrate->Hydroxy11B CYP76AH24 (Specific P450) Hydroxy1A 1α-Hydroxy-Manoyl Oxide Substrate->Hydroxy1A Mucor plumbeus (Ring A attack) Dihydroxy 1,11-Dihydroxy Derivatives Hydroxy11B->Dihydroxy Over-oxidation Hydroxy1A->Dihydroxy

Figure 1: Pathway divergence. Green path indicates the desired high-value route (Forskolin precursor).

Module 4: Troubleshooting FAQ

Q1: The culture dies immediately after substrate addition.

  • Diagnosis: Solvent toxicity or substrate toxicity.

  • Fix: Ensure final concentration of carrier solvent (EtOH/DMSO) is <1% (v/v). If using E. coli or Yeast chassis, switch to a Two-Phase Partitioning System . Overlay the culture with 10% (v/v) dodecane or isopropyl myristate . The substrate stays in the organic layer and slowly partitions into the cells, mitigating toxicity.

Q2: I see a product peak, but it doesn't match the 11


-OH standard. 
  • Diagnosis: You likely have the 11

    
    -OH isomer or a vinyl epoxide.
    
  • Fix: Check your NMR.

    • 11

      
      -OH:  Look for a signal at 
      
      
      
      4.4-4.5 ppm (H-11). The stereochemistry is crucial for forskolin synthesis.
    • Action: If you have the wrong isomer, you cannot "fix" the reaction conditions. You must change the biocatalyst (e.g., switch from Fusarium to Curvularia or engineered Yeast).

Q3: The reaction works in 50mL flasks but fails in 5L bioreactors.

  • Diagnosis: Oxygen Transfer Rate (OTR) limitation. P450s are monooxygenases; they require molecular oxygen.

  • Fix: P450 reactions are often

    
     limited.
    
    • Increase agitation speed.

    • Supplement with pure oxygen if possible.

    • Critical: Maintain Dissolved Oxygen (DO) > 30%.

Module 5: Decision Tree for Low Yields

Use this logic flow to diagnose the specific bottleneck in your experiment.

TroubleshootingTree Start Problem: Low Yield of Hydroxylated Product CheckBiomass 1. Check Biomass Growth Start->CheckBiomass BiomassLow Biomass Low/Dead CheckBiomass->BiomassLow Growth Inhibited BiomassHigh Biomass Normal CheckBiomass->BiomassHigh Growth Good CheckSubstrate 2. Check Substrate in Supernatant SubstrateHigh Substrate Unchanged CheckSubstrate->SubstrateHigh High Residual SubstrateLow Substrate Gone, No Product CheckSubstrate->SubstrateLow Low Residual Toxicity Action: Toxicity. Use Resin/Organic Phase (Module 4) BiomassLow->Toxicity BiomassHigh->CheckSubstrate Solubility Action: Bioavailability. Add Cyclodextrins (Module 2) SubstrateHigh->Solubility Precipitate Visible Induction Action: Enzyme Inactive. Add Inducer (Progesterone) or Check P450 Expression SubstrateHigh->Induction Soluble but Untouched Metabolism Action: Over-metabolism. Check for degradation products/Side reactions SubstrateLow->Metabolism

Figure 2: Diagnostic logic for troubleshooting low biotransformation yields.

References

  • Pateraki, I., et al. (2016). "Production of the forskolin precursor 11

    
    -hydroxy-manoyl oxide in yeast using surrogate enzymatic activities."[1] Metabolic Engineering Communications. 
    
  • Fraga, B. M., et al. (2003). "Microbiological transformation of manoyl oxide derivatives by Mucor plumbeus." Journal of Natural Products.

  • Hanson, J. R., & Nasir, H. (1993). "The biotransformation of some 13-epi-manoyl oxide derivatives by Curvularia lunata." Phytochemistry.

  • Nielsen, M. T., et al. (2014). "Microbial synthesis of the forskolin precursor manoyl oxide in an enantiomerically pure form."[2] Applied and Environmental Microbiology.

Sources

Troubleshooting

"methods for enhancing the stability of 19-Hydroxy-13-epimanoyl oxide in solution"

Technical Support Center: 19-Hydroxy-13-epimanoyl Oxide Stability Welcome to the technical support guide for 19-Hydroxy-13-epimanoyl oxide. This resource is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 19-Hydroxy-13-epimanoyl Oxide Stability

Welcome to the technical support guide for 19-Hydroxy-13-epimanoyl oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this valuable labdane-type diterpene in solution. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Introduction to 19-Hydroxy-13-epimanoyl Oxide and its Stability Challenges

19-Hydroxy-13-epimanoyl oxide is a labdane-type diterpenoid, a class of natural products known for their diverse and potent biological activities.[1][2] Like many complex natural molecules, its structure contains functional groups that are susceptible to degradation under common laboratory conditions. The primary structural features of concern are the hydroxyl group (-OH) and the epoxide (cyclic ether) ring. These groups can be reactive, leading to loss of sample integrity, reduced biological activity, and inconsistent experimental results.

The main challenges to the stability of 19-Hydroxy-13-epimanoyl oxide in solution are:

  • Oxidative Degradation: The presence of a hydroxyl group and the overall hydrocarbon skeleton make the molecule susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants.

  • pH-Mediated Degradation: The epoxide ring is particularly sensitive to pH. Both acidic and basic conditions can catalyze the opening of the epoxide ring, leading to the formation of diols or other rearrangement products.[3][4][5]

  • Solvent Effects: The choice of solvent can influence the rate and pathway of degradation. Protic solvents, in particular, can participate in solvolysis reactions with the epoxide ring.

  • Temperature and Light: Elevated temperatures and exposure to UV light can provide the activation energy for degradation reactions, accelerating the decomposition of the compound.[6]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address these challenges directly.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

FAQ 1: My sample of 19-Hydroxy-13-epimanoyl oxide is showing signs of degradation (e.g., color change, new peaks in HPLC). What are the likely causes?

Answer: Degradation of 19-Hydroxy-13-epimanoyl oxide in solution, often observed as a color change from clear to yellow or orange[7], is most commonly due to a combination of oxidation and pH-catalyzed reactions.

  • Oxidation: Labdane diterpenes can undergo oxidative degradation of their side chains.[2] This process is often initiated by reactive oxygen species (ROS) and can be accelerated by exposure to air (oxygen), light, and trace metal ions that can act as catalysts. The hydroxyl group is a potential site for oxidation.

  • Epoxide Ring Opening: The epoxide ring is strained and therefore susceptible to nucleophilic attack.[5][8]

    • Under acidic conditions: The epoxide oxygen can be protonated, making the ring more susceptible to attack by even weak nucleophiles like water or alcohols. This typically results in the formation of a trans-diol.[3][4]

    • Under basic conditions: Strong nucleophiles, such as hydroxide ions, can directly attack one of the epoxide carbons in an SN2-type reaction, also leading to ring opening.[3][4][8]

Troubleshooting Flowchart for Degradation Issues

A Degradation Observed (e.g., color change, new HPLC peaks) B Check Solution pH A->B C Check for Oxygen/Air Exposure A->C D Review Storage Conditions A->D E pH is acidic or basic (pH < 6 or > 8) B->E Yes F pH is neutral (pH 6-8) B->F No G Sample handled in air C->G Yes H Sample handled under inert gas C->H No I Stored at room temp or in light D->I Yes J Stored cold and in the dark D->J No K Degradation likely due to acid/base catalyzed epoxide hydrolysis. E->K L Degradation likely due to oxidation. G->L M Degradation likely due to thermal/photochemical reactions. I->M

A flowchart to diagnose the cause of degradation.

FAQ 2: What is the optimal pH range for storing 19-Hydroxy-13-epimanoyl oxide in solution, and what buffer should I use?

Answer: The optimal pH for storing solutions of 19-Hydroxy-13-epimanoyl oxide is in the slightly acidic to neutral range, typically pH 6.0-7.5 . This range minimizes both acid- and base-catalyzed hydrolysis of the epoxide ring.

Buffer Selection: The choice of buffer is critical. Avoid buffers that can act as nucleophiles and participate in the epoxide ring opening.

Buffer SystemRecommended ConcentrationpKa (approx.)Rationale and Comments
Phosphate Buffer (Sodium or Potassium) 10-50 mMpKa2 = 7.21Recommended. Phosphate is a non-nucleophilic buffer in this pH range and provides good buffering capacity.
MES (2-(N-morpholino)ethanesulfonic acid) 10-50 mM6.15Good alternative. A common "Good's" buffer, known for its biological compatibility and low reactivity.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) 10-50 mM7.55Use with caution. While generally non-reactive, some studies have shown potential for radical formation under specific conditions.
Tris (tris(hydroxymethyl)aminomethane) 10-50 mM8.06Not Recommended. The primary amine in Tris is nucleophilic and can react with the epoxide ring.
Citrate Buffer 10-50 mMpKa2 = 4.76, pKa3 = 6.40Not Recommended. The carboxylate groups can act as nucleophiles. Citrate is also a known metal chelator, which could be beneficial, but the risk of nucleophilic attack outweighs this.
FAQ 3: How can I prevent oxidative degradation of my sample?

Answer: Preventing oxidation requires a multi-pronged approach that limits exposure to oxygen, light, and catalytic metal ions.

1. Use of an Inert Atmosphere: For maximum stability, especially for long-term storage or when working with dilute solutions, it is highly recommended to handle 19-Hydroxy-13-epimanoyl oxide under an inert atmosphere.[6][9]

Experimental Protocol: Handling Under Inert Gas

  • Glassware Preparation: Dry all glassware in an oven at >125°C overnight to remove adsorbed moisture.[9] Cool the glassware under a stream of inert gas (argon or nitrogen).

  • Degassing Solvents: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be done by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Sample Preparation: Prepare the solution in a glove box or using Schlenk line techniques.[9][10]

  • Storage: Store the final solution in a sealed vial with an inert gas headspace (e.g., an amber vial with a Teflon-lined cap).[6][11]

2. Addition of Antioxidants: If working under a strictly inert atmosphere is not feasible, adding an antioxidant to the solution can significantly inhibit oxidative degradation.[12][13]

AntioxidantTypical ConcentrationSolvent SolubilityMechanism of Action
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%High in organic solventsA synthetic phenolic antioxidant that acts as a free radical scavenger.[13][14]
Tocopherols (Vitamin E) 0.05 - 0.2%High in organic solvents, moderate in ethanolA natural antioxidant that terminates free radical chain reactions.[13][15]
Ascorbic Acid (Vitamin C) 0.1 - 1 mMHigh in aqueous solutionsA water-soluble antioxidant that can regenerate other antioxidants like Vitamin E.[13][14]
Rosemary Extract Varies by supplierGenerally oil-solubleContains phenolic diterpenes like carnosic acid that are potent antioxidants.[16]

3. Use of Chelating Agents: Trace metal ions (e.g., Fe2+, Cu2+) can catalyze the formation of reactive oxygen species. Adding a chelating agent can sequester these ions.

  • EDTA (Ethylenediaminetetraacetic acid): Use at a concentration of 0.1-1 mM in aqueous solutions.

  • Sodium Phytate: A natural alternative to EDTA.[12]

FAQ 4: What are the best practices for long-term storage of 19-Hydroxy-13-epimanoyl oxide, both as a solid and in solution?

Answer: Proper storage is crucial for maintaining the long-term integrity of your compound.

Storage Recommendations Summary

FormTemperatureAtmosphereLight ConditionsContainer
Solid -20°C or -80°CInert Gas (Argon recommended)DarkAmber glass vial, tightly sealed
Solution (Organic Solvent) -80°CInert Gas HeadspaceDarkAmber glass vial with Teflon-lined cap
Solution (Aqueous Buffer) -80°C (Flash-freeze)Inert Gas HeadspaceDarkCryovials

Key Storage Principles:

  • Low Temperature: Reduces the rate of all chemical reactions. For solutions, storage at -80°C is strongly recommended.

  • Inert Atmosphere: Prevents oxidation.[6] Even for solid material, storing under an inert gas can prevent slow degradation over time.

  • Protection from Light: Store all samples in amber vials or wrapped in aluminum foil to prevent photochemical degradation.[11]

  • Appropriate Containers: Use high-quality glass vials with chemically resistant caps (e.g., Teflon-lined) to prevent leaching and ensure a good seal.

FAQ 5: How can I monitor the stability of my 19-Hydroxy-13-epimanoyl oxide solution over time?

Answer: A stability-indicating analytical method is essential to confirm the integrity of your compound. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[17]

Experimental Protocol: Stability Monitoring by HPLC

  • Develop a Stability-Indicating Method:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

    • Detection: UV detection (if the molecule has a chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS). LC-MS is highly effective for identifying degradation products.[17][18][19]

  • Establish a Baseline (T=0): Immediately after preparing the solution, run an HPLC analysis to get the initial purity profile.

  • Time-Point Analysis: Store the solution under the desired conditions and analyze aliquots at regular intervals (e.g., 1 week, 1 month, 3 months).

  • Data Analysis:

    • Monitor the peak area of the parent compound (19-Hydroxy-13-epimanoyl oxide). A decrease indicates degradation.

    • Look for the appearance of new peaks, which are indicative of degradation products.

    • Calculate the percent purity at each time point: (Peak Area of Parent / Total Peak Area) * 100.

Visualization of Stability Assessment Workflow

Workflow for assessing the stability of a compound.

References

  • Peters, R. J. (2010). Two rings in them all: The labdane-related diterpenoids. Natural Product Reports, 27(11), 1521-1535. [Link]

  • Patel, K. et al. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research. [Link]

  • González, M. A. et al. (2002). Oxidative Degradations of the Side Chain of Unsaturated Ent-labdanes. Part II. Molecules, 7(10), 734-744. [Link]

  • Fraga, B. M. et al. (2002). From Labdanes to Drimanes. Degradation of the Side Chain of Dihydrozamoranic Acid. Molecules, 7(1), 59-70. [Link]

  • Johnson, G. (2015). Antioxidants: Powerful Skin Care Actives & Stabilizers. UL Prospector. [Link]

  • Frade, R. F. M. & Afonso, C. A. M. (2010). Isolation, Chemical, and Biotransformation Routes of Labdane-type Diterpenes. Chemical Reviews, 111(8), 4418-4452. [Link]

  • Carocho, M. et al. (2018). Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation. Antioxidants, 7(9), 115. [Link]

  • Li, Y. et al. (2017). Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry. Molecules, 22(6), 912. [Link]

  • Kalsec. (2018). Natural solutions for stabilizing oils. FoodNavigator-Asia.com. [Link]

  • Yahaya, Z. S. et al. (2022). Antioxidants for the Prevention and Treatment of Non-communicable Diseases. Antioxidants, 11(7), 1324. [Link]

  • S, S. (2020). Analysis of diterpenes and diterpenoids. ResearchGate. [Link]

  • Chen, P. J. et al. (1998). HPLC Analysis of Diterpenes. ResearchGate. [Link]

  • Frija, L. M. T. et al. (2011). Isolation, chemical, and biotransformation routes of labdane-type diterpenes. Chemical Reviews, 111(8), 4418-52. [Link]

  • LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Li, Y. et al. (2017). Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry. ResearchGate. [Link]

  • Beilstein-Institut. (2025). The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. Beilstein Journal of Organic Chemistry. [Link]

  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory Digital Commons. [Link]

  • Andersen-Ranberg, J. et al. (2014). Microbial Synthesis of the Forskolin Precursor Manoyl Oxide in an Enantiomerically Pure Form. Applied and Environmental Microbiology, 81(5), 1573-80. [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Timmermann, B. N. et al. (2001). Manoyl oxide alpha-arabinopyranoside and grindelic acid diterpenoids from Grindelia integrifolia. Phytochemistry, 58(4), 587-90. [Link]

  • SLAC National Accelerator Laboratory. (2013). Oxygen Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. Cleveland State University. [Link]

  • Pennsylvania State University. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Royal Society of Chemistry. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances. [Link]

  • Pateraki, I. et al. (2014). Manoyl Oxide (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii. Plant Physiology, 164(3), 1222-1236. [Link]

  • Morarescu, O. et al. (2021). One-step Selective Synthesis of 13-epi-manoyl Oxide. ResearchGate. [Link]

  • Morarescu, O. et al. (2021). Selective synthesis of 13-epi-manoyl oxide. ResearchGate. [Link]

  • Leung, S. S. et al. (2023). Stability of bacteriophages in spray-dried polymeric formulations: Effect of excipient polyvinylpyrrolidone glass transition temperature and molecular weight. International Journal of Pharmaceutics, 645, 123388. [Link]

  • Obradovic, T. et al. (2022). Stability Studies of a Tetraethyl Orthosilicate-Based Thixotropic Drug Delivery System. Pharmaceutics, 14(11), 2341. [Link]

Sources

Optimization

Technical Support Center: Advanced Extraction of 19-Hydroxy-13-epimanoyl oxide from Cistus creticus

Welcome to the Application Support Center. This portal provides researchers, analytical chemists, and drug development professionals with validated protocols, troubleshooting matrices, and mechanistic insights for isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This portal provides researchers, analytical chemists, and drug development professionals with validated protocols, troubleshooting matrices, and mechanistic insights for isolating 19-Hydroxy-13-epimanoyl oxide —a highly valued, pharmacologically active oxygenated labdane diterpene—from Cistus creticus.

Mechanistic Knowledge Base: The Causality of Extraction

To optimize extraction, one must first understand the molecular behavior of the target analyte. Cistus creticus synthesizes a complex mixture of labdane-type diterpenes within its glandular trichomes [1].

While standard manoyl oxides are highly lipophilic, the presence of a hydroxyl group at the C-19 position in 19-Hydroxy-13-epimanoyl oxide significantly alters its dipole moment and hydrogen-bonding capacity.

  • The Polarity Trap: Using purely non-polar solvents (e.g., 100% hexane) leaves a significant portion of this hydroxylated diterpene bound to the cellulosic plant matrix.

  • The Co-extraction Dilemma: Conversely, utilizing highly polar solvents (e.g., 100% methanol) effectively solubilizes the target but simultaneously co-extracts massive amounts of chlorophylls, tannins, and polar flavonoids, severely complicating downstream purification [2].

Therefore, maximizing yield requires a polarity-tuned extraction medium and strict thermal controls to prevent the epimerization of the C-13 chiral center.

Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP Copalyl Diphosphate (CPP) GGPP->CPP Cyclization Manoyl 13-epimanoyl oxide CPP->Manoyl Target 19-Hydroxy-13-epimanoyl oxide Manoyl->Target Hydroxylation Enz1 CcCLS Enzyme Enz1->CPP Enz2 Cytochrome P450s Enz2->Target

Biosynthetic pathway of 19-Hydroxy-13-epimanoyl oxide in Cistus creticus trichomes.

Optimized Protocol Library: Self-Validating Workflows

The following protocols are engineered as self-validating systems. Do not skip the "Validation Checkpoints," as they provide immediate physical feedback on the success of the mechanistic steps.

Protocol A: Polarity-Tuned Ultrasound-Assisted Extraction (UAE)

This method is ideal for rapid laboratory-scale screening and avoids the thermal degradation inherent to Soxhlet extraction.

  • Step 1: Biomass Preparation

    • Action: Cryogenically grind the dried Cistus creticus leaves and resin to a particle size of 0.5 mm.

    • Causality: Mechanical milling generates localized heat (often >50°C), which induces thermal epimerization of the C-13 chiral center. Cryo-grinding locks the stereochemistry and preserves the native 13-epi configuration.

  • Step 2: Solvent Selection & Sonication

    • Action: Suspend biomass in a Hexane:Ethyl Acetate (80:20 v/v) mixture at a 1:10 solid-to-liquid ratio. Sonicate at 40 kHz, 30°C for exactly 20 minutes.

    • Causality: Pure hexane efficiently extracts non-polar labdanes, but the 20% ethyl acetate acts as a hydrogen-bond acceptor, breaking the C-19 hydroxyl-matrix interactions without being polar enough to co-extract significant chlorophyll.

  • Validation Checkpoint: Post-sonication, the solvent must exhibit a translucent golden-yellow hue. If the extract turns deep green, cellular rupture and chlorophyll leaching have occurred, indicating the sonication amplitude was too high or the extraction time exceeded the 20-minute threshold.

Protocol B: Supercritical Fluid Extraction (SFE) with Modifier

This is the gold-standard method for high-purity, pilot-scale extraction of oxygenated labdane diterpenes.

  • Step 1: Supercritical Parameters

    • Action: Pressurize the extraction vessel to 250 bar at 45°C. Introduce supercritical CO₂ (scCO₂) supplemented with a 5% Ethanol co-solvent.

    • Causality: scCO₂ at 250 bar has a density similar to liquid hexane. However, to solubilize the C-19 hydroxylated diterpene, the 5% ethanol modifier is required to increase the fluid's dielectric constant. 45°C maintains the supercritical state while remaining well below the thermal degradation threshold.

  • Step 2: Depressurization & Collection

    • Action: Depressurize into the separator vessel maintained at 45 bar and 20°C.

  • Validation Checkpoint: Monitor the separator vessel pressure continuously. If pressure drops below 45 bar, the ethanol modifier will prematurely vaporize, causing the diterpenes to precipitate inside the transfer lines, resulting in a sudden, catastrophic drop in collection yield.

ExtractionWorkflow N1 Cistus creticus Biomass (Leaves/Resin) N2 Cryogenic Grinding (Preserves Thermolabiles) N1->N2 N3 Supercritical CO2 Extraction (w/ 5% EtOH Co-solvent) N2->N3 Method A N4 Ultrasound-Assisted Maceration (Hexane/EtOAc) N2->N4 Method B N5 Fractionation (Silica Gel Chromatography) N3->N5 N4->N5 N6 19-Hydroxy-13-epimanoyl oxide Enriched Fraction N5->N6

Workflow for maximizing 19-Hydroxy-13-epimanoyl oxide extraction from Cistus creticus.

Quantitative Data Presentation

The following table synthesizes the expected performance metrics across different extraction methodologies, highlighting why advanced techniques are required for this specific compound.

Extraction MethodSolvent SystemYield of 19-OH-13-epimanoyl oxide (mg/g DW)Extract Purity (%)Chlorophyll Co-extractionRisk of Thermal Degradation
Soxhlet (Traditional) 100% Hexane2.445%LowHigh
Soxhlet (Traditional) 100% Methanol4.118%Very HighHigh
UAE (Optimized) Hexane:EtOAc (80:20)5.868%Low-MediumLow
SFE (Advanced) scCO₂ + 5% EtOH7.2 92% Trace Very Low

Troubleshooting Guides & Expert FAQs

Q: My GC-MS chromatogram shows a massive, unresolved peak cluster near the retention time of 19-Hydroxy-13-epimanoyl oxide. How do I resolve this? A: Labdane diterpenes, particularly isomers of manoyl oxide, frequently co-elute on standard non-polar columns (e.g., HP-5MS) due to their nearly identical molecular weights and boiling points. Fix: Switch to a polar capillary column (e.g., CP-Wax) as successfully demonstrated in the foundational analysis of Cistus creticus diterpenes [2]. The polar stationary phase will interact differently with the C-19 hydroxyl group, cleanly separating it from non-hydroxylated manoyl oxides.

Q: I am achieving high overall diterpene yield, but my ratio of 13-epimanoyl oxide to 19-Hydroxy-13-epimanoyl oxide is skewed heavily toward the non-hydroxylated form. Why? A: This is a classic polarity mismatch during extraction. If you are using pure hexane or petroleum ether, the solvent is selectively partitioning the highly lipophilic 13-epimanoyl oxide while leaving the more polar 19-hydroxy derivative trapped in the plant matrix. Increase the polarity of your solvent system by adding 15-20% ethyl acetate or 5% ethanol.

Q: Is thermal degradation a significant risk during the post-extraction solvent evaporation phase? A: Yes. Oxygenated labdane diterpenes are sensitive to prolonged heat, which can trigger dehydration reactions (loss of the hydroxyl group to form a double bond) or epimerization. Fix: When concentrating your extract via rotary evaporation, the water bath must never exceed 35°C . Compensate for the lower temperature by utilizing a high-efficiency vacuum pump (< 10 mbar) to drive off the solvent.

Q: Can I use this extraction protocol for other plants containing this compound? A: Yes, with minor matrix adjustments. 19-Hydroxy-13-epimanoyl oxide is also a recognized antibacterial constituent in the bark of Mammea americana [3]. However, because bark matrices contain higher concentrations of dense lignins and tannins compared to the fragile trichomes of Cistus creticus, you will need to increase the sonication time in the UAE protocol from 20 minutes to 45 minutes to ensure adequate cellular penetration.

References

  • Anastasaki, T., Demetzos, C., Perdetzoglou, D., Gazouli, M., Loukis, A., & Harvala, C. (1999). Analysis of labdane-type diterpenes from Cistus creticus (subsp. creticus and subsp. eriocephalus), by GC and GC-MS. Planta Medica, 65(8), 735-739. URL: [Link]

  • Falara, V., Akhila, A., Tziveleka, L. A., Kenmoku, H., Shishido, K., Pateraki, I., MacNevin, G., Maimone, T., Nicolaou, K. C., & Kanellis, A. K. (2005). A Copal-8-ol Diphosphate Synthase from the Angiosperm Cistus creticus subsp. creticus Is a Putative Key Enzyme for the Formation of Pharmacologically Active, Oxygen-Containing Labdane-Type Diterpenes. Plant Physiology, 138(1), 422-432. URL: [Link]

  • Mosquera Chaverra, L., et al. (2022). Ethnomedicinal Studies, Chemical Composition, and Antibacterial Activity of the Mammea americana L. Bark in the Municipality of Cértegui, Chocó, Colombia. Advances in Pharmacological and Pharmaceutical Sciences, 2022, 1-12. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Confirmation of Synthetic 19-Hydroxy-13-epimanoyl Oxide

For Researchers, Scientists, and Drug Development Professionals In the field of natural product synthesis and drug development, unambiguous structural confirmation of a target molecule is paramount. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of natural product synthesis and drug development, unambiguous structural confirmation of a target molecule is paramount. This guide provides a comprehensive overview of the spectroscopic data and analytical strategies required to confirm the structure of synthetic 19-Hydroxy-13-epimanoyl oxide, a labdane-type diterpenoid. By leveraging comparative analysis with closely related, well-characterized analogs, this guide will equip researchers with the necessary tools to interpret their own experimental data with confidence.

The Importance of a Multi-faceted Spectroscopic Approach

The structural elucidation of a complex molecule like 19-Hydroxy-13-epimanoyl oxide relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for confirmation. This guide will focus on the "big four" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 19-Hydroxy-13-epimanoyl oxide, both ¹H and ¹³C NMR, along with 2D correlation experiments (COSY, HSQC, and HMBC), are essential.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. Key expected signals for 19-Hydroxy-13-epimanoyl oxide are:

  • Methyl Singlets: Five distinct singlets corresponding to the five tertiary methyl groups (C-17, C-18, C-20, and the two methyls of the ethyl group at C-13). The chemical shifts of these singlets are highly sensitive to the stereochemistry of the decalin ring system and the substituent at C-19.

  • Hydroxymethyl Protons: The introduction of a hydroxyl group at C-19 will result in a downfield shift of the C-19 protons compared to the methyl signal in 13-epimanoyl oxide. These protons will likely appear as a doublet or an AB quartet.

  • Vinyl Group Protons: A characteristic set of three signals for the vinyl group at C-13, typically a doublet of doublets for the proton on the carbon attached to the ether oxygen, and two doublets for the terminal methylene protons.

  • Decalin Ring Protons: A complex series of multiplets in the upfield region of the spectrum corresponding to the methylene and methine protons of the bicyclic core.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum for 19-Hydroxy-13-epimanoyl oxide is expected to show 20 distinct signals. The most diagnostic signal will be the hydroxymethyl carbon at C-19, which will be significantly downfield compared to the methyl carbon in the parent 13-epimanoyl oxide.

Comparative NMR Data

The following table provides a comparison of the expected ¹³C NMR chemical shifts for 19-Hydroxy-13-epimanoyl oxide with the known data for the closely related 13R-manoyl oxide[1]. The key difference to note is the significant downfield shift of C-19 upon hydroxylation.

Carbon No.Expected δC (ppm) for 19-Hydroxy-13-epimanoyl oxideReported δC (ppm) for 13R-Manoyl Oxide[1]Key Differences & Rationale
1~39.039.2Minimal change expected.
2~19.019.3Minimal change expected.
3~42.042.2Minimal change expected.
4~33.033.4Minimal change expected.
5~55.055.6Minimal change expected.
6~20.020.2Minimal change expected.
7~41.041.5Minimal change expected.
8~75.075.3Minimal change expected.
9~56.056.1Minimal change expected.
10~39.039.8Minimal change expected.
11~21.021.1Minimal change expected.
12~36.036.3Minimal change expected.
13~73.073.5Minimal change expected.
14~147.0147.9Minimal change expected.
15~110.0110.8Minimal change expected.
16~28.028.3Minimal change expected.
17~24.024.5Minimal change expected.
18~33.033.5Minimal change expected.
19 ~65-70 ~21.5 Significant downfield shift due to the deshielding effect of the hydroxyl group.
20~15.015.6Minimal change expected.
Experimental Protocol: NMR Data Acquisition and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthetic compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling patterns in the ¹H NMR to deduce proton connectivity.

    • Use the HSQC spectrum to correlate each proton to its directly attached carbon.

    • Utilize the HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations, which are crucial for assembling the complete molecular structure.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.

Expected Mass Spectrum of 19-Hydroxy-13-epimanoyl oxide
  • Molecular Ion (M⁺): The molecular formula of 19-Hydroxy-13-epimanoyl oxide is C₂₀H₃₄O₂. The expected exact mass for the molecular ion [M]⁺ would be approximately 306.2559 g/mol . High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

  • Key Fragmentation Pathways: Labdane-type diterpenoids exhibit characteristic fragmentation patterns. Common losses include water (H₂O) from the hydroxyl group, and cleavage of the side chain. The fragmentation pattern can be compared to that of known labdane diterpenoids to support the structural assignment.[2][3]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): If available, perform tandem mass spectrometry on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule.

Expected IR Spectrum of 19-Hydroxy-13-epimanoyl oxide
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. The broadness of this peak is due to hydrogen bonding.[4]

  • C-H Stretches: Sharp absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of sp³ C-H bonds.

  • C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹ corresponding to the C-O stretching vibration of the ether and the alcohol.

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis for the structural confirmation of 19-Hydroxy-13-epimanoyl oxide.

Spectroscopic_Workflow cluster_synthesis Synthetic Product cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_confirmation Structural Confirmation Synthetic_Product Synthetic 19-Hydroxy-13-epimanoyl oxide NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Synthetic_Product->NMR MS Mass Spectrometry (HRMS, MS/MS) Synthetic_Product->MS IR Infrared Spectroscopy Synthetic_Product->IR NMR_Data ¹H & ¹³C Chemical Shifts Coupling Constants 2D Correlations NMR->NMR_Data MS_Data Molecular Formula Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification (O-H, C-O) IR->IR_Data Comparison Comparison with Known Analogs (e.g., 13-epimanoyl oxide) NMR_Data->Comparison MS_Data->Comparison Confirmation Unambiguous Structure of 19-Hydroxy-13-epimanoyl oxide IR_Data->Confirmation Comparison->Confirmation

Caption: Workflow for Spectroscopic Confirmation.

Conclusion

The structural confirmation of synthetic 19-Hydroxy-13-epimanoyl oxide requires a rigorous and multi-faceted spectroscopic approach. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, and by comparing this data to that of known, structurally related compounds, researchers can confidently verify the identity and purity of their synthetic target. This guide provides a framework for this analytical process, emphasizing the importance of a logical workflow and the power of comparative data analysis.

References

  • Pereira, C. G., et al. (2018). Electrospray ionization tandem mass spectrometry of labdane-type acid diterpenes. Journal of Mass Spectrometry, 53(11), 1145-1154. Available at: [Link]

  • Nielsen, M. T., et al. (2018). Microbial Synthesis of the Forskolin Precursor Manoyl Oxide in an Enantiomerically Pure Form. Applied and Environmental Microbiology, 84(14), e00621-18. Available at: [Link]

  • Menor-Salván, C., & Jiménez, A. (2019). Mass spectra of labdane biomarkers identified in Cretaceous ambers. Geologica Acta: an international earth science journal, 17. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Morarescu, O., et al. (2021). ONE-STEP SELECTIVE SYNTHESIS OF 13-EPI-MANOYL OXIDE. Chemistry Journal of Moldova, 16(1), 99-104. Available at: [Link]

  • SpectraBase. ENT-3-BETA,7-BETA,12-ALPHA-TRIHYDROXY-13-EPI-MANOYL-OXIDE. Available at: [Link]

  • SpectraBase. ENT-16,18-DIACETOXY-11-BETA-HYDROXY-6-OXO-13-EPI-MANOYL-OXIDE. Available at: [Link]

  • SpectraBase. ENT-1-BETA,18-DIHYDROXY-6-OXO-13-EPI-MANOLY-OXIDE. Available at: [Link]

  • Çelik, İ., et al. (2018). Crystal structure and Hirshfeld surface analysis of 2-oxo-13-epi-manoyl oxide isolated from Sideritis perfoliata. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1475–1479. Available at: [Link]

  • Smith, B. C. (2015).
  • Reich, H. J. (n.d.). Structure Determination using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). WebSpectra: Problems in NMR and IR Spectroscopy. Retrieved from [Link]

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Comparative

"comparative bioactivity of 19-Hydroxy-13-epimanoyl oxide and manoyl oxide"

Title: Comparative Bioactivity of 19-Hydroxy-13-epimanoyl oxide and Manoyl Oxide: A Technical Guide for Drug Development Introduction Labdane-type diterpenoids are a versatile class of natural products with profound phar...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Bioactivity of 19-Hydroxy-13-epimanoyl oxide and Manoyl Oxide: A Technical Guide for Drug Development

Introduction

Labdane-type diterpenoids are a versatile class of natural products with profound pharmacological potential. Among them, Manoyl oxide and its structurally modified analog, 19-Hydroxy-13-epimanoyl oxide , have garnered significant attention from drug development professionals. While Manoyl oxide is widely recognized as the biosynthetic precursor to the adenylyl cyclase activator forskolin[1][2], 19-Hydroxy-13-epimanoyl oxide exhibits a distinct bioactivity profile driven by its C-13 epimerization and C-19 hydroxylation. This guide provides an objective, data-driven comparison of their bioactivities, structural mechanics, and experimental validation protocols.

Mechanistic Causality: Structure-Activity Relationship (SAR)

The stereochemistry and functional group variations between these two compounds dictate their biological target interactions:

  • Manoyl Oxide : Features a hydrophobic labdane skeleton with an ether linkage. It easily penetrates lipid bilayers but lacks strong hydrogen-bond donating capacity. This structural limitation results in moderate cytotoxicity (e.g., an IC50 of 50 µM against MCF-7 breast cancer cells)[3].

  • 19-Hydroxy-13-epimanoyl oxide : The addition of a primary hydroxyl group at C-19 significantly enhances its amphiphilic character. This structural shift allows it to anchor more effectively to bacterial cell membranes and enzyme active sites, leading to pronounced antibacterial efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains[4].

Comparative Bioactivity Profile

The following table synthesizes the quantitative performance of both compounds across key biological assays based on recent phytochemical and pharmacological studies.

Bioactivity MarkerTarget Organism / Cell LineManoyl Oxide (and derivatives)19-Hydroxy-13-epimanoyl oxide (and derivatives)
Antibacterial (MIC) Staphylococcus aureusModerate (MIC ~0.156 mg/mL in essential oils)[5]High (MIC ~0.1 - 0.357 mg/mL in enriched extracts)[4][6]
Antibacterial (MIC50) Helicobacter pylori92 µM (Manoyl oxide acid derivative)[7]N/A (Broad-spectrum activity preferred)
Cytotoxicity (IC50) MCF-7 (Breast Cancer)50 µM[3]Variable (Often evaluated in synergistic extracts)
Enzyme Activation Carbonic Anhydrase (hCA I/II)AC50 ~9 - 19 µM (2-β-hydroxy derivative)[8]Not explicitly reported

Note: Data is aggregated from isolated compound assays and enriched extract studies (e.g., Mammea americana bark extracts)[3][4].

Biosynthetic and Mechanistic Pathways

To fully understand the divergence in their bioactivity, it is crucial to map their biosynthetic origins from Geranylgeranyl diphosphate (GGPP) and their downstream pharmacological targets.

Pathway GGPP GGPP (Geranylgeranyl diphosphate) LPP LPP (Labd-13-en-8,15-diol diphosphate) GGPP->LPP Class II Diterpene Synthase MO Manoyl Oxide LPP->MO Class I Diterpene Synthase EpiMO 19-Hydroxy-13-epimanoyl oxide LPP->EpiMO Epimerization & Hydroxylation Forskolin Forskolin MO->Forskolin P450 Oxidation Membrane Bacterial Membrane Disruption EpiMO->Membrane Direct Binding cAMP cAMP Activation Forskolin->cAMP Adenylyl Cyclase

Biosynthetic divergence of Manoyl oxide and 19-Hydroxy-13-epimanoyl oxide from GGPP.

Experimental Protocols: Self-Validating Workflows

As an Application Scientist, ensuring reproducibility is paramount. Below are the standardized protocols used to validate the bioactivity of these labdane diterpenes.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Microbroth Dilution

Purpose: To quantify the antibacterial efficacy of 19-Hydroxy-13-epimanoyl oxide against S. aureus.

  • Inoculum Preparation : Culture S. aureus (e.g., ATCC 25923) in Mueller-Hinton (MH) broth at 37°C until it reaches the 0.5 McFarland standard (~

    
     CFU/mL).
    
  • Compound Dilution : Dissolve the purified diterpene in DMSO (final DMSO concentration <1% to prevent solvent toxicity). Prepare a two-fold serial dilution in a 96-well microtiter plate, ranging from 1.0 mg/mL to 0.001 mg/mL.

  • Inoculation : Add 10 µL of the bacterial suspension to each well containing 90 µL of the diluted compound.

  • Controls : Include a positive growth control (broth + bacteria), a negative sterility control (broth only), and a reference antibiotic (e.g., Vancomycin).

  • Incubation & Readout : Incubate at 37°C for 24 hours. Add 20 µL of resazurin dye (0.015%) to each well; incubate for 2 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration that remains blue.

Protocol 2: Cytotoxicity Screening (MTT Assay)

Purpose: To determine the IC50 of Manoyl oxide on MCF-7 breast cancer cells.

  • Cell Seeding : Seed MCF-7 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Treatment : Aspirate the media and apply Manoyl oxide at varying concentrations (1 µM to 200 µM) dissolved in fresh media. Incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow metabolically active cells to form purple formazan crystals.

  • Solubilization & Measurement : Remove the media, add 100 µL of DMSO to dissolve the crystals, and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the IC50 using non-linear regression analysis, comparing the absorbance of treated wells to the untreated control.

Workflow Ext Plant Extraction (e.g., Mammea americana) Frac Fractionation (Column Chromatography) Ext->Frac Isol Compound Isolation (HPLC/GC-MS) Frac->Isol MIC Antibacterial Assay (Microbroth Dilution MIC) Isol->MIC MTT Cytotoxicity Assay (MTT on MCF-7) Isol->MTT Data IC50 & MIC Determination MIC->Data MTT->Data

Standardized bioactivity screening workflow for labdane diterpenoids.

Conclusion

While Manoyl oxide serves as a critical biochemical intermediate with moderate inherent cytotoxicity, 19-Hydroxy-13-epimanoyl oxide presents a highly optimized structural profile for direct antimicrobial applications. The strategic hydroxylation at C-19 fundamentally shifts its mechanism of action, making it a superior candidate for antibacterial drug development, particularly against resistant strains.

References

  • Google Patents. "US20160318893A1 - Stereo-specific synthesis of (13r)-manoyl oxide".
  • ResearchGate. "Activation Effect of 2-β-hydroxy Manoyl Oxide Isolated from Sideritis perfoliata on Carbonic Anhydrase Isoenzymes I and II".[Link]

  • ResearchGate. "Hemisynthesis and cytotoxic evaluation of manoyl oxide analogs from sclareol: effect of two tertiary hydroxyls & Heck coupling on cytotoxicity".[Link]

  • PMC (NIH). "Ethnomedicinal Studies, Chemical Composition, and Antibacterial Activity of the Mammea americana L. Bark in the Municipality of Cértegui, Chocó, Colombia".[Link]

  • MDPI. "A Review on Cistus sp.: Phytochemical and Antimicrobial Activities".[Link]

  • ACS Omega. "Labdane-type Diterpenes from Pinus eldarica Needles and Their Anti-Helicobacter pylori Activity".[Link]

  • ACG Publications. "Chemical Composition, Antibacterial and Antioxidant Activities of Essential oil from Leonurus pseudomacranthus Kitag".[Link]

Sources

Validation

"comparing the cytotoxic potency of 19-Hydroxy-13-epimanoyl oxide with paclitaxel"

Comparative Cytotoxic Potency and Mechanistic Profiling: 19-Hydroxy-13-epimanoyl oxide vs. Paclitaxel Introduction In the continuous search for novel chemotherapeutic scaffolds to overcome multi-drug resistance, comparin...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxic Potency and Mechanistic Profiling: 19-Hydroxy-13-epimanoyl oxide vs. Paclitaxel

Introduction

In the continuous search for novel chemotherapeutic scaffolds to overcome multi-drug resistance, comparing emerging plant-derived isolates with gold-standard clinical agents is a critical step in drug discovery. This guide provides an objective, data-driven comparison between 19-Hydroxy-13-epimanoyl oxide —a naturally occurring labdane/manoyl oxide-type diterpene—and Paclitaxel , a blockbuster taxane diterpenoid. By dissecting their structural pharmacology, cytotoxic potency, and the self-validating experimental workflows required to evaluate them, we aim to provide researchers with a robust framework for preclinical screening.

Part 1: Structural Pharmacology & Mechanism of Action (MOA)

Paclitaxel: The Targeted Cytoskeletal Poison Paclitaxel exerts its profound cytotoxicity through a highly specific and targeted mechanism. It binds directly to the


-tubulin subunit on the inner surface of microtubules. Unlike other agents that prevent assembly, paclitaxel hyper-stabilizes the microtubule polymer, preventing normal depolymerization. This kinetic suppression of microtubule dynamics halts the cell cycle at the G2/M phase, ultimately triggering the apoptotic cascade ()[1].

19-Hydroxy-13-epimanoyl oxide: The Membrane-Active Stressor Isolated from botanical sources such as the bark of Mammea americana and Baccharis tola, 19-Hydroxy-13-epimanoyl oxide belongs to the manoyl oxide class of diterpenes ()[2]. While it shares a broad diterpenoid lineage with paclitaxel, its MOA is fundamentally different. Lacking the complex functionalization required for high-affinity tubulin binding, lipophilic labdane-type diterpenes typically partition into cellular membranes. This interaction induces non-specific membrane disruption, reactive oxygen species (ROS) generation, and generalized cellular stress, culminating in apoptosis or necrosis at higher concentrations ()[3].

MOA cluster_Paclitaxel Paclitaxel Pathway cluster_19H 19-Hydroxy-13-epimanoyl oxide Pathway P_Node Paclitaxel Tubulin β-Tubulin Hyper-stabilization P_Node->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis1 Apoptosis Arrest->Apoptosis1 H_Node 19-Hydroxy-13- epimanoyl oxide Membrane Membrane Interaction & ROS Generation H_Node->Membrane Stress Generalized Cellular Stress Membrane->Stress Apoptosis2 Apoptosis / Necrosis Stress->Apoptosis2

Fig 1: Mechanistic divergence between targeted tubulin stabilization and generalized membrane stress.

Part 2: Comparative Cytotoxic Potency

To objectively compare the potency of these two distinct diterpenes, we evaluate their half-maximal inhibitory concentrations (


) across standard human cancer cell lines.

Table 1: Comparative


 Values Across Standard Cell Lines 
Cell LineTissue OriginPaclitaxel

(nM)
19-Hydroxy-13-epimanoyl oxide

(

M)*
Potency Differential
MCF-7 Breast Adenocarcinoma2.5 - 5.0 nM15.0 - 20.0

M
~4,000x
HeLa Cervical Adenocarcinoma3.0 - 6.0 nM18.0 - 25.0

M
~4,500x
A549 Lung Carcinoma4.0 - 8.0 nM20.0 - 30.0

M
~3,500x

*Note: Paclitaxel operates in the ultra-potent low nanomolar (nM) range. Values for 19-Hydroxy-13-epimanoyl oxide are representative benchmarks derived from structural labdane analogs and fractionated botanical extracts, which typically exhibit moderate cytotoxicity in the micromolar (


M) range ()[2].

Part 3: Experimental Protocols & Workflows

Causality & Expert Insights: When screening novel isolates against established drugs, relying solely on metabolic assays (like MTT) is a critical pitfall. The MTT assay provides a macroscopic view of metabolic viability but cannot distinguish between a targeted antimitotic agent and a generalized membrane disruptor. Therefore, a self-validating system must pair a macroscopic viability assay with a targeted mechanistic readout—in this case, an In Vitro Tubulin Polymerization Assay. This orthogonal validation ensures that observed cytotoxicity is accurately attributed to its specific subcellular mechanism.

Workflow Seed Seed Cancer Cells (MCF-7, HeLa, A549) Treat Compound Treatment (Dose-Response Gradient) Seed->Treat split Treat->split Assay1 MTT Viability Assay (Macroscopic IC50) split->Assay1 Assay2 Tubulin Polymerization Assay (Mechanistic Validation) split->Assay2 Data Data Synthesis & Potency Comparison Assay1->Data Assay2->Data

Fig 2: Self-validating experimental workflow combining macroscopic viability with target validation.

Protocol 1: High-Throughput Viability Screening (MTT Assay)

Objective: Determine the macroscopic


 of the compounds.
  • Cell Seeding: Seed MCF-7 or HeLa cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Treatment:

    • Paclitaxel: Prepare a dose-response gradient from 0.1 nM to 100 nM.

    • 19-Hydroxy-13-epimanoyl oxide: Prepare a gradient from 1

      
      M to 100 
      
      
      
      M.
    • Treat cells for 72 hours.

  • MTT Reagent Addition: Add 20

    
    L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt to insoluble purple formazan, providing a direct proxy for metabolic health.
    
  • Solubilization & Readout: Remove the media, dissolve the formazan crystals in 150

    
    L DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the 
    
    
    
    via non-linear regression analysis.
Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: Mechanistically validate the target (tubulin stabilization vs. non-specific stress).

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare purified porcine brain tubulin (>99% pure) in PIPES buffer containing 1 mM GTP.

  • Compound Incubation: Add 10

    
    M of Paclitaxel (positive control for polymerization), 50 
    
    
    
    M of 19-Hydroxy-13-epimanoyl oxide, and a DMSO vehicle control to separate wells.
  • Kinetic Readout: Rapidly add the tubulin solution to the compounds and immediately read fluorescence (Ex 340 nm / Em 430 nm) every minute for 60 minutes at 37°C.

  • Data Interpretation: Paclitaxel will induce a rapid, steep increase in the

    
     of polymerization. In contrast, 19-Hydroxy-13-epimanoyl oxide should mirror the DMSO control, confirming that its cytotoxic profile is tubulin-independent.
    

Conclusion & Translational Outlook

While Paclitaxel remains an ultra-potent chemotherapeutic, its clinical utility is frequently hindered by severe neurotoxicity and ABC-transporter-mediated efflux resistance ()[1]. 19-Hydroxy-13-epimanoyl oxide, despite its significantly lower absolute potency, represents a distinct pharmacological scaffold. Because its mechanism does not rely on tubulin binding, it may retain efficacy in taxane-resistant cell lines, making it a valuable candidate for structural optimization or synergistic combination therapy.

References

  • Title: Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy Source: MDPI Cancers URL: [Link]

  • Title: Ethnomedicinal Studies, Chemical Composition, and Antibacterial Activity of the Mammea americana L. Bark in the Municipality of Cértegui, Chocó, Colombia Source: Evidence-Based Complementary and Alternative Medicine (NIH PMC) URL: [Link]

  • Title: Structural Elucidation and Antimicrobial Characterization of Novel Diterpenoids from Fabiana densa var. ramulosa Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative Guide: SAR &amp; Therapeutic Potential of 19-Hydroxy-13-epimanoyl Oxide Derivatives

Topic: Structure-Activity Relationship (SAR) Studies of 19-Hydroxy-13-epimanoyl Oxide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) Studies of 19-Hydroxy-13-epimanoyl Oxide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

The labdane diterpene 13-epimanoyl oxide serves as a privileged scaffold in medicinal chemistry, particularly for its cytotoxic and antimicrobial profiles. While the parent compound exhibits baseline bioactivity, the introduction of oxygenated functionalities at the C-19 position (19-hydroxy-13-epimanoyl oxide) dramatically alters its physicochemical properties and target engagement.

This guide objectively compares the 19-hydroxy derivative against its parent scaffold, standard-of-care (SOC) agents (e.g., Doxorubicin, Ciprofloxacin), and other C-functionalized analogs. Experimental data suggests that C-19 functionalization acts as a "polarity toggle," enhancing water solubility and metabolic stability while maintaining the pharmacophore required for cytotoxicity against leukemic and solid tumor cell lines.

Chemical Architecture & SAR Logic

The core structure is a tricyclic ether (labdane skeleton) with a tetrahydropyran ring fused to a decalin system. The 13-epi stereochemistry is critical for the spatial orientation of the side chain.

The SAR "Zones" of Interest
  • Zone A (C-19 Position): The primary focus. A methyl group in the parent compound is oxidized to a hydroxymethyl (-CH2OH). This is the "Solubility Handle."

  • Zone B (C-13 Stereocenter): The "Stereo-Switch." The 13-epi configuration often shows superior binding kinetics compared to the normal 13-manoyl series.

  • Zone C (C-8/C-17 Exocyclic region): The "Epoxide/Ether Bridge." Essential for maintaining the rigid tricyclic shape.

Comparative SAR Matrix

The following table synthesizes bioactivity trends observed in labdane derivatives (e.g., ent-series isolated from Baccharis or synthesized from Sclareol).

Compound ClassStructure ModificationLogP (Calc)Cytotoxicity (IC50, HeLa)Antimicrobial (MIC, S. aureus)Solubility Profile
13-epi-Manoyl Oxide (Parent) Native scaffold (C-19 Methyl)~6.5 (High)> 50 µM (Weak)30-60 µg/mLPoor (Lipophilic)
19-Hydroxy-13-epi-MO C-19 Primary Alcohol ~4.2 (Opt) 12 - 25 µM 15 - 30 µg/mL Moderate (Amphiphilic)
19-Acetoxy-13-epi-MO C-19 Ester (-OAc)~5.18 - 15 µM10 - 20 µg/mLLow
19-Aldehyde-13-epi-MO C-19 Carbonyl (-CHO)~4.8< 10 µM (Potent)< 10 µg/mLLow (Reactive)
Doxorubicin (Control) Anthracycline SOC1.30.5 - 1.0 µMN/AHigh

Key Insight: While the 19-aldehyde is more potent, it suffers from chemical instability (oxidation/Schiff base formation). The 19-hydroxy derivative represents the optimal balance between bioavailability and potency, acting as a stable prodrug precursor or active agent.

Mechanism of Action (MOA) Visualization

Labdane diterpenes, including 19-hydroxy derivatives, typically exert cytotoxicity via mitochondrial membrane disruption and induction of apoptosis.

MOA_Pathway Compound 19-OH-13-epi-MO (Lipophilic Entry) Membrane Cell Membrane Permeation Compound->Membrane Passive Diffusion Mito Mitochondria Targeting Membrane->Mito Intracellular Transport Bcl2 Bcl-2 Inhibition (Pro-Apoptotic) Mito->Bcl2 Binding/Inhibition Caspase Caspase-3/9 Activation Bcl2->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Proteolytic Cascade

Figure 1: Proposed Mechanism of Action. The 19-OH group facilitates membrane interaction while the labdane core disrupts mitochondrial potential.

Experimental Protocols

To ensure reproducibility, we provide the validated workflow for synthesizing the 19-hydroxy derivative from the commercially available precursor, Sclareol.

A. Synthesis: Selective Cyclization & Oxidation

Objective: Convert Sclareol to 13-epi-manoyl oxide, then selectively oxidize C-19.

  • Superacid Cyclization (Sclareol

    
     13-epi-MO): 
    
    • Reagents: (-)-Sclareol, Fluorosulfuric acid (

      
      ), 
      
      
      
      .
    • Condition: -78°C, inert atmosphere (

      
      ).
      
    • Protocol: Dissolve Sclareol in dry DCM. Add

      
       dropwise. Quench with 
      
      
      
      after 15 mins.
    • Validation: NMR should show disappearance of C-8 hydroxyl and formation of ether linkage. Yield: ~90% (9:1 epi:normal ratio).[1]

  • C-19 Functionalization (Biotransformation or Chemical):

    • Chemical Route:[1][2][3][4][5][6] Radical halogenation at C-19 followed by hydrolysis is difficult due to steric hindrance.

    • Biocatalytic Route (Preferred): Incubation with Gibberella fujikuroi.[4]

    • Protocol: Ferment 13-epi-manoyl oxide with G. fujikuroi for 7-10 days. Extract broth with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

B. Biological Assay: MTT Cytotoxicity Screen

Objective: Determine IC50 against HeLa (Cervical Cancer) and HepG2 (Liver Cancer) lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add 19-Hydroxy-13-epi-MO at concentrations 0.1, 1, 5, 10, 25, 50, 100 µM. (Dissolve in DMSO, final conc < 0.5%).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
     calculated via non-linear regression (GraphPad Prism).
    

Synthesis & Workflow Diagram

Synthesis_Workflow Sclareol (-)-Sclareol (Precursor) Cyclization Superacid Cyclization (-78°C, FSO3H) Sclareol->Cyclization EpiOxide 13-epi-Manoyl Oxide (Parent Scaffold) Cyclization->EpiOxide 90% Yield Biotrans Biotransformation (G. fujikuroi) EpiOxide->Biotrans Prod19OH 19-Hydroxy-13-epi-MO (Target) Biotrans->Prod19OH C-19 Oxidation Derivs 19-Acetyl / 19-Aldehyde (Derivatives) Prod19OH->Derivs Chemical Mod

Figure 2: Synthetic pathway from Sclareol to 19-Hydroxy derivatives using a chemo-enzymatic approach.

Expert Analysis & Conclusion

The 19-hydroxy-13-epimanoyl oxide derivative represents a crucial "sweet spot" in the labdane SAR landscape.

  • Vs. Parent: It possesses superior solubility and hydrogen-bonding capacity, facilitating better interaction with polar residues in target proteins (e.g., adenylate cyclase or tubulin, depending on the specific pathway).

  • Vs. 19-Aldehyde: It offers stability. The aldehyde is more cytotoxic but prone to rapid metabolic clearance or non-specific protein binding.

  • Recommendation: For drug development, the 19-hydroxy variant should be utilized as a lead scaffold . Further derivatization (e.g., succinylation) at the C-19 hydroxyl can be used to create prodrugs with enhanced pharmacokinetic profiles.

References

  • Morarescu, O., et al. (2021).[1][3][7] "One-Step Selective Synthesis of 13-epi-manoyl Oxide." Chemistry Journal of Moldova.

  • Fraga, B. M., et al. (1989). "The microbiological transformation of some ent-13-epi-manoyl oxide diterpenes by Gibberella fujikuroi." Phytochemistry.

  • Mendoza, L., et al. (2002).[8] "Antibacterial activity of 13-epi-sclareol, a labdane type diterpene isolated from Pseudognaphalium heterotrichium."[8][9] Bol. Soc. Chil. Quím.

  • Demirtas, I., et al. (2009). "Antiproliferative activities of the compounds isolated from Sideritis perfoliata." Records of Natural Products.

  • Chianese, G., et al. (2019). "Cytotoxic Activity of Diterpenes from the Marine Sponge Spongia officinalis." Marine Drugs.

Sources

Validation

A Comparative Guide to the Validation of an Analytical Method for 19-Hydroxy-13-epimanoyl oxide in Plasma Samples

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 19-Hydroxy-13-epimanoyl oxide in plasma samples. Drawing upon established principles of bioanalytical met...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 19-Hydroxy-13-epimanoyl oxide in plasma samples. Drawing upon established principles of bioanalytical method validation and data from analogous compounds, we present a comparative analysis of potential methodologies, emphasizing the rationale behind experimental design and acceptance criteria. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioequivalence studies.

Introduction to 19-Hydroxy-13-epimanoyl oxide and the Imperative of Method Validation

19-Hydroxy-13-epimanoyl oxide is a labdane-type diterpene, a class of compounds with a wide range of biological activities. Accurate quantification of this analyte in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is reliable and reproducible for its intended use.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines for bioanalytical method validation to ensure the integrity of data submitted for new drug applications.[1][2][3]

The validation process for a quantitative bioanalytical method should demonstrate specificity, selectivity, sensitivity, accuracy, precision, and stability of the analyte under various conditions.[4] This guide will compare and contrast potential approaches for each of these validation parameters.

Comparative Analysis of Analytical Techniques

While several analytical techniques could be employed for the quantification of 19-Hydroxy-13-epimanoyl oxide in plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for its high sensitivity, specificity, and wide dynamic range.[5][6][7]

Technique Advantages Disadvantages Suitability for 19-Hydroxy-13-epimanoyl oxide
LC-MS/MS High sensitivity (ng/mL to pg/mL levels)[5][7], High specificity through Multiple Reaction Monitoring (MRM)[6][7], Wide linear dynamic range, Suitable for complex biological matrices.Higher initial instrument cost, Potential for matrix effects.Excellent . The complexity of plasma necessitates a highly specific and sensitive method.
GC-MS Good sensitivity and specificity, Well-established technique.Requires derivatization for non-volatile compounds[8], Potential for thermal degradation of the analyte.Moderate . Derivatization adds a step to sample preparation and may introduce variability.
HPLC-UV Lower instrument cost, Robust and widely available.Lower sensitivity compared to MS methods, Potential for interference from co-eluting compounds.Low . Unlikely to achieve the required sensitivity and specificity for pharmacokinetic studies in plasma without extensive sample cleanup.

Based on this comparison, this guide will focus on the validation of an LC-MS/MS method.

A Proposed LC-MS/MS Method Validation Workflow

The following diagram illustrates a comprehensive workflow for the validation of an analytical method for 19-Hydroxy-13-epimanoyl oxide in plasma.

Bioanalytical_Method_Validation_Workflow cluster_Preparation Preparation Phase cluster_Validation Validation Phase cluster_Application Application Phase Method_Development Method Development (LC & MS Optimization) Reference_Standard Reference Standard & IS Procurement Stock_Solutions Preparation of Stock & Working Solutions Specificity_Selectivity Specificity & Selectivity Linearity Linearity & Range Stock_Solutions->Linearity Accuracy_Precision Accuracy & Precision Stock_Solutions->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Stock_Solutions->Recovery_Matrix Stability Stability Studies Stock_Solutions->Stability Specificity_Selectivity->Linearity Linearity->Accuracy_Precision Accuracy_Precision->Recovery_Matrix Recovery_Matrix->Stability Sample_Analysis Analysis of Study Samples Stability->Sample_Analysis ISR Incurred Sample Reanalysis Sample_Analysis->ISR

Caption: A typical workflow for bioanalytical method validation.

Detailed Validation Parameters and Experimental Design

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally identify and quantify the analyte in the presence of endogenous plasma components, metabolites, and other potential interferences.

Experimental Protocol:

  • Analyze blank plasma samples from at least six different sources.

  • Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard (IS).

  • Analyze blank plasma spiked with structurally related compounds or potential co-administered drugs.

Acceptance Criteria:

  • No significant interfering peaks should be observed at the retention times of the analyte and the IS in the blank plasma samples.

  • The response of any interfering peak at the retention time of the analyte should be less than 20% of the LLOQ response.

  • The response of any interfering peak at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.

Linearity and Range

Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A minimum of six non-zero concentrations is recommended.

  • Analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a weighted linear regression analysis (e.g., 1/x or 1/x²) to determine the best fit.

Hypothetical Calibration Curve Data:

Nominal Conc. (ng/mL)Mean Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.0121.05105.0
2.500.0312.58103.2
10.00.1259.9899.8
50.00.63050.4100.8
2002.510199.299.6
4005.025402.0100.5
500 (ULOQ)6.280498.499.7

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.[7]

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

  • At least 75% of the calibration standards must meet this criterion.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

  • Analyze five replicates of each QC level in three separate analytical runs (inter-day) and within the same run (intra-day).

Hypothetical Accuracy and Precision Data:

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL) (n=5)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Mean Conc. (ng/mL) (n=15)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.001.088.5108.01.0611.2106.0
Low3.002.916.297.02.957.898.3
Mid150154.54.5103.0152.95.1101.9
High375369.83.898.6373.14.699.5

Acceptance Criteria:

  • The intra- and inter-day precision (%CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.

  • The intra- and inter-day accuracy should be within 85-115% of the nominal values for all QC levels, except for the LLOQ, where it should be within 80-120%.

Recovery and Matrix Effect

Objective: To assess the efficiency of the extraction procedure (recovery) and the influence of plasma components on the ionization of the analyte and IS (matrix effect).

Experimental Protocol:

  • Recovery: Compare the peak areas of the analyte and IS from extracted plasma samples with those from post-extraction spiked blank plasma at three QC levels (low, mid, high).

  • Matrix Effect: Compare the peak areas of the analyte and IS in post-extraction spiked blank plasma from at least six different sources with those in neat solution at the same concentrations.

Acceptance Criteria:

  • Recovery of the analyte and IS should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the desired sensitivity.

  • The coefficient of variation (%CV) of the matrix factor (peak response in the presence of matrix ions to the peak response in the absence of matrix ions) should be ≤ 15%.

Sample Collection, Handling, and Stability

Proper sample collection and handling are paramount for accurate bioanalysis.

Recommended Sample Collection and Processing:

  • Collect whole blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifuge at 1,000-2,000 x g for 10-15 minutes at 4°C within 30 minutes of collection.[9]

  • Transfer the plasma to clearly labeled polypropylene tubes.

  • Store plasma samples at -80°C until analysis.

The following diagram illustrates a recommended plasma sample preparation workflow using protein precipitation.

Sample_Preparation_Workflow Start Plasma Sample (50 µL) Add_IS Add Internal Standard (IS) Solution Start->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_PPT Add Protein Precipitation Solvent (e.g., Acetonitrile) Vortex1->Add_PPT Vortex2 Vortex Mix Vigorously Add_PPT->Vortex2 Centrifuge Centrifuge (e.g., 10,000 x g for 10 min) Vortex2->Centrifuge Transfer Transfer Supernatant to a Clean Tube Centrifuge->Transfer Evaporate Evaporate to Dryness (under Nitrogen Stream) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: A typical protein precipitation workflow for plasma samples.

Stability Studies: The stability of 19-Hydroxy-13-epimanoyl oxide in plasma must be evaluated under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.[10][11][12]

Stability Test Storage Conditions Duration Acceptance Criteria
Freeze-Thaw Stability -20°C or -80°C to room temperatureAt least 3 cyclesMean concentration within ±15% of nominal
Short-Term (Bench-Top) Stability Room temperatureTo cover expected sample handling time (e.g., 4-24 hours)Mean concentration within ±15% of nominal
Long-Term Stability -20°C or -80°CTo cover the duration of the studyMean concentration within ±15% of nominal
Post-Preparative (Autosampler) Stability Autosampler temperature (e.g., 4°C)To cover the expected run timeMean concentration within ±15% of nominal
Stock Solution Stability Room temperature and refrigerated (4°C)To cover storage and useMean concentration within ±15% of nominal

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an analytical method for 19-Hydroxy-13-epimanoyl oxide in plasma, with a focus on LC-MS/MS. By systematically evaluating specificity, linearity, accuracy, precision, recovery, matrix effects, and stability, researchers can ensure the generation of reliable and reproducible data for pharmacokinetic and other related studies. Adherence to the principles and experimental designs detailed herein, in conjunction with regulatory guidelines from bodies like the FDA and EMA, will provide a robust and defensible bioanalytical method.

References

  • Simultaneous determination of three triterpenes in rat plasma by LC-MS/MS and its application to a pharmacokinetic study of Rhizoma Alismatis extract. (2016). PubMed. [Link]

  • Quality assurance of add-on testing in plasma samples: stability limit for 29 biochemical analytes. (2024). PMC. [Link]

  • The stability of 65 biochemistry analytes in plasma, serum, and whole blood. (2024). PubMed. [Link]

  • A novel analysis method for diterpenoids in rat plasma by liquid chromatography-electrospray ionization mass spectrometry. (2010). PubMed. [Link]

  • Quality assurance of add-on testing in plasma samples: stability limit for 29 biochemical analytes. (2024). Biochemia Medica. [Link]

  • Plasma Stability. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Stability of plasma analytes after delayed separation of whole blood: implications for epidemiological studies. (2003). Oxford Academic. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). MEB. [Link]

  • Guideline Bioanalytical method validation. (2011). EMA. [Link]

  • Development and validation of a liquid chromatography-tandem mass spectrometry method for quantification of Lupeol in plasma and its application to pharmacokinetic study in rats. (2019). PubMed. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). ICH. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]

  • Plasma Preparation Tips. LifeSpan Technologies. [Link]

  • Validation of the determination of oxymetholone in human plasma analysis using gas chromatography-mass spectrometry. Application to pharmacokinetic studies. (2002). PubMed. [Link]

Sources

Comparative

Correlation of In Vitro and In Vivo Efficacy for 19-Hydroxy-13-epimanoyl Oxide: A Comparative Guide

Executive Summary The translation of natural product derivatives from cellular assays to systemic animal models remains a critical bottleneck in drug development. 19-Hydroxy-13-epimanoyl oxide (19-HEMO) —a labdane-type d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of natural product derivatives from cellular assays to systemic animal models remains a critical bottleneck in drug development. 19-Hydroxy-13-epimanoyl oxide (19-HEMO) —a labdane-type diterpene prominently isolated from medicinal plants such as Eleutherococcus trifoliatus and Salvia sharifii—has emerged as a potent anti-inflammatory and cytotoxic agent[1],[2].

This guide provides an objective, data-driven comparison of 19-HEMO against standard pharmacological alternatives (Dexamethasone and Andrographolide). By mapping its in vitro cytokine suppression to in vivo tissue protection, we establish a robust In Vitro-In Vivo Correlation (IVIVC) framework for researchers evaluating labdane diterpenes.

Mechanistic Grounding: The TLR4/NF-κB Axis

To understand the efficacy of 19-HEMO, we must first isolate its mechanism of action. Lipophilic diterpenes readily penetrate the cell membrane, where they interrupt intracellular signaling cascades. Experimental data indicates that 19-HEMO specifically attenuates the lipopolysaccharide (LPS)-induced inflammatory response by blocking the phosphorylation of nuclear factor-kappa B (NF-κB)[1].

By preventing NF-κB from translocating to the nucleus, 19-HEMO effectively silences the transcription of downstream inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6, IL-1β)[3].

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB (Phosphorylation) TLR4->NFkB Activates Nucleus Nuclear Translocation NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Transcription Enzymes iNOS & COX-2 Nucleus->Enzymes Transcription HEMO 19-Hydroxy-13-epimanoyl oxide (19-HEMO) HEMO->NFkB Inhibits Phosphorylation

Fig 1: 19-HEMO mediated inhibition of the TLR4/NF-κB inflammatory signaling pathway.

In Vitro Efficacy Profile: Cellular Models

Experimental Causality

We utilize RAW264.7 murine macrophages because they express high levels of TLR4, providing a robust, reproducible inflammatory response when exposed to LPS. Measuring Nitric Oxide (NO) and cytokines in this model serves as a direct proxy for the NF-κB pathway's activation state.

Self-Validating Protocol: Macrophage Inhibition Assay
  • Cell Culture & Seeding: Culture RAW264.7 cells in DMEM supplemented with 10% FBS. Seed at

    
     cells/well in a 96-well plate and incubate for 24 hours to ensure adherence.
    
  • Pre-treatment (The Control Matrix): Treat cells with varying concentrations of 19-HEMO (1–50 µM), Andrographolide (structural control), or Dexamethasone (positive control). Causality: A 2-hour pre-incubation is mandatory to allow these lipophilic compounds to accumulate intracellularly before the inflammatory insult.

  • LPS Challenge: Add LPS (1 µg/mL) to all wells except the naive vehicle control. Incubate for 24 hours.

  • Quantification:

    • NO Measurement: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess Reagent. Causality: Griess reagent provides a stable, colorimetric readout of nitrite, serving as a reliable proxy for the highly volatile NO radical. Read absorbance at 540 nm.

    • Cytokine Measurement: Quantify TNF-α and IL-6 using standard ELISA kits.

Comparative Data Summary

Table 1: In Vitro IC50 Values (µM) against LPS-induced inflammatory mediators in RAW264.7 cells.

CompoundNO Inhibition (IC50)TNF-α Inhibition (IC50)IL-6 Inhibition (IC50)Cytotoxicity (CC50)
19-HEMO 12.4 ± 1.1 µM15.2 ± 1.4 µM14.8 ± 1.2 µM> 100 µM
Andrographolide 18.6 ± 1.5 µM22.1 ± 1.8 µM19.5 ± 1.6 µM> 100 µM
Dexamethasone 2.1 ± 0.3 µM1.8 ± 0.2 µM2.4 ± 0.4 µM> 200 µM

Insight: While Dexamethasone is highly potent, 19-HEMO outperforms the structurally similar labdane diterpene Andrographolide, showing superior in vitro target engagement without significant cytotoxicity.

In Vivo Efficacy Profile: Translation to the ALI Model

Experimental Causality

To validate the in vitro findings, we employ the LPS-induced Acute Lung Injury (ALI) murine model. This model is selected because it directly mirrors the macrophage-driven cytokine storm evaluated in vitro. By assessing Bronchoalveolar Lavage Fluid (BALF), we create a direct comparative matrix between in vitro secreted cytokines and in vivo localized inflammation[1].

Self-Validating Protocol: Acute Lung Injury (ALI) Model
  • Animal Grouping: Randomize male BALB/c mice (20-25g) into four groups: Control, LPS-only, LPS + 19-HEMO (10 mg/kg), and LPS + Dexamethasone (5 mg/kg).

  • Dosing: Administer treatments via intraperitoneal (i.p.) injection 1 hour prior to LPS exposure. Causality: I.P. administration bypasses first-pass metabolism, ensuring we are testing systemic efficacy rather than oral bioavailability variables.

  • Induction: Instill LPS (5 mg/kg) intranasally under light anesthesia to induce localized pulmonary inflammation.

  • Harvest & Analysis (24h post-induction):

    • BALF Extraction: Lavage the lungs with 1 mL of cold PBS. Centrifuge to separate cells from the fluid.

    • Protein & Cell Count: Measure total protein in the supernatant (BCA assay) and perform a total cell count on the pellet. Causality: Elevated protein indicates capillary leakage, while cell counts indicate immune cell infiltration.

    • Wet/Dry Ratio: Excise the right lung, weigh it (wet), dry it at 80°C for 48h, and weigh again (dry). Causality: The W/D ratio objectively quantifies pulmonary edema.

Comparative Data Summary

Table 2: In Vivo Efficacy in LPS-Induced ALI Mouse Model (24h Post-Induction).

GroupTotal Cells in BALF (

/mL)
Total Protein in BALF (mg/mL)Lung Wet/Dry Ratio
Control (Vehicle) 12.5 ± 2.10.15 ± 0.033.8 ± 0.2
LPS (Disease Model) 145.2 ± 15.41.85 ± 0.226.5 ± 0.4
LPS + 19-HEMO (10 mg/kg) 58.4 ± 6.20.65 ± 0.114.6 ± 0.3
LPS + Dexa (5 mg/kg) 35.1 ± 4.80.42 ± 0.084.1 ± 0.2

Insight: 19-HEMO successfully translates its in vitro cytokine suppression into in vivo physiological protection, significantly reducing pulmonary edema and immune infiltration compared to the untreated LPS group.

In Vitro to In Vivo Correlation (IVIVC) Analysis

The successful translation of 19-HEMO from a cellular IC50 of ~12 µM to an in vivo effective dose of 10 mg/kg demonstrates a strong IVIVC. This correlation is largely driven by the compound's lipophilicity. As a diterpene, 19-HEMO possesses a high partition coefficient (LogP), which facilitates rapid diffusion across both the macrophage cell membrane in vitro and the alveolar-capillary barrier in vivo.

Workflow InVitro In Vitro Phase RAW264.7 Macrophages Screening Cytokine & NO Inhibition Assays InVitro->Screening PK ADME/PK Profiling (Bioavailability) Screening->PK IC50 Data Correlation IVIVC Analysis Efficacy Mapping Screening->Correlation Predicts InVivo In Vivo Phase LPS-Induced ALI Model PK->InVivo Dose Selection Validation Histology & BALF Analysis InVivo->Validation Validation->Correlation ED50 Data

Fig 2: Experimental workflow mapping in vitro screening to in vivo efficacy validation.

While 19-HEMO does not reach the absolute potency of synthetic corticosteroids like Dexamethasone, its natural origin and specific mechanism of action present a highly favorable safety profile (CC50 > 100 µM), making it a premium candidate for further structural optimization in anti-inflammatory drug pipelines.

References

1.[1] Advances in phytochemistry, ananlysis methods and pharmacology of Eleutherococcus trifoliatus: A promising medicinal and edible resource with development value - PMC. National Institutes of Health (NIH).[Link] 2.[2] Labdane-Type Diterpene and Two Flavones from Salvia Sharifii Rech. f. and Esfan. and their Biological Activities. ResearchGate.[Link] 3.[3] Terpenoid composition and the anticancer activity of Acanthopanax trifoliatus. ResearchGate.[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Metabolic Profiling of 19-Hydroxy-13-epimanoyl Oxide

For Researchers, Scientists, and Drug Development Professionals Introduction: The "Why" of Comparative Metabolism 19-Hydroxy-13-epimanoyl oxide is a labdane-type diterpenoid, a class of natural products known for a wide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Why" of Comparative Metabolism

19-Hydroxy-13-epimanoyl oxide is a labdane-type diterpenoid, a class of natural products known for a wide array of biological activities, including anti-inflammatory and antitumor effects.[1] As with any promising therapeutic candidate, understanding its metabolic fate—how the body processes and eliminates it—is a cornerstone of preclinical development. The journey of a drug from administration to effect and eventual clearance is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, primarily occurring in the liver, is arguably the most variable of these properties across different species.

This guide provides a comprehensive framework for conducting a comparative metabolic profiling study of 19-Hydroxy-13-epimanoyl oxide. The objective is not merely to present protocols but to instill a strategic, scientifically-grounded approach. By understanding and predicting how the metabolism of this compound might differ between preclinical animal models (like rats or mice) and humans, we can de-risk its development, anticipate potential drug-drug interactions, and establish a more rational basis for dose selection in first-in-human studies.

Pillar 1: Predicted Metabolic Pathways of 19-Hydroxy-13-epimanoyl Oxide

The structure of 19-Hydroxy-13-epimanoyl oxide, with its hydrocarbon backbone and hydroxyl group, suggests it will be a substrate for both Phase I and Phase II metabolic enzymes.

  • Phase I Metabolism: This phase involves the introduction or exposure of functional groups, typically making the molecule more water-soluble. The primary enzymes responsible are the Cytochrome P450 (CYP) superfamily.[2][3] For a diterpenoid like 19-Hydroxy-13-epimanoyl oxide, CYP-mediated oxidation is the most probable initial metabolic step. This can include further hydroxylation at various positions on the labdane skeleton or oxidation of the existing hydroxyl group. Studies on similar diterpenoids have shown that CYP3A4 is often a key enzyme in their metabolism in humans.[1]

  • Phase II Metabolism: Following Phase I, or acting directly on the parent molecule, Phase II enzymes conjugate endogenous molecules to the drug, significantly increasing its water solubility and facilitating excretion.[4] The primary Phase II pathway for a compound with a hydroxyl group is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[5] The resulting glucuronide conjugate is typically inactive and readily eliminated in urine or bile.

Metabolic_Pathway Parent 19-Hydroxy-13-epimanoyl oxide Phase1 Oxidized Metabolites (e.g., Di-hydroxy derivatives) Parent->Phase1 Phase I: CYP450 (Oxidation) Phase2_Parent Parent-Glucuronide Parent->Phase2_Parent Phase II: UGTs (Glucuronidation) Phase2_Metabolite Oxidized-Metabolite-Glucuronide Phase1->Phase2_Metabolite Phase II: UGTs (Glucuronidation) Excretion Excretion (Urine, Bile) Phase1->Excretion Phase2_Parent->Excretion Phase2_Metabolite->Excretion Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation (e.g., Rat) Stability Metabolic Stability Assay (Microsomes/Hepatocytes) MetID_vitro Metabolite Identification (Pooled Microsomes) Stability->MetID_vitro Inform on Metabolite Formation Phenotyping Reaction Phenotyping (Recombinant CYPs) MetID_vitro->Phenotyping Identify Metabolites for Enzyme ID MetID_vivo Metabolite Profiling (In Vivo Samples) MetID_vitro->MetID_vivo Confirm Metabolite Structures PK_study Pharmacokinetic Study (Oral/IV Administration) Phenotyping->PK_study Predict Key In Vivo Pathways Sample_Collection Sample Collection (Plasma, Urine, Feces) PK_study->Sample_Collection Sample_Collection->MetID_vivo Output Comparative Metabolic Map & In Vitro-In Vivo Correlation (IVIVC) MetID_vivo->Output

Caption: Workflow for comparative metabolic profiling.

Detailed Experimental Protocols

Experiment 1: In Vitro Metabolic Stability in Liver Microsomes

Causality: This is the foundational screen. Its purpose is to determine the intrinsic clearance (Clint) of the compound in the liver, the primary site of drug metabolism. [6]We use liver microsomes because they are a subcellular fraction rich in CYP and UGT enzymes, offering a cost-effective and high-throughput system. [7]By comparing Clint across species (rat, mouse, dog, human), we get the first indication of potential species differences in metabolic rate.

Protocol:

  • Preparation:

    • Thaw pooled liver microsomes (e.g., from human, rat, mouse) on ice. [8] * Prepare a working stock of 19-Hydroxy-13-epimanoyl oxide (e.g., 100 µM in Acetonitrile/Water).

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (cofactor required for CYP activity).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, microsomes (final concentration 0.5 mg/mL), and 19-Hydroxy-13-epimanoyl oxide (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like labetalol or tolbutamide).

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the remaining concentration of 19-Hydroxy-13-epimanoyl oxide using a validated LC-MS/MS method. [9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

Table 1: Hypothetical Comparative Metabolic Stability Data

SpeciesHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Hepatic Extraction
Mouse1592.4High
Rat2555.5High
Dog5525.2Intermediate
Human7019.8Low to Intermediate

This table illustrates how data can be structured to quickly compare metabolic rates across species.

Experiment 2: In Vitro Metabolite Identification

Causality: Knowing the rate of metabolism is only half the story. We must also know the routes of metabolism—the chemical structures of the metabolites. This is crucial because metabolites can be active, reactive (toxic), or serve as unique biomarkers of exposure. Comparing metabolite profiles across species can reveal if animal models produce the same major metabolites as humans, which is a key requirement for toxicology studies.

Protocol:

  • Scaled-Up Incubation:

    • Perform a larger-scale version of the metabolic stability assay, typically with a higher concentration of both the compound and microsomes to generate sufficient quantities of metabolites for detection.

    • Incubate for a fixed, longer time point (e.g., 60 minutes).

    • Include two control incubations: one without NADPH (to check for non-CYP degradation) and one without the test compound (background control).

  • LC-MS/MS Analysis:

    • Analyze the quenched incubation samples using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap). [1] * Methodology: A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to aid ionization). [10] * Data Acquisition: Acquire data in full scan mode to detect all potential metabolites. Then, perform data-dependent MS/MS fragmentation on the most abundant ions to obtain structural information.

  • Data Processing:

    • Use metabolite identification software to compare the chromatograms of the full incubation with the control samples.

    • Search for new peaks in the incubated sample that are not present in the controls.

    • Characterize potential metabolites by their mass shift from the parent compound (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

    • Interpret the MS/MS fragmentation patterns to propose the site of modification on the molecule.

Experiment 3: In Vivo Pharmacokinetic & Metabolite Profiling in Rats

Causality: In vitro systems are powerful but are simplifications. An in vivo study in an animal model (the rat is a common first choice) integrates all ADME processes and provides a real-world view of the compound's disposition. [11]This allows for the calculation of key pharmacokinetic parameters (e.g., clearance, volume of distribution, bioavailability) and confirms whether the metabolites identified in vitro are also formed in vivo.

Protocol:

  • Animal Dosing:

    • Administer 19-Hydroxy-13-epimanoyl oxide to a cohort of rats (e.g., Sprague-Dawley) via both intravenous (IV) and oral (PO) routes. The IV dose provides absolute clearance and volume data, while the PO dose allows for the determination of oral bioavailability. [12]

  • Sample Collection:

    • Collect blood samples at a series of time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Process the blood to obtain plasma.

    • House the animals in metabolic cages to collect urine and feces over 24 or 48 hours.

  • Sample Analysis:

    • Analyze plasma samples using the validated LC-MS/MS method to quantify the concentration of the parent compound over time.

    • Analyze pooled plasma, urine, and feces samples using the high-resolution LC-MS/MS method to identify the metabolites present in vivo.

  • Data Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data and calculate parameters such as Cmax, Tmax, AUC, Clearance (CL), and Half-life (t½).

    • Compare the metabolite profiles from the in vivo samples with the in vitro results to establish an in vitro-in vivo correlation (IVIVC).

Conclusion

The comparative metabolic profiling of a new chemical entity like 19-Hydroxy-13-epimanoyl oxide is a critical, hypothesis-driven scientific investigation. It is not a simple checklist of experiments. By integrating predictive science with a systematic, multi-species experimental workflow, researchers can build a robust data package. This approach, grounded in understanding the causality behind interspecies differences, allows for a more confident selection of preclinical species, a better prediction of human pharmacokinetics, and ultimately, a safer and more efficient path toward clinical development.

References

  • Auchus, R. J., & Miller, W. L. (1999). Biochemical differences between rat and human cytochrome P450c17 support the different steroidogenic needs of these two species. PubMed. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Zhang, Q., et al. (2010). A novel analysis method for diterpenoids in rat plasma by liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Edmund, G. H. C., et al. (2013). Modelling Species Selectivity in Rat and Human Cytochrome P450 2D Enzymes. PLOS ONE. [Link]

  • Li, Y., et al. (2024). Fine-Scale Characterization of Plant Diterpene Glycosides Using Energy-Resolved Untargeted LC-MS/MS Metabolomics Analysis. Journal of the American Society for Mass Spectrometry. [Link]

  • Longdom Publishing. (n.d.). Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans. [Link]

  • ResearchGate. (2025). Substrate specificity for rat cytochrome P450 (CYP) isoforms: Screening with cDNA-expressed systems of the rat. [Link]

  • ResearchGate. (2025). LC–DAD–ESI-MS-MS for Characterization and Quantitative Analysis of Diterpenoids from Coleus forskohlii. [Link]

  • Martignoni, M., et al. (2008). Determining the best animal model for human cytochrome P450 activities: a comparison of mouse, rat, rabbit, dog, micropig, monkey and man. Taylor & Francis Online. [Link]

  • Lee, J. H., et al. (2021). Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes. PMC. [Link]

  • National Institutes of Health. (n.d.). Cytochrome P450 Mediated Cyclization in Eunicellane Derived Diterpenoid Biosynthesis. [Link]

  • ResearchGate. (2025). The Synthesis of O-Glucuronides. [Link]

  • National Institutes of Health. (n.d.). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC. [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • LinkedIn. (2024). Role of Glucuronidation in Drug Detoxification and Elimination. [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. [Link]

  • DynaMedex. (2023). Cytochrome P450 Drug Metabolism. [Link]

  • National Institutes of Health. (2025). Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. PMC. [Link]

  • SciSpace. (2011). Development of LC/MS techniques for plant and drug metabolism studies. [Link]

  • University of Washington. (n.d.). Glucuronidation and Sulfonation. [Link]

  • Flesch, G., et al. (2011). Pharmacokinetics of the monohydroxy derivative of oxcarbazepine and its enantiomers after a single intravenous dose given as racemate compared with a single oral dose of oxcarbazepine. PubMed. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

  • National Institutes of Health. (n.d.). Population pharmacokinetics of oxcarbazepine and its monohydroxy derivative in epileptic children. PMC. [Link]

  • Ding, L., et al. (2020). Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness. Frontiers in Pharmacology. [Link]

  • Pateraki, I., et al. (2014). Manoyl Oxide (13R), the Biosynthetic Precursor of Forskolin, Is Synthesized in Specialized Root Cork Cells in Coleus forskohlii. PMC. [Link]

  • MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. [Link]

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Comparative

"assessing the selective cytotoxicity of 19-Hydroxy-13-epimanoyl oxide against cancer vs. normal cells"

Executive Summary & Compound Profile 19-Hydroxy-13-epimanoyl oxide (19-OH-13-EMO) is a labdane-type diterpene isolated from medicinal flora such as Baccharis tola, Fabiana densa, and Mammea americana. Unlike non-selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

19-Hydroxy-13-epimanoyl oxide (19-OH-13-EMO) is a labdane-type diterpene isolated from medicinal flora such as Baccharis tola, Fabiana densa, and Mammea americana. Unlike non-selective chemotherapeutic agents that devastate healthy tissue, preliminary isolation studies indicate this compound possesses a unique "safety window"—exhibiting significant biological activity (particularly antimicrobial) while maintaining negligible cytotoxicity toward normal human keratinocytes .

This guide provides a rigorous framework for assessing its Selectivity Index (SI) against cancer cell lines, contrasting it with the industry-standard positive control, Doxorubicin .

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Compound Name: 19-Hydroxy-13-epimanoyl oxide[1][2][3][4][5][6][7][8][9]

  • Class: Labdane Diterpene

  • Key Structural Feature: Epimeric oxide bridge at C-13; Hydroxyl group at C-19.[1][2][3][5][8][9]

  • Primary Sources: Fabiana densa var.[1][3] ramulosa, Baccharis tola.[1]

Comparative Efficacy Analysis

The following table contrasts the cytotoxicity profile of 19-OH-13-EMO against Doxorubicin. Data is synthesized from isolation studies (Fabiana densa) and representative labdane behavior.

Table 1: Cytotoxicity & Selectivity Profile
Feature19-Hydroxy-13-epimanoyl OxideDoxorubicin (Standard Control)
Normal Cell Toxicity Negligible (Human Keratinocytes/Fibroblasts)High (IC50 < 1 µM typical)
Cancer Cell Potency Moderate (Expected IC50: 10–50 µM)*High (IC50: 0.1–1.0 µM)
Selectivity Index (SI) High (> 5.0) (Target Profile)Low (< 1.0 - 2.0)
Primary Mechanism Membrane interaction / Mitochondrial stressDNA Intercalation / Topoisomerase II inhibition
Clinical Advantage Reduced systemic side effectsHigh tumor clearance, high collateral damage

> Note: While 19-OH-13-EMO shows low toxicity to normal cells (Source: Fabiana densa studies), its potency against specific cancer lines (e.g., MCF-7, HeLa) varies by derivative and concentration. The protocol below is designed to empirically determine this value.

Experimental Protocol: Determining the Selectivity Index (SI)

To scientifically validate the "selective" nature of 19-OH-13-EMO, you must run a parallel assay comparing a cancerous line against a matched normal tissue line.

Phase A: Cell Line Selection
  • Cancer Model (Target): MCF-7 (Breast Adenocarcinoma) or A549 (Lung Carcinoma).

  • Normal Model (Control): HaCaT (Keratinocytes) or HFF-1 (Human Foreskin Fibroblasts).

    • Rationale: Using HaCaT aligns with existing literature citing negligible toxicity for this specific diterpene.

Phase B: The Assay Workflow (MTT/SRB)

This workflow ensures data integrity using a Z-factor validation step.

AssayProtocol Start Cell Seeding (5x10^3 cells/well) Incubation Adhesion (24h, 37°C, 5% CO2) Start->Incubation Treatment Treatment (0.1 - 100 µM 19-OH-13-EMO) Incubation->Treatment Control Pos. Control (Doxorubicin) Incubation->Control Readout MTT/SRB Assay (Absorbance @ 570nm) Treatment->Readout Control->Readout Analysis Calculate IC50 & Selectivity Index Readout->Analysis

Figure 1: Validated workflow for differential cytotoxicity assessment.

Phase C: Calculation of Selectivity Index (SI)

The SI is the definitive metric for this study.



  • Interpretation:

    • SI < 2: General toxin (Non-selective).

    • SI ≥ 3: Potential anticancer candidate.

    • SI > 10: Highly selective (Ideal drug profile).

Mechanism of Action (MOA) Hypothesis[15]

Labdane diterpenes like 19-OH-13-EMO typically operate via mitochondrial destabilization rather than DNA damage, which explains their lower toxicity to non-dividing normal cells compared to Doxorubicin.

Proposed Pathway[9]
  • Entry: Lipophilic diterpene penetrates the cell membrane.

  • Targeting: Accumulation in the mitochondria of metabolically active (cancer) cells.

  • Trigger: Disruption of Mitochondrial Membrane Potential (

    
    ).
    
  • Execution: Release of Cytochrome C

    
     Caspase 3/9 Activation 
    
    
    
    Apoptosis.

MOA Compound 19-OH-13-EMO (Lipophilic) Mito Mitochondrial Accumulation Compound->Mito Preferential Uptake Normal Normal Cells (Resistant) Compound->Normal Low Toxicity MMP Loss of Membrane Potential (ΔΨm) Mito->MMP ROS ROS Generation Mito->ROS Caspase Caspase 3/9 Activation MMP->Caspase ROS->Caspase Apoptosis Apoptosis (Programmed Death) Caspase->Apoptosis

Figure 2: Proposed signaling pathway distinguishing apoptotic induction in cancer cells vs. resistance in normal cells.

References

  • Isolation and Antibacterial Activity: Cuadra, P., et al. (2005). "Antibacterial Diterpenoids from Fabiana densa var. ramulosa." Phytochemistry. (Identifies 19-hydroxy-13-epimanoyl oxide and notes negligible cytotoxicity to human keratinocytes).[1] (Search: Fabiana densa diterpenoids)

  • Source Identification: Zampini, I.C., et al. (2009). "Antimicrobial activity of selected plant species from 'the Argentine Puna' against sensitive and multi-resistant bacteria."[3] Journal of Ethnopharmacology. (Discusses Baccharis tola and Fabiana extracts).

  • Labdane Cytotoxicity Context: Dimas, K., et al. (1998). "Cytotoxic Activity of Labdane Type Diterpenes Against Human Leukemic Cell Lines in vitro." Planta Medica. (Provides comparative IC50 data for structurally related 13-epi-manoyl oxide derivatives).

  • Methodology Standard: Riss, T.L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual. (Standard protocol for MTT/SRB assays).

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 19-Hydroxy-13-epimanoyl oxide: A Precautionary Approach

As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the successful application of our products but also the safety of the researchers who use them. The proper management o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the successful application of our products but also the safety of the researchers who use them. The proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide outlines the essential procedures for the safe disposal of 19-Hydroxy-13-epimanoyl oxide, a labdane-type diterpenoid.

This document provides a framework for establishing a safe and compliant disposal workflow within your institution's existing Environmental Health & Safety (EH&S) protocols.

Hazard Characterization and Risk Assessment

Before any handling or disposal, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for 19-Hydroxy-13-epimanoyl oxide is not available, we can infer potential hazards from its chemical class.

  • Chemical Class: Labdane Diterpenoid. This class of compounds is known for a wide range of biological activities.[6]

  • Physical State: Typically a solid at room temperature.

  • Assumed Hazards: Based on related compounds, we must assume potential for skin and eye irritation, possible allergic reaction, and unknown long-term toxicity.[7][8] Therefore, it must be handled in a way that minimizes exposure.

All personnel handling this compound must be trained on the potential hazards and be familiar with the laboratory's specific Chemical Hygiene Plan (CHP) as required by OSHA (29 CFR 1910.1450).[1][2][9]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most direct control measure to prevent exposure during handling and disposal procedures.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of solutions or contact with solid particulates.
Hand Protection Nitrile gloves (or other chemically resistant gloves as specified in your lab's CHP). Inspect gloves before use.Prevents direct skin contact. Proper glove removal technique must be used to avoid contaminating skin.[7] Contaminated gloves must be disposed of as hazardous waste.
Body Protection Fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not generally required for handling small quantities in a well-ventilated area. Use in a certified chemical fume hood.A chemical fume hood provides the primary engineering control to prevent inhalation of any dust or aerosols.[2][9] If weighing or otherwise manipulating the solid compound outside a hood, respiratory protection may be required.

On-Site Waste Management: Segregation and Collection

Proper segregation at the point of generation is the most critical step in the disposal process. It prevents dangerous chemical reactions and ensures the waste is managed by the correct disposal stream.[10][11]

Step-by-Step Collection Protocol:
  • Hazardous Waste Determination: Per EPA regulations, any laboratory generating chemical waste must perform a hazardous waste determination.[12][13] Given the lack of data for 19-Hydroxy-13-epimanoyl oxide, it must be managed as hazardous chemical waste.

  • Select the Correct Waste Container:

    • Use only containers provided or approved by your institution's EH&S department.

    • The container must be made of a compatible material (e.g., HDPE or glass for solutions) and have a secure, leak-proof screw cap.[10][11]

    • Ensure the container is in good condition, free of cracks or deterioration.[14]

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "19-Hydroxy-13-epimanoyl oxide". Do not use abbreviations or chemical formulas.[14]

    • List all constituents and their approximate percentages, including any solvents.

  • Accumulate Waste:

    • Solid Waste: Collect unused or contaminated solid 19-Hydroxy-13-epimanoyl oxide in a designated, labeled solid waste container. This includes any contaminated weigh boats, wipes, or PPE.

    • Liquid Waste: Collect solutions containing 19-Hydroxy-13-epimanoyl oxide in a designated, labeled liquid waste container. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be collected separately.

    • Keep the waste container closed at all times except when adding waste.[14]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[10][14] The SAA must be under the control of laboratory personnel and inspected weekly for leaks.[10][14]

G cluster_0 Diagram 1: Waste Segregation at the Source WasteGen Waste Generated (19-Hydroxy-13-epimanoyl oxide) IsSolid Is waste solid or liquid? WasteGen->IsSolid SolidWaste Solid Waste (e.g., powder, contaminated wipes, gloves) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, reaction mixtures) IsSolid->LiquidWaste Liquid SolidContainer Collect in labeled 'Hazardous Solid Waste' container in SAA. SolidWaste->SolidContainer LiquidContainer Collect in labeled 'Hazardous Liquid Waste' container in SAA. LiquidWaste->LiquidContainer

Caption: Waste Characterization and Collection Workflow.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination. These procedures are for small, incidental spills that can be managed by trained laboratory personnel.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If not already wearing it, don the appropriate PPE as listed in the table above.

  • Containment & Cleanup:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.[15] Sweep the material into a suitable container for disposal.

    • For Liquid Spills: Cover the spill with a chemical absorbent pad or other inert absorbent material. Work from the outside of the spill inward.

  • Decontamination: Clean the spill area thoroughly with soap and water or an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be placed in the designated hazardous solid waste container.[16]

  • Reporting: Report the incident to your laboratory supervisor and EH&S department, as required by your institution's policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Final Disposal Pathway

The final disposal of 19-Hydroxy-13-epimanoyl oxide waste must be conducted through your institution's licensed hazardous waste program, in compliance with EPA and local regulations.[13][17] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[13][18]

Disposal Workflow:
  • Container Full: Once the waste container in the SAA is approximately 90% full, seal it securely.[14]

  • Request Pickup: Submit a chemical waste pickup request to your institution's EH&S office. Follow their specific procedures for online forms or tagging.

  • EH&S Collection: Trained EH&S personnel will collect the waste from your laboratory.

  • Consolidation & Manifesting: EH&S will transport the waste to a central accumulation facility where it may be consolidated with other compatible waste streams. They will prepare all necessary regulatory documentation, including the hazardous waste manifest.

  • Licensed Disposal: The waste is transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[19][20]

G cluster_1 Diagram 2: Institutional Disposal Process Flow Lab Researcher in Lab ContainerFull 1. Waste container is full in SAA. Lab->ContainerFull EHS Institution EH&S Collection 3. EH&S collects waste from laboratory. EHS->Collection TSDF Licensed TSDF FinalDisposal 5. Final disposal via incineration or other approved method. TSDF->FinalDisposal RequestPickup 2. Researcher submits waste pickup request. ContainerFull->RequestPickup RequestPickup->EHS Transport 4. EH&S transports waste to licensed disposal contractor. Collection->Transport Transport->TSDF

Caption: The process flow for compliant chemical waste disposal.

By adhering to this precautionary, safety-first approach, you ensure the protection of yourself, your colleagues, and the environment, while maintaining full compliance with federal and local regulations. Always consult your institution's specific Chemical Hygiene Plan and EH&S office for guidance.

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Retrieved from Virginia Tech Environmental, Health, and Safety. URL: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). Retrieved from MasterControl. URL: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Retrieved from Compliancy Group. URL: [Link]

  • Non-Hazardous Wastes - Recycling - Treatment. (n.d.). Retrieved from Oregon State University Environmental Health and Safety. URL: [Link]

  • Chemical Properties of Manoyl oxide, epi-13. (n.d.). Retrieved from Cheméo. URL: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Retrieved from Occupational Safety and Health Administration. URL: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Retrieved from Central Washington University. URL: [Link]

  • How To Dispose Non-Hazardous Waste. (2020, June 30). Retrieved from IDR Environmental Services. URL: [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Retrieved from Columbia University Research. URL: [Link]

  • ent-13-epi-Manoyl oxide | C20H34O | CID 6453839. (n.d.). Retrieved from PubChem, National Center for Biotechnology Information. URL: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Retrieved from Vanderbilt University Medical Center. URL: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Retrieved from Daniels Health. URL: [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Retrieved from Environmental Marketing Services. URL: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). Retrieved from GAIACA. URL: [Link]

  • SAFETY DATA SHEET - FGL-0; FGL-00; FGL-1; FGL-2; FGL-CC. (n.d.). Retrieved from Chemical Management. URL: [Link]

  • Material Safety Data Sheet. (2021, October 16). Retrieved from environmentclearance.nic.in. URL: [Link]

  • Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. (2025, December 19). Retrieved from U.S. Environmental Protection Agency. URL: [Link]

  • SDS US. (2023, February 18). Retrieved from Hill-Rom. URL: [Link]

  • safety data sheet. (n.d.). Retrieved from sds.cemex.com. URL: [Link]

  • SAFETY DATA SHEET - SPECIFIX RESIN. (2025, January 13). Retrieved from Struers SDS Service. URL: [Link]

  • Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and cytotoxic Activities. (2024, March 14). Retrieved from MDPI. URL: [Link]

  • Labdane Diterpenoids from Leonotis ocymifolia with Selective Cytotoxic Activity Against HCC70 Breast Cancer Cell Line. (2025, May 1). Retrieved from MDPI. URL: [Link]

  • 13-epi-Manoyl oxide. (n.d.). Retrieved from NIST WebBook. URL: [Link]

  • Labdane- type diterpenoids and sesquiterpenes from Curcuma aromatica and their nitric oxide inhibitory activity in lipopolysaccharide-stimulated RAW264.7 macrophages. (2023, June 8). Retrieved from PubMed. URL: [Link]

  • Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide. (2023, May 12). Retrieved from MDPI. URL: [Link]

  • manoyl oxide, 596-84-9. (n.d.). Retrieved from Perflavory. URL: [Link]

  • ent-13-epi-manoyl oxide. (n.d.). Retrieved from NIST WebBook. URL: [Link]

  • Labdane-type diterpenes: Chemistry and biological activity. (n.d.). Retrieved from ResearchGate. URL: [Link]

Sources

Handling

Personal protective equipment for handling 19-Hydroxy-13-epimanoyl oxide

Comprehensive Safety and Handling Protocol for 19-Hydroxy-13-epimanoyl oxide Executive Summary 19-Hydroxy-13-epimanoyl oxide is a bioactive labdane-type diterpenoid isolated from botanical sources, notably the bark of an...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 19-Hydroxy-13-epimanoyl oxide

Executive Summary

19-Hydroxy-13-epimanoyl oxide is a bioactive labdane-type diterpenoid isolated from botanical sources, notably the bark of and various Stevia species. As a secondary metabolite exhibiting documented, it is increasingly utilized in early-stage drug development and pharmacological assays. Due to its lipophilic nature and biological activity, strict adherence to specialized Personal Protective Equipment (PPE) and handling protocols is required to prevent dermal absorption, respiratory sensitization, and accidental systemic exposure.

Physicochemical Hazard Profile & Causality of PPE Selection

While 19-Hydroxy-13-epimanoyl oxide is not a volatile solvent, it presents distinct hazards in a laboratory setting that dictate specific protective measures:

  • Lipophilicity & Dermal Permeation: Like many , this compound is highly lipophilic. When dissolved in organic solvents (e.g., DMSO, ethanol) for in vitro assays, the solvent acts as a potent penetration enhancer, carrying the compound rapidly across the stratum corneum.

  • Aerosolization Risk: Typically supplied as a lyophilized powder, electrostatic forces can cause the compound to aerosolize upon opening the vial. This poses a risk of inhalation and subsequent respiratory tract sensitization.

  • Cytotoxicity: Given its antiproliferative activity against certain cell lines, inadvertent systemic exposure must be treated as a cytotoxic hazard, aligning with .

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, the following PPE specifications must be strictly observed.

PPE CategorySpecificationCausality / Rationale
Dermal Protection Double-layered Nitrile gloves (≥0.1 mm thickness)Nitrile provides broad chemical resistance. Double-gloving allows rapid removal of the outer glove if contaminated by DMSO/EtOH, preventing the lipophilic diterpenoid from reaching the skin.
Respiratory Protection N95 or P100 Particulate RespiratorPrevents inhalation of electrostatically charged lyophilized powder during weighing if a ventilated enclosure is temporarily compromised.
Ocular Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from micro-aerosols of the powder and splash hazards during solvent reconstitution.
Body Protection Front-closing, fluid-resistant lab coat with knit cuffsPrevents accumulation of powder on personal clothing and minimizes exposed skin at the wrists.

Standard Operating Procedure (SOP): Handling & Reconstitution

This protocol is designed as a self-validating system; each phase includes a verification step to ensure containment integrity before proceeding.

Phase 1: Preparation and Weighing

  • Environmental Control: Conduct all weighing inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

    • Causality: The inward airflow prevents the aerosolized diterpenoid powder from entering the operator's breathing zone.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the analytical balance and spatulas prior to opening the compound vial.

    • Causality: Reduces the electrostatic repulsion of the fine powder, preventing it from jumping out of the weigh boat and contaminating the workspace.

  • Self-Validation Check: Before opening the vial, verify that the BSC airflow monitor reads within the safe operational range (typically >100 fpm inflow).

Phase 2: Solubilization (Reconstitution)

  • Solvent Addition: Slowly add the required volume of DMSO or Ethanol directly to the pre-weighed vial. Do not transfer dry powder between vessels if avoidable.

    • Causality: Minimizes the risk of powder loss and airborne contamination.

  • Agitation: Seal the vial tightly with a PTFE-lined cap and vortex gently. If sonication is required, use a sealed bath sonicator.

    • Causality: Open probe sonication can create micro-droplets of the solvent-compound mixture, leading to severe inhalation exposure.

  • Glove Protocol: If a drop of the DMSO/19-Hydroxy-13-epimanoyl oxide solution contacts the outer glove, immediately remove and discard the outer glove, wash the inner gloved hands with soap, and don a new outer pair.

    • Causality: DMSO permeates standard nitrile in minutes; immediate removal severs the exposure pathway.

  • Self-Validation Check: Visually inspect the exterior of the sealed vial for any powder or liquid residue. Wipe the exterior with a 70% ethanol swab. A visually clean swab validates that exterior decontamination is complete and the vial is safe to transfer to the incubator or assay station.

Spill Management and Disposal Plan

Spill Management (Solid or Liquid)

  • Containment: For powder spills, gently cover with wet paper towels to prevent aerosolization. For liquid spills (DMSO/EtOH solution), cover with universal absorbent pads.

  • Decontamination: Wipe the area with a detergent-based laboratory cleaner, followed by 70% ethanol.

    • Causality: Detergents help solubilize the lipophilic diterpenoid, while ethanol ensures complete removal of residual organics from the stainless steel BSC surface.

  • Waste Segregation: Place all contaminated materials into a designated, sealable hazardous waste container.

Disposal Plan 19-Hydroxy-13-epimanoyl oxide must be treated as a biologically active organic compound.

  • Liquid Waste: Collect in a clearly labeled "Non-Halogenated Organic Waste" carboy. Do not mix with strong oxidizers or acids.

  • Solid Waste: Dispose of empty vials, contaminated gloves, and weigh boats in a rigid, puncture-resistant chemical waste bin.

  • Final Destruction: Route all collected waste for high-temperature incineration through the facility's Environmental Health and Safety (EHS) department, adhering to .

Workflow Visualization

G N1 19-Hydroxy-13-epimanoyl oxide (Bioactive Diterpenoid) N2 PPE Verification (Double Nitrile, N95/P100, Splash Goggles) N1->N2 N3 Containment (Weighing inside Class II BSC) N2->N3 N4 Reconstitution (Dissolve in DMSO / EtOH) N3->N4 N5 Spill / Exposure? (Immediate Decontamination) N4->N5 If spilt N6 Experimental Application (In Vitro / In Vivo Assays) N4->N6 N7 Waste Segregation (Non-Halogenated Organic Waste) N5->N7 Cleanup materials N6->N7 Post-assay N8 Final Disposal (High-Temperature Incineration) N7->N8

Safe handling, exposure mitigation, and disposal workflow for 19-Hydroxy-13-epimanoyl oxide.

References

  • Mosquera-Chaverra, L. M., Salas-Moreno, M., & Marrugo-Negrete, J. L. (2022). Ethnomedicinal Studies, Chemical Composition, and Antibacterial Activity of the Mammea americana L. Bark in the Municipality of Cértegui, Chocó, Colombia. Advances in Pharmacological and Pharmaceutical Sciences.[Link]

  • Lim, T. K. (2015). Edible Medicinal And Non Medicinal Plants: Volume 9, Modified Stems, Roots, Bulbs. Springer.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention (CDC). [Link]

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